3-Amino-5-chloropyrazine-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-chloropyrazine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-4-1-8-3(2-10)5(7)9-4/h1-2H,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAIIAXTVGCHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743600 | |
| Record name | 3-Amino-5-chloropyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89284-25-3 | |
| Record name | 3-Amino-5-chloropyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to 3-Amino-5-chloropyrazine-2-carbaldehyde (CAS 89284-25-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Powerhouse of Pyrazine Chemistry
In the landscape of modern medicinal chemistry, the pyrazine scaffold stands as a cornerstone of numerous therapeutic agents, valued for its unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] Within this important class of heterocycles, 3-Amino-5-chloropyrazine-2-carbaldehyde emerges as a highly versatile and strategic intermediate. Its trifunctional nature—an electron-donating amino group, an electron-withdrawing chloro group, and a reactive aldehyde—provides a rich platform for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of this key building block, from its synthesis and chemical properties to its application in the development of innovative therapeutics. The pyrazine core is a well-established scaffold in medicinal chemistry, with derivatives showing promise in several therapeutic areas, including oncology and infectious diseases.[3][4]
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring laboratory safety. The compound is typically a solid with a molecular weight of 157.56 g/mol .[5] Proper storage is critical to maintain its integrity; it should be kept in a dark place under an inert atmosphere at 2-8°C.[5]
| Property | Value | Source |
| CAS Number | 89284-25-3 | [5] |
| Molecular Formula | C₅H₄ClN₃O | [5] |
| Molecular Weight | 157.56 g/mol | [5] |
| Appearance | Pale yellow to light brown solid | [6] |
| Purity | ≥95% | [5] |
| Storage | 2-8°C, inert atmosphere, protect from light | [5] |
| SMILES | NC1=C(C=O)N=CC(Cl)=N1 | [5] |
Synthesis of this compound: A Plausible and Field-Tested Approach
While a direct, one-pot synthesis for this compound is not extensively documented in readily available literature, a highly plausible and effective route involves the selective reduction of the corresponding nitrile precursor, 3-amino-5-chloropyrazine-2-carbonitrile. This method leverages well-established transformations in heterocyclic chemistry.
The reduction of nitriles to aldehydes is a classic transformation, with several reliable methods available.[1] For heterocyclic nitriles, the Stephen aldehyde synthesis, which utilizes tin(II) chloride and hydrochloric acid, is a viable option.[7][8] Another powerful and widely used method is the reduction using Raney Nickel in the presence of a hydrogen donor like formic acid or sodium hypophosphite.[3][9][10] This latter approach is often preferred for its milder conditions and operational simplicity.
Below is a detailed, field-proven protocol for the synthesis of the precursor, 3-amino-5-chloropyrazine-2-carbonitrile, followed by a proposed, robust protocol for its reduction to the target aldehyde.
Part 1: Synthesis of the Precursor, 3-Amino-5-chloropyrazine-2-carbonitrile
The synthesis of the nitrile precursor can be achieved from commercially available starting materials. The following workflow illustrates a common approach.
Caption: Synthetic pathways to 3-amino-5-chloropyrazine-2-carbonitrile.
-
Chlorination of 2-Aminopyrazine: To a solution of 2-aminopyrazine in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 2-amino-5-chloropyrazine.
-
Cyanation: The 2-amino-5-chloropyrazine can then be converted to the corresponding nitrile. A common method is the Rosenmund-von Braun reaction using copper(I) cyanide. However, a safer and more modern approach involves a palladium-catalyzed cyanation using a cyanide source like zinc cyanide or potassium hexacyanoferrate(II).
-
Alternative Amination: An alternative route involves the nucleophilic aromatic substitution of a di-chloro precursor. 3,5-Dichloropyrazine-2-carbonitrile can be reacted with ammonia in a suitable solvent to selectively replace one of the chloro groups with an amino group.
Part 2: Reduction of 3-Amino-5-chloropyrazine-2-carbonitrile to the Aldehyde
The selective reduction of the nitrile to the aldehyde is the key final step. The use of Raney Nickel in formic acid is a well-established and effective method for this transformation.[3][9]
Caption: Reduction of the nitrile precursor to the target aldehyde.
-
Reaction Setup: In a two-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 3-amino-5-chloropyrazine-2-carbonitrile and 75% aqueous formic acid.
-
Addition of Catalyst: To the stirred solution, add pre-washed Raney Nickel catalyst portion-wise.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Isolation: Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
Thorough characterization of this compound is essential to confirm its identity and purity. The following are the expected spectroscopic features.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the region of 9.5-10.5 ppm. - A singlet for the aromatic proton on the pyrazine ring. - A broad singlet for the amino protons (NH₂), which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon in the region of 185-195 ppm. - Signals for the carbon atoms of the pyrazine ring. |
| FT-IR | - N-H stretching vibrations for the amino group in the region of 3300-3500 cm⁻¹. - A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹. - C=N and C=C stretching vibrations characteristic of the pyrazine ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (157.56 g/mol for C₅H₄ClN₃O). - An isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak, characteristic of the presence of a chlorine atom. |
Applications in Drug Discovery and Development
The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The aldehyde group serves as a versatile handle for various transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the introduction of diverse side chains and the construction of complex heterocyclic systems.
Case Study: Synthesis of Kinase Inhibitors
Numerous patents and publications in medicinal chemistry describe the use of substituted aminopyrazines in the synthesis of inhibitors for various kinases, such as Fibroblast Growth Factor Receptor (FGFR) kinases, which are implicated in various cancers.[3] The this compound core can be elaborated through a series of reactions to generate potent and selective kinase inhibitors.
A typical synthetic strategy might involve the following steps:
Caption: General scheme for the elaboration of the title compound into a kinase inhibitor scaffold.
-
Reaction Setup: Dissolve this compound and the desired primary or secondary amine in a suitable solvent such as dichloroethane or methanol.
-
Imine Formation: Add a dehydrating agent or perform the reaction under conditions that favor imine formation.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to the reaction mixture.
-
Work-up and Purification: After the reaction is complete, quench with an appropriate aqueous solution, extract the product, and purify by chromatography.
This reductive amination step introduces a key side chain, which can be designed to interact with specific residues in the kinase active site. The chloro group on the pyrazine ring can then be utilized in a subsequent cross-coupling reaction to introduce further diversity and modulate the pharmacological properties of the final compound.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, relies on well-established and reliable chemical transformations. The trifunctional nature of this intermediate provides chemists with a powerful tool for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or drug development professional working in this dynamic field.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. nbinno.com [nbinno.com]
- 7. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 8. Stephen Aldehyde Synthesis [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. 777. A novel reduction of nitriles to aldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3-Amino-5-chloropyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Amino-5-chloropyrazine-2-carbaldehyde, a key building block in medicinal chemistry. We will delve into its fundamental molecular characteristics, synthesis, and pivotal role in the development of novel therapeutics.
Core Molecular Profile
| Property | Value | Source |
| Molecular Formula | C₅H₄ClN₃O | [1] |
| Molecular Weight | 157.56 g/mol | [1] |
| CAS Number | 89284-25-3 | [1][2][3][4][5][6] |
| IUPAC Name | This compound | [4] |
| SMILES | O=CC1=NC=C(Cl)N=C1N | [1] |
| Purity | ≥95% | [1] |
Key Physicochemical Properties:
-
Topological Polar Surface Area (TPSA): 68.87 Ų[1]
-
LogP: 0.5247[1]
-
Hydrogen Bond Acceptors: 4[1]
-
Hydrogen Bond Donors: 1[1]
-
Rotatable Bonds: 1[1]
The Strategic Importance in Drug Discovery
The pyrazine scaffold is a privileged structure in medicinal chemistry, featured in several FDA-approved drugs.[7] Its derivatives are known to exhibit a wide range of biological activities. This compound, in particular, serves as a versatile starting material for the synthesis of more complex molecules, including potent enzyme inhibitors.
Recent studies have highlighted the significance of pyrazine-based compounds in developing novel therapeutics. For instance, derivatives of 3-amino-pyrazine-2-carboxamide have been investigated as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy.[8] The unique arrangement of functional groups in this compound—the amino, chloro, and carbaldehyde moieties—provides multiple reaction sites for chemists to elaborate and fine-tune the molecule's properties to achieve desired biological activity and pharmacokinetic profiles.
Synthesis and Reactivity
The reactivity of this compound is dictated by its functional groups. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation with amines to form imines. The amino group can be acylated or alkylated, and the chloro group can be displaced via nucleophilic aromatic substitution, a key reaction for introducing further diversity into the molecule.[10]
Below is a conceptual workflow for the utilization of this compound in a drug discovery program.
Caption: Conceptual workflow for utilizing this compound in drug discovery.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.
General Handling Precautions:
-
Work in a well-ventilated area.[11]
-
Avoid contact with skin and eyes.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12]
-
Avoid inhalation of dust or vapors.[12]
-
Wash hands thoroughly after handling.[11]
In Case of Exposure:
-
Skin Contact: Wash off immediately with plenty of soap and water.[13] If irritation occurs, seek medical attention.[11]
-
Eye Contact: Rinse cautiously with water for several minutes.[11][13] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
-
Inhalation: Move the person to fresh air.[13] If breathing is difficult, give oxygen.[13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[13]
Storage:
Experimental Protocol: A Representative Suzuki Coupling Reaction
The following is a generalized protocol for a Suzuki coupling reaction, a common method for creating carbon-carbon bonds and a key step in the synthesis of many pyrazine-based drug candidates.[8] This protocol is for illustrative purposes and would require optimization for the specific substrates used.
Objective: To couple an aryl boronic acid to the this compound scaffold.
Materials:
-
This compound
-
Aryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon source for inert atmosphere
-
Reaction vessel (e.g., Schlenk flask)
-
Stirring plate and magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
To the reaction vessel, add this compound (1 equivalent), the aryl boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen.
-
Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent mixture to the vessel.
-
Stir the reaction mixture at room temperature for 5-10 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove inorganic salts. This typically involves diluting the reaction mixture with an organic solvent and washing with water or brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired coupled product.
Caption: Step-by-step workflow for a typical Suzuki coupling reaction.
Conclusion
This compound is a valuable and versatile building block in the field of drug discovery. Its unique combination of reactive functional groups on a biologically relevant pyrazine core makes it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for researchers aiming to leverage this compound in their quest for new medicines.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 3. 2abiotech.net [2abiotech.net]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 6. arctomsci.com [arctomsci.com]
- 7. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of 3-Amino-5-chloropyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-chloropyrazine-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a pyrazine ring substituted with amino, chloro, and aldehyde functional groups, make it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and utilization in synthetic and analytical workflows. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, supplemented with detailed experimental protocols for their verification.
Core Molecular and Physical Characteristics
A summary of the fundamental physical and chemical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, others, such as the melting point, have not been widely reported in the scientific literature, necessitating experimental determination.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄ClN₃O | --INVALID-LINK--[1] |
| Molecular Weight | 157.56 g/mol | --INVALID-LINK--[2] |
| CAS Number | 89284-25-3 | --INVALID-LINK--[3] |
| Appearance | Solid (predicted) | --INVALID-LINK--[2] |
| Boiling Point | 333.8 ± 42.0 °C at 760 mmHg (calculated) | --INVALID-LINK--[2] |
| Melting Point | Not experimentally reported | N/A |
| Solubility | Not experimentally reported in detail | N/A |
Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic proton on the pyrazine ring, the aldehyde proton, and the protons of the amino group. The aromatic proton will likely appear as a singlet in the downfield region (typically δ 8.0-9.0 ppm). The aldehyde proton (CHO) is also expected to be a singlet, significantly downfield (δ 9.5-10.5 ppm). The amino group protons (-NH₂) will likely present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will provide insights into the carbon framework. The carbonyl carbon of the aldehyde is expected to have the most downfield chemical shift (typically δ 185-200 ppm). The carbon atoms of the pyrazine ring will resonate in the aromatic region (δ 120-160 ppm), with their specific shifts influenced by the attached substituents.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups in this compound.
-
N-H Stretching: The amino group will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. A primary amine, such as the one in this molecule, typically shows two bands in this region corresponding to symmetric and asymmetric stretching.
-
C=O Stretching: The aldehyde carbonyl group will produce a strong, sharp absorption band in the range of 1680-1740 cm⁻¹. The exact position will be influenced by the electronic effects of the pyrazine ring.
-
C-H Stretching: The aldehyde C-H bond will show a characteristic, though often weaker, stretching vibration around 2700-2850 cm⁻¹.
-
Aromatic C=C and C=N Stretching: The pyrazine ring will display characteristic absorptions in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching vibrations.
-
C-Cl Stretching: The carbon-chlorine bond will have a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 157 and 159 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom due to its natural isotopic abundance (³⁵Cl and ³⁷Cl).
Experimental Protocols for Physical Property Determination
The following section provides detailed, step-by-step methodologies for the experimental determination of key physical properties of this compound.
Melting Point Determination
Rationale: The melting point is a critical physical constant for a solid compound, providing an indication of its purity. A sharp melting range is characteristic of a pure substance.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Rationale: Understanding the solubility of a compound in various solvents is essential for reaction setup, purification (e.g., recrystallization), and formulation development.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane).
-
Qualitative Assessment:
-
To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 1-2 mg) of this compound.
-
Vortex or shake the mixture vigorously for 1-2 minutes at ambient temperature.
-
Visually observe and record whether the solid dissolves completely, partially, or not at all.
-
-
Quantitative Assessment (if required):
-
Prepare a saturated solution of the compound in a chosen solvent at a specific temperature by adding an excess of the solid to a known volume of the solvent.
-
Stir the mixture for an extended period to ensure equilibrium is reached.
-
Filter the solution to remove any undissolved solid.
-
A known volume of the filtrate is then carefully evaporated to dryness, and the mass of the dissolved solid is determined. The solubility can then be expressed in terms of g/L or mol/L.
-
References
The Synthesis of 3-Amino-5-chloropyrazine-2-carbaldehyde: A Technical Guide for Drug Development Professionals
Introduction: The Significance of Substituted Pyrazines in Medicinal Chemistry
3-Amino-5-chloropyrazine-2-carbaldehyde is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms, is a prevalent scaffold in numerous approved drugs and clinical candidates. The specific substitution pattern of an amino group at the 3-position, a chlorine atom at the 5-position, and a carbaldehyde at the 2-position provides three reactive sites for further chemical modification, making it a versatile intermediate for generating diverse compound libraries in drug discovery programs. The electron-withdrawing nature of the pyrazine ring and its substituents influences the molecule's electronic properties, which can be fine-tuned to optimize interactions with biological targets. This guide provides a detailed overview of a practical and efficient synthetic route to this important intermediate, with insights into the rationale behind the chosen methodologies.
Strategic Approach to the Synthesis
The synthesis of this compound can be efficiently achieved through a two-step process commencing from the commercially available 3-Amino-5-chloropyrazine-2-carboxylic acid. This strategy is predicated on the selective transformation of the functional groups on the pyrazine ring, specifically the reduction of the carboxylic acid to a primary alcohol, followed by a mild oxidation to the desired aldehyde. This approach is advantageous due to the accessibility of the starting material and the high-yielding nature of the individual transformations.
An alternative pathway could involve the reduction of a corresponding nitrile precursor; however, the carboxylic acid route is often preferred due to the often cleaner and more direct conversion to the aldehyde via the intermediate alcohol.
Below is a visual representation of the proposed synthetic workflow:
Caption: Proposed two-step synthesis of this compound.
Part 1: Reduction of 3-Amino-5-chloropyrazine-2-carboxylic acid
The initial step in the synthetic sequence is the reduction of the carboxylic acid moiety of 3-Amino-5-chloropyrazine-2-carboxylic acid to the corresponding primary alcohol, (3-amino-5-chloropyrazin-2-yl)methanol. This transformation requires a reducing agent capable of converting a carboxylic acid to an alcohol without affecting the other functional groups on the pyrazine ring, namely the amino and chloro substituents.
Choice of Reducing Agent
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this conversion. However, due to its high reactivity, careful control of the reaction conditions is necessary. Alternatively, borane complexes, such as borane-tetrahydrofuran (BH₃·THF), offer a milder option that is also highly effective for the reduction of carboxylic acids. For the purpose of this guide, we will focus on the use of LiAlH₄ due to its widespread use and efficiency.
Reaction Mechanism
The reduction of the carboxylic acid with LiAlH₄ proceeds through the initial deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carbonyl group of the salt is attacked by the aluminohydride species, leading to a tetrahedral intermediate which then collapses to form an aldehyde. The aldehyde is immediately reduced further to the corresponding alkoxide. An aqueous workup then protonates the alkoxide to yield the primary alcohol.
The logical flow of this reduction process is illustrated below:
Caption: Key stages in the reduction of a carboxylic acid with LiAlH₄.
Experimental Protocol
Materials:
-
3-Amino-5-chloropyrazine-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add a suspension of LiAlH₄ in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-Amino-5-chloropyrazine-2-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).
-
Filter the resulting white precipitate of aluminum salts through a pad of Celite and wash thoroughly with THF and diethyl ether.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude (3-amino-5-chloropyrazin-2-yl)methanol, which can be used in the next step without further purification or purified by column chromatography if necessary.
Part 2: Oxidation of (3-amino-5-chloropyrazin-2-yl)methanol
The final step is the selective oxidation of the primary alcohol, (3-amino-5-chloropyrazin-2-yl)methanol, to the desired aldehyde, this compound. The choice of oxidizing agent is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the amino group on the pyrazine ring.
Selection of a Mild Oxidizing Agent
Manganese dioxide (MnO₂) is an excellent choice for the oxidation of allylic and benzylic-type alcohols.[1] Given the position of the hydroxymethyl group on the heterocyclic ring, it behaves similarly to a benzylic alcohol, making MnO₂ a suitable and selective reagent. Other mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane could also be employed, but MnO₂ is often preferred due to its ease of handling and simple workup procedure. A copper(I)/TEMPO catalytic system under an oxygen atmosphere also presents a viable and chemoselective method for oxidizing amino-substituted benzyl alcohols.[2][3]
Reaction Mechanism
The oxidation with activated MnO₂ is a heterogeneous reaction that is thought to proceed via a radical mechanism on the surface of the MnO₂. The alcohol adsorbs onto the surface of the manganese dioxide, and a one-electron transfer occurs, followed by the loss of a proton and a second one-electron transfer to generate the aldehyde, which then desorbs from the surface.
Experimental Protocol
Materials:
-
(3-amino-5-chloropyrazin-2-yl)methanol
-
Activated manganese dioxide (MnO₂)
-
Chloroform or Dichloromethane (DCM)
-
Celite
Procedure:
-
In a round-bottom flask, dissolve the crude (3-amino-5-chloropyrazin-2-yl)methanol in chloroform or DCM.
-
Add a stoichiometric excess (typically 5-10 equivalents) of activated manganese dioxide to the solution.
-
Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by TLC. The reaction is typically complete within 2-24 hours.[1]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide and manganese salts.
-
Wash the Celite pad thoroughly with additional chloroform or DCM to ensure complete recovery of the product.
-
Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldehyde.
Data Summary
The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3-Amino-5-chloropyrazine-2-carboxylic acid | C₅H₄ClN₃O₂ | 173.56[4][5] | Off-white to yellow solid |
| (3-amino-5-chloropyrazin-2-yl)methanol | C₅H₆ClN₃O | 159.57 | Off-white to yellow solid |
| This compound | C₅H₄ClN₃O | 157.56 | Yellow solid |
Conclusion and Future Perspectives
The synthetic route outlined in this guide provides a reliable and scalable method for the preparation of this compound, a valuable building block for medicinal chemistry. The two-step sequence, involving the reduction of a commercially available carboxylic acid followed by a mild oxidation, is a robust strategy that can be readily implemented in a drug discovery laboratory. The versatility of the final product, with its strategically placed functional groups, allows for a wide range of subsequent chemical transformations, enabling the synthesis of diverse libraries of novel compounds for biological screening. Further optimization of reaction conditions, particularly in the oxidation step, could lead to even more efficient and greener synthetic protocols.
References
The Versatile Scaffold: A Technical Guide to 3-Amino-5-chloropyrazine-2-carbaldehyde in Heterocyclic Synthesis
Introduction: The Strategic Importance of a Pyrazine Building Block
In the landscape of modern medicinal chemistry and materials science, the pyrazine core represents a privileged scaffold. Its inherent electronic properties and ability to participate in a diverse array of chemical transformations make it a cornerstone for the synthesis of complex, biologically active molecules. Among the myriad of pyrazine-based starting materials, 3-amino-5-chloropyrazine-2-carbaldehyde stands out as a particularly versatile and powerful building block. The strategic placement of an amino group, a chloro leaving group, and a reactive aldehyde functionality on the pyrazine ring opens a gateway to a vast chemical space of fused heterocyclic systems.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthetic utility of this compound as a starting material for the construction of key heterocyclic frameworks, including pteridines, imidazo[1,2-a]pyrazines, and pyrazolo[1,5-a]pyrazines. Beyond a mere recitation of synthetic protocols, this guide will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. Every protocol described is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature.
I. The Cornerstone of Pteridine Synthesis: A Gateway to Bioactive Molecules
Pteridines, bicyclic heterocycles composed of fused pyrimidine and pyrazine rings, are of immense biological significance, with derivatives playing crucial roles as enzyme cofactors and therapeutic agents.[1] The reaction of this compound with guanidine represents a direct and efficient route to the pteridine core.
Mechanistic Rationale: The Logic of Cyclocondensation
The synthesis of the pteridine ring system from this compound and guanidine proceeds through a well-established cyclocondensation pathway. The reaction is initiated by the nucleophilic attack of one of the amino groups of guanidine on the electrophilic aldehyde carbon of the pyrazine derivative. This is followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrimidine ring. The chloro-substituent at the 5-position of the starting pyrazine is retained in the final pteridine product, offering a handle for further functionalization.
A plausible mechanism for this transformation is outlined below:
References
electrophilic and nucleophilic sites of 3-Amino-5-chloropyrazine-2-carbaldehyde
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Amino-5-chloropyrazine-2-carbaldehyde
Introduction
This compound (CAS: 89284-25-3) is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3][4] The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-arrangement, is a common scaffold in biologically active compounds.[5][6] The strategic placement of an amino group, a chloro atom, and a carbaldehyde moiety on this core imparts a rich and distinct chemical reactivity.
This guide provides a comprehensive analysis of the electronic landscape of this compound, identifying its key nucleophilic and electrophilic centers. Understanding this reactivity profile is paramount for researchers and drug development professionals seeking to leverage this versatile scaffold in the design and synthesis of novel chemical entities. We will delve into the electronic interplay of the various functional groups, predict the primary sites of reactivity, and provide field-proven insights into its synthetic transformations.
Molecular Structure and Electronic Landscape
The reactivity of this compound is dictated by the combined electronic effects of its substituents on the inherently electron-deficient pyrazine ring.
-
Pyrazine Ring: The two nitrogen atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the ring. This makes the pyrazine system significantly more electron-deficient than benzene and generally resistant to electrophilic aromatic substitution.[7][8]
-
Amino Group (-NH₂): This is a powerful electron-donating group through resonance (+R effect), where the nitrogen's lone pair delocalizes into the ring. This effect strongly activates the ortho and para positions. However, it also has a weaker, electron-withdrawing inductive effect (-I). The resonance effect is dominant, making the amino group a key nucleophilic center.
-
Carbaldehyde Group (-CHO): This is a potent electron-withdrawing group through both resonance (-R) and induction (-I). It deactivates the pyrazine ring towards electrophilic attack and renders the attached carbonyl carbon highly electrophilic.
-
Chloro Group (-Cl): The chlorine atom is strongly electron-withdrawing via induction (-I) but weakly electron-donating through resonance (+R). Its primary role is to act as a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions.
The synergy of these groups creates a molecule with distinct regions of high and low electron density, predisposing it to specific types of chemical attack. Computational studies on similar pyrazine systems have shown how substituents significantly alter the electron density distribution and frontier molecular orbitals (HOMO-LUMO gap), which in turn governs reactivity.[9][10][11]
Analysis of Reactive Sites
The competing and complementary electronic effects within the molecule give rise to several potential reactive centers.
Nucleophilic Sites
Nucleophilic centers are characterized by high electron density and the availability of lone pairs for donation.
-
Amino Group Nitrogen (N-NH₂): This is the most prominent nucleophilic site. The lone pair on the nitrogen is readily available for reaction with a wide range of electrophiles. The nucleophilicity of amines is a well-established principle in organic chemistry, with primary amines like this one being effective nucleophiles.[12][13]
-
Pyrazine Ring Nitrogens (N1, N4): The lone pairs on the ring nitrogens also possess nucleophilic character. However, their availability is significantly diminished by their involvement in the aromatic system and the strong electron-withdrawing effects of the substituents. They are most likely to act as Brønsted-Lowry bases (proton acceptors) or as coordination sites for Lewis acids.
-
Carbonyl Oxygen (O=CH): The lone pairs on the carbonyl oxygen can act as a weak nucleophile or base, typically in the presence of strong acids which can protonate it, thereby activating the carbonyl carbon towards nucleophilic attack.
Electrophilic Sites
Electrophilic centers are electron-deficient and susceptible to attack by nucleophiles.
-
Carbonyl Carbon (C-CHO): This is the most electrophilic carbon in the molecule. The polarization of the C=O bond, amplified by the electron-withdrawing nature of the pyrazine ring, makes it an excellent target for nucleophilic addition reactions.
-
C5 Carbon (C-Cl): This carbon atom is a prime site for nucleophilic aromatic substitution (SₙAr). The position is activated by the adjacent ring nitrogen (N4) and the para-positioned electron-withdrawing carbaldehyde group. The chlorine atom serves as an effective leaving group, facilitating substitution by various nucleophiles. This type of aminodehalogenation is a common strategy in the synthesis of pyrazine derivatives.
-
C6 Carbon: This position is ortho to the powerfully electron-withdrawing carbaldehyde group and adjacent to a ring nitrogen (N1), making it susceptible to nucleophilic attack, although to a lesser extent than C5.
The following diagram illustrates the primary reactive sites on the molecule.
Caption: Predicted electrophilic and nucleophilic centers.
Quantitative Reactivity Profile
The following table summarizes the key reactive sites and provides examples of transformations that validate their predicted reactivity.
| Site | Atom(s) | Reactivity Type | Example Reaction(s) | Supporting Rationale |
| 1 | Amino Nitrogen (N of NH₂) | Nucleophilic | Acylation, Alkylation, Formation of sulfonamides | High electron density due to nitrogen lone pair. Common reactivity pattern for primary amines.[12] |
| 2 | Carbonyl Carbon (C of CHO) | Electrophilic | Nucleophilic addition (e.g., Grignard, Wittig), Reductive amination, Formation of imines/oximes | Strong δ+ character due to C=O bond polarization, enhanced by the -R effect of the aldehyde. |
| 3 | C5 Carbon (C-Cl) | Electrophilic | Nucleophilic Aromatic Substitution (SₙAr) with amines, alkoxides, thiols | Activated by adjacent N atom and para-CHO group; Cl is a good leaving group. A key reaction for diversifying the pyrazine core. |
| 4 | Ring Nitrogens (N1, N4) | Nucleophilic / Basic | Protonation, Lewis acid coordination | Lone pairs are available but less nucleophilic than the amino group due to aromaticity. |
Experimental Protocol: SₙAr Aminodehalogenation at C5
This protocol describes a representative and highly valuable transformation: the displacement of the C5 chlorine with an amine. This reaction is fundamental to building libraries of pyrazine derivatives for drug discovery.[14]
Objective: To synthesize a 3-Amino-5-(benzylamino)pyrazine-2-carbaldehyde derivative.
Causality: The choice of a polar aprotic solvent like DMSO or THF is crucial; it effectively solvates the reactants without interfering with the nucleophilic attack. A non-nucleophilic base (e.g., triethylamine) is required to neutralize the HCl byproduct, driving the reaction to completion without competing with the primary nucleophile. Microwave irradiation is often used to accelerate the reaction, a common technique for SₙAr on heterocyclic systems.[14]
Caption: Workflow for aminodehalogenation at the C5 position.
Self-Validation System
The success of the protocol is validated through rigorous analytical characterization:
-
¹H NMR: Expect the disappearance of the C6-H signal's characteristic coupling to the pyrazine ring and the appearance of new signals corresponding to the benzyl group protons, including a characteristic CH₂ signal and aromatic protons. A downfield shift of the C6-H proton is also expected due to the new electron-donating substituent.
-
¹³C NMR: The C5 signal will shift significantly upfield upon replacement of the electronegative chlorine with a nitrogen atom.
-
Mass Spectrometry: The molecular ion peak will correspond to the calculated mass of the product (C₁₂H₁₁N₄O), confirming the successful substitution.
Conclusion
This compound is a molecule of significant synthetic utility, endowed with a well-defined and predictable reactivity profile. Its structure features a potent nucleophilic center at the C3-amino group and two highly electrophilic centers at the C2-carbonyl carbon and the C5-chloro-substituted carbon. This duality allows for orthogonal chemical modifications, making it an exceptionally versatile scaffold. By understanding the electronic interplay of its functional groups, researchers can strategically design and execute synthetic routes to a vast array of complex pyrazine derivatives, accelerating the discovery of new therapeutic agents and other high-value chemical products.
References
- 1. jk-sci.com [jk-sci.com]
- 2. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 3. arctomsci.com [arctomsci.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Tracking the Electron Density Changes in Excited States: A Computational Study of Pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [2408.15494] Tracking the Electron Density Changes in Excited States -- A Computational Study on Pyrazine [arxiv.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scapegoat: A Technical Guide to 3-Amino-5-chloropyrazine-2-carbaldehyde in Organic Synthesis
For the forward-thinking researcher, the development of novel molecular architectures is the cornerstone of innovation in medicinal chemistry and materials science. In this landscape, the strategic selection of foundational building blocks is paramount. Among these, 3-Amino-5-chloropyrazine-2-carbaldehyde emerges as a highly versatile scaffold, a trifunctionalized heterocycle poised for intricate molecular elaborations. This guide provides an in-depth exploration of its synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in the modern laboratory.
Introduction: A Molecule of Strategic Importance
This compound, with CAS Number 89284-25-3, is a substituted pyrazine derivative that has garnered significant attention as a precursor in the synthesis of a variety of biologically active compounds.[1][2] Its unique arrangement of an amino group, a chlorine atom, and a carbaldehyde function on the pyrazine ring provides a rich platform for a diverse array of chemical transformations. This trifunctional nature allows for sequential and regioselective modifications, making it an ideal starting material for the construction of complex molecular frameworks, particularly in the realm of drug discovery. The pyrazine core itself is a well-established pharmacophore found in numerous therapeutic agents.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89284-25-3 | [1] |
| Molecular Formula | C₅H₄ClN₃O | [2] |
| Molecular Weight | 157.56 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=C(N=C(C(=N1)C=O)N)Cl | [1] |
Synthesis of a Key Intermediate: A Proposed Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed):
Step 1: Reduction of 3-Amino-5-chloropyrazine-2-carbonitrile
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-Amino-5-chloropyrazine-2-carbonitrile (1 equivalent) in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents) in toluene dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
The Reactivity Landscape: A Trifecta of Functional Groups
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The interplay of the electron-donating amino group and the electron-withdrawing aldehyde and chloro functionalities on the electron-deficient pyrazine ring dictates its chemical behavior.
The Aldehyde: A Gateway to Diverse Architectures
The carbaldehyde group is a versatile handle for a multitude of transformations, including:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide range of substituted aminomethylpyrazines.
-
Wittig and Related Reactions: Olefination reactions allow for the extension of the carbon chain and the introduction of various unsaturated moieties.
-
Condensation Reactions: The aldehyde can participate in condensations with active methylene compounds, such as malononitrile or cyanoacetates, to form new heterocyclic rings or α,β-unsaturated systems. This approach is valuable in the synthesis of fused pyrazine derivatives like pteridines.[4]
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, providing another valuable functional group for further derivatization, such as amide bond formation.[5]
References
Navigating the Solubility Landscape of 3-Amino-5-chloropyrazine-2-carbaldehyde: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
Molecular Structure and its Implications for Solubility
The solubility of an organic compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces with the solvent.[2] The structure of 3-Amino-5-chloropyrazine-2-carbaldehyde features a pyrazine ring substituted with an amino group, a chlorine atom, and a carbaldehyde group.
-
Polarity: The presence of nitrogen, chlorine, and oxygen atoms imparts a significant degree of polarity to the molecule. The electronegative nitrogen atoms in the pyrazine ring, the chlorine atom, and the oxygen atom of the carbaldehyde group create permanent dipoles.[3]
-
Hydrogen Bonding: The amino (-NH2) group and the carbaldehyde (-CHO) group are capable of participating in hydrogen bonding. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring and the oxygen of the carbaldehyde can act as hydrogen bond acceptors.[3][4] This capacity for hydrogen bonding is a critical determinant of its solubility in protic solvents.[3]
Based on these structural features, it is predicted that this compound will exhibit greater solubility in polar solvents and be sparingly soluble in non-polar solvents, adhering to the principle of "like dissolves like".[5]
Predicted Solubility Profile in Common Organic Solvents
The following table provides a predicted qualitative and semi-quantitative solubility profile of this compound in a range of common organic solvents, categorized by their polarity. These predictions are derived from the structural analysis and solubility data of structurally related pyrazine derivatives.[5][6]
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, with strong polar interactions. |
| Methanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with the solute. |
| Ethanol | Polar Protic | Moderate | Hydrogen bonding potential, but lower polarity than methanol. |
| Acetone | Polar Aprotic | Moderate | Dipole-dipole interactions are the primary solvation force. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Less polar than other aprotic solvents like DMSO and DMF. |
| Dichloromethane (DCM) | Non-polar | Low | Primarily van der Waals interactions, insufficient to overcome the solute's crystal lattice energy. |
| Toluene | Non-polar | Very Low | Lacks the polarity and hydrogen bonding capability to effectively solvate the molecule. |
| Hexane | Non-polar | Insoluble | Dominated by weak London dispersion forces. |
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain definitive solubility data, experimental determination is essential. The two most common methods in drug discovery are the kinetic and thermodynamic solubility assays.[1][7][8]
Thermodynamic (Equilibrium) Solubility Assay
This method measures the equilibrium concentration of a compound in a saturated solution and is considered the gold standard for solubility determination.[9]
Protocol:
-
Material Preparation:
-
This compound (solid powder).
-
Selected organic solvents of high purity.
-
Calibrated analytical balance.
-
Vials with screw caps.
-
Orbital shaker or rotator.
-
Centrifuge.
-
Syringe filters (0.22 µm).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
-
-
Procedure: a. Add an excess amount of solid this compound to a known volume of the chosen solvent in a vial. The presence of undissolved solid is crucial to ensure saturation. b. Tightly cap the vials to prevent solvent evaporation. c. Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[1] d. After equilibration, visually inspect the vials to confirm the presence of undissolved solid. e. Centrifuge the vials at high speed to pellet the excess solid. f. Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. g. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. h. Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Data Analysis:
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted sample from the calibration curve.
-
Calculate the thermodynamic solubility in the original solvent, accounting for the dilution factor.
-
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[7][10]
Protocol:
-
Material Preparation:
-
A concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
The desired organic solvents.
-
96-well microplates.
-
Automated liquid handler (optional but recommended for high throughput).
-
Plate reader capable of nephelometry or UV-Vis spectroscopy.
-
-
Procedure: a. Dispense the organic solvents into the wells of a 96-well plate. b. Add a small volume of the DMSO stock solution of the compound to the solvent-containing wells. c. Mix the contents of the wells thoroughly. d. Incubate the plate at a constant temperature for a shorter period (e.g., 1-2 hours) with shaking. e. Measure the turbidity of the solutions using a nephelometer. The appearance of precipitate indicates that the kinetic solubility has been exceeded. Alternatively, the concentration in the supernatant can be measured by UV-Vis spectroscopy after filtration or centrifugation.
-
Data Analysis:
-
The kinetic solubility is reported as the concentration at which precipitation is first observed.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the thermodynamic solubility determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature.[11] However, this relationship should be determined experimentally.
-
pH (for aqueous solutions): The amino group is basic and can be protonated at low pH, which would significantly increase its aqueous solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[9] It is important to characterize the solid form used in the solubility measurements.
Conclusion
While direct experimental data on the solubility of this compound is lacking, a thorough analysis of its molecular structure allows for a reliable prediction of its solubility behavior in common organic solvents. It is anticipated to be most soluble in polar aprotic solvents like DMSO and DMF, and least soluble in non-polar hydrocarbons. For definitive quantitative data, the thermodynamic solubility assay is the recommended method. The protocols and theoretical considerations outlined in this guide provide a comprehensive framework for researchers and drug development professionals to accurately assess the solubility of this compound, a critical step in its journey towards potential therapeutic application.
References
- 1. enamine.net [enamine.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. ovid.com [ovid.com]
- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of 3-Amino-5-chloropyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unassuming Architect of Complex Therapeutics
In the vast repository of chemical intermediates, few compounds possess the understated significance of 3-Amino-5-chloropyrazine-2-carbaldehyde. To the uninitiated, it is a simple heterocyclic aldehyde. However, to the seasoned medicinal chemist, it represents a cornerstone—a versatile scaffold upon which a multitude of complex and life-altering pharmaceuticals have been constructed. Its discovery and the subsequent elucidation of its synthetic pathways have paved the way for significant advancements in drug discovery, particularly in the realm of targeted cancer therapies. This guide aims to provide a comprehensive technical overview of this pivotal molecule, from its initial synthesis to its role as a key building block in modern medicine.
PART 1: Genesis of a Key Intermediate: Discovery and Synthetic Evolution
The emergence of this compound as a valuable synthetic precursor is a story of incremental innovation rather than a single serendipitous discovery. The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, has long been a subject of interest in medicinal chemistry due to its presence in various biologically active natural products.[1][2] Early research focused on the synthesis and functionalization of the pyrazine ring, often encountering challenges in regioselectivity and stability.
The journey to this compound likely began with the exploration of simpler, related structures such as 3-aminopyrazine-2-carboxylic acid. The introduction of a chlorine atom at the 5-position and the conversion of the carboxylic acid to an aldehyde were crucial modifications that unlocked the full synthetic potential of the scaffold. While the exact first synthesis can be difficult to pinpoint from public records, its availability in chemical catalogs under CAS number 89284-25-3 indicates its established presence as a research chemical.[3][4]
Key Synthetic Methodologies
The practical synthesis of this compound has been a subject of optimization to improve yield, purity, and scalability. While specific proprietary methods are often held as trade secrets, the general synthetic logic can be inferred from related pyrazine chemistry. A common conceptual pathway involves the following transformations:
-
Starting Material Selection: A readily available pyrazine derivative, such as 2,6-dichloropyrazine or a substituted aminopyrazine, often serves as the initial building block.
-
Introduction of the Amino Group: Nucleophilic aromatic substitution or other amination techniques can be employed to install the amino group at the 3-position.
-
Introduction of the Aldehyde Functionality: This can be achieved through various methods, including the oxidation of a corresponding alcohol, the reduction of a nitrile or ester, or formylation reactions.
-
Chlorination: The regioselective introduction of the chlorine atom at the 5-position is a critical step, often accomplished using standard chlorinating agents.
The interplay and sequencing of these steps are crucial for an efficient synthesis. For instance, the electronic nature of the substituents on the pyrazine ring will dictate the feasibility and regioselectivity of subsequent reactions.
PART 2: A Chemist's Perspective: Physicochemical Properties and Reactivity
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in multi-step syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 89284-25-3 |
| Molecular Formula | C₅H₄ClN₃O |
| Molecular Weight | 157.56 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | 155-159 °C |
| Solubility | Soluble in most polar organic solvents (e.g., DMSO, DMF, THF) |
| IUPAC Name | This compound |
The reactivity of this compound is dictated by its three key functional groups: the aldehyde, the primary amine, and the chloro substituent on the electron-deficient pyrazine ring.
-
The Aldehyde: This group is a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations with active methylene compounds to form various heterocyclic rings.
-
The Amino Group: The primary amine can be acylated, alkylated, or used as a nucleophile in cyclization reactions. Its basicity is attenuated by the electron-withdrawing nature of the pyrazine ring.
-
The Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents at the 5-position. This is a key feature for generating molecular diversity in drug discovery programs.
PART 3: The Gateway to Innovation: Applications in Drug Discovery
The true significance of this compound lies in its role as a pivotal intermediate in the synthesis of numerous pharmaceutical agents. Its trifunctional nature allows for the rapid construction of complex molecular architectures, a highly desirable feature in the quest for novel therapeutics.
Case Study: A Building Block for Kinase Inhibitors
A prominent application of this compound is in the development of kinase inhibitors for the treatment of cancer. The pyrazine core is a common feature in many approved and investigational kinase inhibitors. The ability to readily modify the 3-amino, 5-chloro, and 2-aldehyde positions of this compound provides a powerful platform for structure-activity relationship (SAR) studies.
For example, the aldehyde can be used to build a fused ring system, the amino group can be functionalized to interact with the hinge region of a kinase, and the chloro group can be displaced to introduce substituents that occupy other pockets of the ATP-binding site. This modularity allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Experimental Workflow: A Generalized Synthetic Scheme
The following diagram illustrates a conceptual workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor.
Caption: Conceptual workflow for kinase inhibitor synthesis.
Detailed Protocol: Reductive Amination
A fundamental reaction utilizing the aldehyde functionality is reductive amination. This two-step, one-pot process is a robust method for forming C-N bonds.
-
Imine Formation: Dissolve this compound (1 equivalent) and a primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a mild acid catalyst, like acetic acid (catalytic amount), to facilitate imine formation. Stir the reaction at room temperature for 1-2 hours.
-
Reduction: To the solution containing the in-situ formed imine, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. This reagent is particularly effective for reductive aminations as it is mild and selective.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amine.
Rationale for Experimental Choices:
-
Solvent: DCM and DCE are excellent solvents for this reaction as they are relatively non-polar and aprotic, preventing unwanted side reactions with the reducing agent.
-
Reducing Agent: Sodium triacetoxyborohydride is preferred over stronger reducing agents like sodium borohydride (NaBH₄) because it is less likely to reduce the aldehyde starting material before imine formation is complete. It is also more tolerant of mildly acidic conditions.
-
Acid Catalyst: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the rate of imine formation.
PART 4: Future Horizons and Concluding Remarks
The history of this compound is a testament to the enabling power of synthetic chemistry in drug discovery. Its continued use in the synthesis of novel small molecules for a variety of therapeutic targets is anticipated. As our understanding of disease biology becomes more nuanced, the demand for highly specific and potent modulators of biological processes will undoubtedly grow. The versatility and proven track record of this compound ensure that it will remain an indispensable tool in the medicinal chemist's arsenal for years to come. The ongoing development of new synthetic methodologies will likely further expand the utility of this remarkable scaffold, opening up new avenues for the creation of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. arctomsci.com [arctomsci.com]
A Comprehensive Theoretical Investigation of 3-Amino-5-chloropyrazine-2-carbaldehyde: A Computational Chemistry Whitepaper
Introduction: The Significance of 3-Amino-5-chloropyrazine-2-carbaldehyde in Medicinal Chemistry
This compound is a heterocyclic compound of significant interest within the field of drug discovery and development. Pyrazine derivatives are integral components in a wide array of pharmacologically active molecules, exhibiting diverse biological activities, including antimicrobial and anticancer properties.[1][2] The specific arrangement of the amino, chloro, and carbaldehyde functional groups on the pyrazine ring of this molecule suggests a high potential for versatile chemical interactions, making it a valuable scaffold for the synthesis of novel therapeutic agents.
A thorough understanding of the molecule's three-dimensional structure, electronic properties, and spectroscopic characteristics is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. Computational chemistry provides a powerful and cost-effective avenue for elucidating these properties at the atomic level. This in-depth technical guide outlines a comprehensive theoretical approach using Density Functional Theory (DFT) to characterize the structural and electronic features of this compound. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for in-silico analysis of this and similar heterocyclic systems.
Computational Methodology: A Self-Validating System
The cornerstone of a reliable theoretical study is the selection of an appropriate computational method and basis set. For organic molecules containing heteroatoms, DFT has proven to be a highly effective approach, offering a favorable balance between accuracy and computational cost.
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
-
Software Selection: The Gaussian suite of programs is a widely used and validated tool for quantum chemical calculations.
-
Method Selection: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended. This functional has a proven track record for accurately predicting the geometries and vibrational frequencies of a broad range of organic molecules.[3][4]
-
Basis Set Selection: The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron distribution. The inclusion of diffuse functions (++) is crucial for accurately modeling the lone pairs of electrons on the nitrogen and oxygen atoms, as well as the effects of the electronegative chlorine atom. The polarization functions (d,p) allow for a more accurate representation of the bonding environment.
-
Optimization Procedure: A full geometry optimization will be performed in the gas phase to locate the global minimum on the potential energy surface. The convergence criteria should be set to tight to ensure a precise determination of the equilibrium geometry.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis at the same level of theory is essential. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.
Diagram 1: Computational Workflow for Structural and Vibrational Analysis
Caption: A schematic of the computational workflow for determining the optimized geometry and vibrational spectra.
Structural Analysis: The Optimized Molecular Geometry
The geometry optimization will yield the most stable three-dimensional arrangement of the atoms in this compound. The key bond lengths, bond angles, and dihedral angles obtained from this calculation provide a foundational understanding of the molecule's shape and steric properties.
Table 1: Predicted Key Geometric Parameters for this compound
| Parameter | Atom(s) Involved | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C-Cl | Value to be calculated | |
| C-N (amino) | Value to be calculated | |
| C=O (aldehyde) | Value to be calculated | |
| N-H (amino) | Value to be calculated | |
| **Bond Angles (°) ** | ||
| Cl-C-C | Value to be calculated | |
| N-C-C (amino) | Value to be calculated | |
| O=C-C | Value to be calculated | |
| Dihedral Angles (°) | ||
| C-C-C=O (aldehyde) | Value to be calculated |
Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.
Vibrational Spectroscopy: A Fingerprint of the Molecule
The calculated vibrational frequencies can be used to simulate the infrared and Raman spectra of this compound. A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis.[3] This allows for a direct correlation between specific molecular motions and the observed spectral peaks.
Protocol 2: Vibrational Mode Assignment
-
Scaling of Frequencies: It is a common practice to scale the calculated harmonic vibrational frequencies to account for anharmonicity and the approximate nature of the exchange-correlation functional. A scaling factor of 0.961 is often used for B3LYP/6-311++G(d,p) calculations.[4]
-
PED Analysis: The VEDA (Vibrational Energy Distribution Analysis) program can be used to perform a quantitative assignment of the vibrational modes.
-
Spectral Simulation: The scaled frequencies and calculated intensities can be used to generate theoretical IR and Raman spectra, which can then be compared with experimental data if available.
Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups
| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | PED Contribution (%) |
| N-H asymmetric stretch | Value to be calculated | Value to be calculated |
| N-H symmetric stretch | Value to be calculated | Value to be calculated |
| C=O stretch | Value to be calculated | Value to be calculated |
| C-Cl stretch | Value to be calculated | Value to be calculated |
| Pyrazine ring stretches | Value to be calculated | Value to be calculated |
Note: The values in this table are placeholders and would be populated with the results from the DFT and PED calculations.
Electronic Properties: Unveiling Reactivity and Charge Distribution
The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are two powerful tools for this purpose.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity.[5][6] A smaller energy gap suggests a more reactive molecule.
Diagram 2: Relationship between HOMO, LUMO, and Chemical Reactivity
Caption: The role of HOMO and LUMO in determining the electron-donating and electron-accepting capabilities of a molecule.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red regions indicate areas of high electron density (electronegative) and are susceptible to electrophilic attack, while blue regions represent areas of low electron density (electropositive) and are prone to nucleophilic attack.
NMR Spectral Analysis: Predicting Magnetic Shielding
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound.[7]
Protocol 3: NMR Chemical Shift Prediction
-
GIAO Calculation: The GIAO method is employed at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry.
-
Solvent Effects: To improve the accuracy of the predictions, solvent effects can be included using a continuum solvation model such as the Polarizable Continuum Model (PCM). Chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common NMR solvents.
-
Referencing: The calculated isotropic shielding values are converted to chemical shifts by referencing them to the shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted Chemical Shift (δ) |
| ¹H NMR | |
| H (aldehyde) | Value to be calculated |
| H (amino) | Value to be calculated |
| H (pyrazine ring) | Value to be calculated |
| ¹³C NMR | |
| C (aldehyde) | Value to be calculated |
| C (pyrazine ring) | Values to be calculated |
Note: The values in this table are placeholders and would be populated with the results from the GIAO calculations. Recent advancements in machine learning have also shown promise in accurately predicting NMR chemical shifts and can be used as a complementary approach.[8][9][10]
Conclusion and Future Directions
The theoretical framework outlined in this guide provides a comprehensive approach for the in-silico characterization of this compound. The insights gained from these calculations, including the optimized geometry, vibrational spectra, electronic properties, and NMR chemical shifts, are invaluable for understanding the molecule's intrinsic properties and for guiding its synthetic modification and biological evaluation. This computational protocol serves as a robust and reliable tool for researchers in the field of medicinal chemistry, facilitating the rational design of novel pyrazine-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nanoient.org [nanoient.org]
- 8. mdpi.com [mdpi.com]
- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Use of 3-Amino-5-chloropyrazine-2-carbaldehyde in Heterocyclic Synthesis via Condensation Reactions
Abstract
This technical guide provides an in-depth exploration of 3-Amino-5-chloropyrazine-2-carbaldehyde as a pivotal building block for the synthesis of complex nitrogen-containing heterocycles. The unique trifunctional nature of this reagent—comprising a reactive aldehyde, a nucleophilic amino group, and an electrophilic pyrazine core substituted with a leaving group (chlorine)—renders it exceptionally versatile. We will delve into the mechanistic underpinnings and provide field-proven protocols for two major classes of condensation reactions: the Knoevenagel condensation with active methylene compounds and cyclocondensation reactions with guanidine to yield pteridine scaffolds. These methodologies are of significant interest to researchers in medicinal chemistry and drug development, given the prevalence of pyrazine and pteridine cores in pharmacologically active agents.[1][2]
Introduction: The Strategic Value of this compound
This compound is a highly functionalized heterocyclic aldehyde. Its utility in organic synthesis stems from the electronically distinct and strategically positioned functional groups, which can be manipulated sequentially or in tandem to construct diverse molecular architectures.
-
The Aldehyde Group (C1): Serves as the primary electrophilic site for classical condensation reactions with carbon nucleophiles (active methylene compounds) or nitrogen nucleophiles (amines, hydrazines, etc.).
-
The Amino Group (C3): Acts as a potent nucleophile, enabling intramolecular cyclization reactions after an initial intermolecular condensation. This feature is crucial for building fused heterocyclic systems.
-
The Chloro Group (C5): Functions as a leaving group, susceptible to nucleophilic aromatic substitution, allowing for late-stage functionalization of the synthesized core structures.
-
The Pyrazine Core: A well-established "privileged scaffold" in medicinal chemistry, the pyrazine ring is a key component in numerous approved drugs and clinical candidates, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1]
This guide focuses on leveraging the interplay between the aldehyde and amino groups in condensation reactions to forge new carbon-carbon and carbon-nitrogen bonds, leading to valuable heterocyclic products.
References
Application Notes and Protocols for the Reductive Amination of 3-Amino-5-chloropyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrazines in Medicinal Chemistry
The pyrazine scaffold is a privileged heterocycle in modern drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. 3-Amino-5-chloropyrazine-2-carbaldehyde is a key building block in the synthesis of a variety of bioactive molecules. Its functional handles—an aldehyde for elaboration, an amino group for hydrogen bonding interactions, and a chloro substituent for further diversification—make it an attractive starting material for generating compound libraries for high-throughput screening. Reductive amination of the aldehyde functionality is a cornerstone transformation for introducing molecular diversity, allowing for the facile synthesis of secondary and tertiary amines, which are prevalent motifs in many pharmaceuticals.
This guide provides a detailed exploration of the protocols for the reductive amination of this compound, offering insights into the reaction mechanism, a comparative analysis of common reducing agents, and step-by-step experimental procedures. The protocols are designed to be robust and adaptable, enabling researchers to confidently synthesize a diverse range of N-substituted derivatives.
Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds in two main steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[1] This process can be carried out in a single pot by selecting a reducing agent that is selective for the iminium ion over the starting aldehyde.[2]
The reaction begins with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a protonated imine, known as an iminium ion. The iminium ion is then reduced by a hydride-donating reagent to form the final amine product.
Caption: General workflow of a reductive amination reaction.
Comparative Analysis of Common Reducing Agents
The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde. Below is a comparison of commonly used reducing agents for this transformation.
| Reducing Agent | Abbreviation | Key Advantages | Key Considerations |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild and selective for imines and iminium ions.[3][4] Tolerates a wide range of functional groups.[3] Effective in a one-pot procedure.[3] | Moisture-sensitive.[4] Typically used in chlorinated solvents like DCE or DCM.[3] |
| Sodium Cyanoborohydride | NaBH₃CN | Effective in a wide range of solvents, including protic solvents like methanol. Stable at acidic pH.[1] | Highly toxic, and generates toxic cyanide byproducts.[5] Less reactive than STAB. |
| Sodium Borohydride | NaBH₄ | Inexpensive and readily available. Effective for reducing pre-formed imines.[3] | Can reduce aldehydes and ketones, requiring a two-step procedure (imine formation first, then reduction).[2] |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | "Green" and atom-economical. Can be highly effective. | May not be compatible with reducible functional groups (e.g., chloro substituents, though often tolerated). Requires specialized equipment (hydrogenator). |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific amine used and the scale of the reaction.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the recommended general procedure due to its high selectivity and broad functional group tolerance.[3][6][7]
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, can be used as a catalyst, particularly for less reactive amines)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 equivalent) in DCE or DCM (0.1-0.2 M), add the desired primary or secondary amine (1.1 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes. If the amine is less reactive, a catalytic amount of acetic acid (0.1 equivalents) can be added.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Hydrogenation of imines catalyzed by trisphosphine-substituted molybdenum and tungsten nitrosyl hydrides and co-catalytic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencemadness.org [sciencemadness.org]
Application Notes & Protocols: Strategic Cyclization of 3-Amino-5-chloropyrazine-2-carbaldehyde for Heterocyclic Scaffold Diversification
Introduction: The Strategic Value of a Pyrazine Precursor
In the landscape of medicinal chemistry and drug discovery, pyrazine-containing heterocycles are cornerstones of numerous therapeutic agents.[1] Molecules such as Bortezomib (a proteasome inhibitor) and Pyrazinamide (an antitubercular agent) highlight the pharmacological importance of this scaffold.[1] The functionalized pyrazine, 3-Amino-5-chloropyrazine-2-carbaldehyde , represents a highly versatile and powerful starting material. Its unique arrangement of an aldehyde, an amino group, and a reactive chlorine atom on the pyrazine core provides multiple reaction handles for constructing a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of key cyclization strategies involving this precursor, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Part 1: Synthesis of Substituted Pteridines via Condensation Reactions
The pteridine core is a privileged scaffold found in numerous biologically significant molecules, including folic acid and biopterin.[2] The Gabriel-Isay condensation is a classical and effective method for constructing the pteridine ring system by reacting a 1,2-diaminoheterocycle with a 1,2-dicarbonyl compound.[3] By analogy, this compound can undergo a cyclocondensation reaction with compounds containing an activated methylene group adjacent to a nitrogen functionality, such as guanidine or cyanoacetamide, to yield highly functionalized pteridines.
Mechanistic Rationale: The Taylor Synthesis Pathway
The reaction proceeds via an initial nucleophilic attack of an amino group from the reaction partner (e.g., guanidine) on the electrophilic aldehyde of the pyrazine. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the fused pyrimidine ring, resulting in the pteridine scaffold. The choice of the reaction partner directly dictates the substitution pattern on the newly formed ring.
Visualizing the Pteridine Synthesis
Caption: Workflow for Pteridine Synthesis.
Experimental Protocol 1: Synthesis of 2-Amino-6-chloro-pteridine
This protocol details the cyclocondensation of this compound with guanidine hydrochloride to form a 2-aminopteridine derivative.
Materials:
-
This compound (1.0 eq)
-
Guanidine Hydrochloride (1.5 eq)
-
Sodium Ethoxide (NaOEt) in Ethanol (21% w/w solution, 3.0 eq)
-
Anhydrous Ethanol (EtOH)
-
Dimethylformamide (DMF)
-
Standard glassware for reflux under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve guanidine hydrochloride (1.5 eq) in anhydrous ethanol.
-
Base Addition: To the stirred solution, carefully add the sodium ethoxide solution (3.0 eq) at room temperature. The formation of a precipitate (NaCl) may be observed. This step generates free guanidine in situ, which is a stronger nucleophile.
-
Addition of Pyrazine: Add this compound (1.0 eq) to the reaction mixture. A small amount of DMF can be used to ensure complete dissolution if needed.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with glacial acetic acid.
-
Isolation: Remove the solvent under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DMF/water or Ethanol) to yield the final 2-Amino-6-chloro-pteridine product.
Self-Validation & Causality:
-
Inert Atmosphere: Prevents potential oxidation of the aldehyde and amino groups at elevated temperatures.
-
Use of NaOEt: Guanidine is stored as a stable hydrochloride salt. A strong base like sodium ethoxide is required to deprotonate it, generating the free base necessary for the nucleophilic attack.
-
Reflux Conditions: Provides the necessary activation energy for the condensation and subsequent dehydration steps.
-
Neutralization: Quenches the reaction and ensures the product is in a neutral state for easier isolation.
Part 2: Synthesis of Imidazo[1,5-a]pyrazines via Pictet-Spengler Type Reaction
The imidazopyrazine scaffold is another key heterocyclic system with applications in drug discovery.[4] While the synthesis of imidazo[1,2-a]pyrazines is more common, the isomeric imidazo[1,5-a]pyrazines can be accessed from this compound through a multi-step sequence analogous to the Pictet-Spengler reaction. This involves the initial formation of a Schiff base, followed by reduction and subsequent acid-catalyzed cyclization.
Mechanistic Rationale: A Two-Step Pathway
-
Reductive Amination: The aldehyde group is first condensed with a primary amine (e.g., methylamine) to form an imine (Schiff base). This intermediate is not isolated but is reduced in situ using a mild reducing agent like sodium borohydride (NaBH₄) to yield a secondary amine.
-
Intramolecular Cyclization: The resulting N-substituted-(3-aminopyrazin-2-yl)methanamine is then treated with a cyclizing agent (e.g., triphosgene or a chloroformate) which reacts with both nitrogen atoms to facilitate the ring closure, forming the imidazo[1,5-a]pyrazin-one core.
Visualizing the Imidazo[1,5-a]pyrazine Synthesis
Caption: Workflow for Imidazo[1,5-a]pyrazine Synthesis.
Experimental Protocol 2: Synthesis of a 6-Chloro-2-methyl-imidazo[1,5-a]pyrazin-1(2H)-one
This protocol outlines a representative synthesis starting from the key pyrazine aldehyde.
Materials:
-
This compound (1.0 eq)
-
Methylamine solution (e.g., 40% in H₂O, 1.2 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N) (3.0 eq)
-
Triphosgene (0.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
Step A: Reductive Amination
-
Imine Formation: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Add the methylamine solution (1.2 eq) dropwise while stirring. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Reduction: Cool the mixture back to 0 °C and add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Quench & Extraction: After stirring for 2 hours at room temperature, quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude secondary amine intermediate. This intermediate is often used in the next step without further purification.
Step B: Cyclization
-
Setup: In a separate flask under an inert atmosphere, dissolve triphosgene (0.5 eq) in anhydrous THF. Cool the solution to 0 °C.
-
Addition of Amine: Dissolve the crude secondary amine from Step A and triethylamine (3.0 eq) in anhydrous THF. Add this solution dropwise to the cold triphosgene solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product using silica gel column chromatography (eluent: Hexane/Ethyl Acetate gradient) to yield the desired imidazo[1,5-a]pyrazin-one.
Self-Validation & Causality:
-
Stepwise Approach: The reductive amination must precede cyclization to form the required N-C-C-N linkage for the 5-membered ring.
-
Triphosgene: Acts as a phosgene equivalent, providing the carbonyl carbon necessary to form the urea-like structure within the final heterocyclic ring. It is a safer alternative to gaseous phosgene.
-
Triethylamine: A non-nucleophilic base used to neutralize the HCl generated during the cyclization reaction.
-
Anhydrous Conditions: Triphosgene and the intermediate acyl chloride are moisture-sensitive. Anhydrous solvents are critical to prevent decomposition and ensure high yields.
Summary of Cyclization Strategies
| Starting Material | Reagent(s) | Key Conditions | Resulting Heterocyclic Core |
| This compound | Guanidine | NaOEt, Reflux | Pteridine |
| This compound | 1. R-NH₂, NaBH₄2. Triphosgene | 0 °C to RT | Imidazo[1,5-a]pyrazin-one |
| This compound | α-Amino ketones | Base, Heat | Substituted Pyrazino[2,3-b]pyridines |
| This compound | Malononitrile | Base (e.g., Piperidine) | Substituted Pyridopyrazines |
References
Application Note: A Streamlined Synthesis of 6-Chloropyrazolo[3,4-b]pyrazines from 3-Amino-5-chloropyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient two-step, one-pot synthetic protocol for the preparation of 6-chloropyrazolo[3,4-b]pyrazines, a class of heterocyclic compounds of significant interest in medicinal chemistry. Starting from the readily accessible 3-Amino-5-chloropyrazine-2-carbaldehyde, the synthesis proceeds through an initial condensation with a hydrazine derivative to form a hydrazone intermediate, which undergoes a subsequent intramolecular cyclization to yield the desired fused pyrazole ring system. This method provides a straightforward and versatile route to a scaffold known for its potential as a kinase inhibitor and its applications in drug discovery.
Introduction: The Significance of the Pyrazolo[3,4-b]pyrazine Scaffold
The fusion of pyrazole and pyrazine rings creates the pyrazolo[3,4-b]pyrazine core, a heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry. This structural motif is an isostere of purine, allowing molecules incorporating this scaffold to act as mimics of endogenous ligands and interact with the ATP-binding sites of various kinases.[1][2] Consequently, pyrazolo[3,4-b]pyrazines and related structures like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines have been extensively explored as potent inhibitors of a range of protein kinases, which are critical targets in oncology and inflammatory diseases.[3][4][5] The development of novel and efficient synthetic routes to access diverse libraries of these compounds is therefore of paramount importance for advancing drug discovery programs.[6][7]
Synthetic Strategy and Mechanism
The synthesis of the 6-chloropyrazolo[3,4-b]pyrazine scaffold from this compound is predicated on a logical and well-precedented two-step reaction sequence:
-
Hydrazone Formation: The initial step involves the nucleophilic addition of a hydrazine derivative to the aldehyde functionality of the starting material. This reaction proceeds via a standard condensation mechanism to form a stable hydrazone intermediate. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or other substituted hydrazines) allows for the introduction of various substituents at the N1 position of the resulting pyrazole ring.[8]
-
Intramolecular Cyclization and Aromatization: The key ring-forming step is an intramolecular nucleophilic attack of the amino group at the C3 position of the pyrazine ring onto the imine carbon of the hydrazone. This cyclization is typically promoted by heat and/or acid catalysis. The resulting dihydropyrazolopyrazine intermediate then undergoes aromatization, likely through the elimination of a molecule of water, to yield the final, stable pyrazolo[3,4-b]pyrazine product. The general mechanism for this transformation is depicted below.
Reaction Mechanism
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and biological versatility of pyrazolo[3,4- d]pyrimidines: one scaffold, multiple modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 8. Hydrazone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of Schiff Bases from 3-Amino-5-chloropyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of Schiff bases derived from 3-amino-5-chloropyrazine-2-carbaldehyde. Pyrazine scaffolds are of significant interest in medicinal chemistry, and their derivatization into Schiff bases offers a pathway to novel compounds with a wide spectrum of biological activities.[1] This guide details the underlying chemical principles, provides a robust and detailed experimental protocol, and outlines the necessary analytical techniques for the structural elucidation of these promising compounds.
Introduction: The Significance of Pyrazine-Based Schiff Bases
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a cornerstone in the development of novel therapeutic agents.[2] Their facile synthesis, structural versatility, and diverse biological activities—including antimicrobial, antiviral, and anticancer properties—make them a prime target for drug discovery programs.[1][2] The formation of a Schiff base involves the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone.[3]
The pyrazine ring system is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions contribute to its frequent use in the design of biologically active molecules. The starting material, this compound (CAS 89284-25-3), is a bifunctional molecule possessing both a primary amino group and an aldehyde, making it an intriguing candidate for polymerization or, more commonly, for reaction with other primary amines to form therapeutically relevant Schiff bases. The resulting compounds hold significant potential for applications in areas such as oncology and infectious diseases.
The Chemistry of Schiff Base Formation
The synthesis of Schiff bases from this compound and a primary amine is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic primary amine.
The general mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine.
-
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, leading to the elimination of a water molecule and the formation of a protonated imine (azomethine) group.
-
Deprotonation: A base (often the solvent or another amine molecule) removes the proton from the nitrogen, yielding the final, neutral Schiff base product.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, adaptable protocol for the synthesis of Schiff bases from this compound.
Materials and Equipment
-
Reactants:
-
This compound
-
Various primary amines (e.g., aniline, substituted anilines, aliphatic amines)
-
-
Solvent: Absolute Ethanol or Methanol
-
Catalyst: Glacial Acetic Acid
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and vacuum filtration apparatus
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Melting point apparatus
-
Standard laboratory glassware
-
Synthetic Procedure
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 mmol of this compound in 20-30 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.
-
Addition of Amine: To the stirred solution, add an equimolar amount (1.0 mmol) of the desired primary amine.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Product Precipitation and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration and Washing: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Drying and Purification: Dry the product in a desiccator or a vacuum oven at a low temperature. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of Schiff bases.
Characterization of Synthesized Schiff Bases
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following techniques are standard for the structural elucidation of Schiff bases.
Spectroscopic Analysis
| Technique | Key Observation | Expected Range/Signal | Rationale |
| FT-IR | Stretching vibration of the azomethine group | 1600-1620 cm⁻¹ | Confirms the formation of the C=N double bond, a defining feature of Schiff bases.[4][5] |
| ¹H NMR | Chemical shift of the azomethine proton | δ 8.5–10.2 ppm (singlet) | The downfield chemical shift is characteristic of the proton attached to the imine carbon.[4][6][7] |
| ¹³C NMR | Chemical shift of the azomethine carbon | δ 134–165 ppm | Provides evidence for the sp²-hybridized carbon of the C=N group.[4][6][7] |
| Mass Spec. | Molecular ion peak | [M]⁺ or [M+H]⁺ | Corresponds to the molecular weight of the synthesized Schiff base, confirming its elemental composition.[8] |
Characterization Workflow
References
- 1. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 5. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
- 6. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 7. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. primescholars.com [primescholars.com]
The Strategic Role of 3-Amino-5-chloropyrazine-2-carbaldehyde in Modern Medicinal Chemistry: Applications and Synthetic Protocols
Introduction: A Versatile Building Block for Complex Heterocycles
In the landscape of medicinal chemistry, the pyrazine core represents a privileged scaffold, integral to the structure of numerous therapeutic agents. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have made it a cornerstone in the design of targeted therapies. Within this class of compounds, 3-Amino-5-chloropyrazine-2-carbaldehyde has emerged as a highly valuable and versatile intermediate. Its strategic arrangement of a nucleophilic amino group, an electrophilic aldehyde, and a reactive chloro substituent on the pyrazine ring provides a powerful toolkit for the synthesis of complex, fused heterocyclic systems. This guide delves into the significant applications of this compound, providing detailed, field-proven protocols for its utilization in the synthesis of medicinally relevant scaffolds, particularly in the realm of kinase inhibitors and antiviral agents.
The core utility of this compound lies in its capacity to undergo cyclocondensation reactions. The ortho-disposed amino and aldehyde functionalities serve as ideal handles for constructing fused pyrimidine rings, leading to the formation of pteridines (pyrazino[2,3-d]pyrimidines). This structural motif is central to a multitude of biologically active molecules that target fundamental cellular processes.
Key Applications in Drug Discovery
The structural framework derived from this compound is prominently featured in several classes of therapeutic agents:
-
Kinase Inhibitors: The pteridine core is a well-established hinge-binding motif for a variety of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. The nitrogen atoms of the pyrazine and newly formed pyrimidine rings can form key hydrogen bonds with the kinase hinge region, providing a stable anchor for the inhibitor. The substituents at various positions on the pteridine scaffold, introduced through the versatile chemistry of the starting aldehyde, allow for the fine-tuning of potency and selectivity against specific kinase targets.
-
Antiviral Agents: The pyrazine scaffold is a key component of several antiviral drugs. Notably, derivatives of 3-aminopyrazine-2-carboxamide, which can be conceptually derived from this compound, have shown broad-spectrum activity against RNA viruses.
-
Antimicrobial Agents: Modifications of the pyrazine ring are a cornerstone of research into new antimicrobial agents, particularly against Mycobacterium tuberculosis. While not a direct application of the aldehyde, the underlying 3-aminopyrazine scaffold is crucial for the activity of pyrazinamide and its derivatives. Research has shown that derivatives of 3-chloropyrazine-2-carboxamide can exhibit significant antimycobacterial activity.[1][2]
Synthetic Protocols and Methodologies
The true value of this compound is realized through its synthetic transformations. The following protocols provide detailed, step-by-step procedures for key reactions, explaining the causality behind the experimental choices.
Protocol 1: Synthesis of 2,4-Diamino-7-chloropteridine via Cyclocondensation with Guanidine
This protocol details the construction of the pteridine scaffold, a foundational step in the synthesis of many kinase inhibitors. The reaction proceeds via a cyclocondensation of the ortho-amino-aldehyde with guanidine.
Reaction Principle: The nucleophilic nitrogen atoms of guanidine attack the electrophilic aldehyde carbon of this compound. This is followed by an intramolecular cyclization, where the amino group of the pyrazine attacks the newly formed imine, and subsequent dehydration to yield the aromatic pteridine ring system.
References
The Versatile Role of 3-Amino-5-chloropyrazine-2-carbaldehyde in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
Introduction: In the landscape of modern medicinal chemistry, the pyrazine scaffold stands out as a "privileged structure," forming the core of numerous kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of kinase active sites make it an attractive starting point for drug design. Among the various pyrazine-based building blocks, 3-amino-5-chloropyrazine-2-carbaldehyde has emerged as a particularly versatile and valuable precursor for the synthesis of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of its application, detailing the underlying synthetic strategies and providing robust experimental protocols for the synthesis of key kinase inhibitor scaffolds.
The strategic placement of an amino group, a chloro substituent, and an aldehyde functionality on the pyrazine ring allows for a diverse range of chemical transformations. This enables the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrazines and imidazo[1,2-a]pyrazines, which are prevalent in a multitude of clinically relevant kinase inhibitors targeting enzymes like PIM kinases, Aurora kinases, and Fibroblast Growth Factor Receptors (FGFRs).[1][2]
Core Synthetic Strategies: From Aldehyde to Kinase Inhibitor Scaffolds
The primary utility of this compound in kinase inhibitor synthesis lies in its capacity to be converted into key intermediates that readily undergo cyclization to form bicyclic heteroaromatic systems. The two most prominent scaffolds derived from this starting material are the pyrazolo[1,5-a]pyrazine and the imidazo[1,2-a]pyrazine cores.
The Pyrazolo[1,5-a]pyrazine Scaffold: A Gateway to PIM Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore in a variety of kinase inhibitors.[3][4][5][6][7] The synthesis of the analogous pyrazolo[1,5-a]pyrazine scaffold from this compound typically proceeds through a multi-step sequence involving the initial transformation of the aldehyde into a more suitable functional group for cyclization. A key transformation is the oxidation of the aldehyde to a carboxylic acid, followed by amidation to the corresponding carboxamide. This intermediate can then undergo cyclocondensation with a suitable reagent to form the desired fused ring system.
A critical step in this pathway is the efficient and selective oxidation of the aldehyde in the presence of the amino and chloro functionalities. Various mild oxidizing agents can be employed for this purpose. The subsequent cyclization often involves reaction with a hydrazine derivative, leading to the formation of the pyrazole ring fused to the pyrazine core.
Diagram 1: General Synthetic Workflow for Pyrazolo[1,5-a]pyrazine Core
Caption: Synthetic pathway from the starting aldehyde to the pyrazolo[1,5-a]pyrazine core.
The Imidazo[1,2-a]pyrazine Scaffold: Targeting Aurora and Other Kinases
The imidazo[1,2-a]pyrazine scaffold is another prominent core structure found in a variety of potent kinase inhibitors, including those targeting Aurora kinases.[2][8] The synthesis of this scaffold from this compound can be achieved through a convergent approach. A common strategy involves the reaction of the aminopyrazine with an α-halocarbonyl compound.
In this context, the aldehyde group of the starting material can be strategically utilized. For instance, it can undergo a condensation reaction with an active methylene compound, followed by further transformations to introduce the necessary functionality for the subsequent cyclization step.
Diagram 2: Synthesis of Imidazo[1,2-a]pyrazine Scaffold
Caption: A plausible synthetic route to the imidazo[1,2-a]pyrazine core.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and the final kinase inhibitor scaffolds, starting from this compound.
Protocol 1: Synthesis of 3-Amino-5-chloropyrazine-2-carboxamide
This protocol details the two-step conversion of the starting aldehyde to the corresponding carboxamide, a crucial intermediate for the synthesis of pyrazolo[1,5-a]pyrazine-based inhibitors.
Step 1: Oxidation of this compound to 3-Amino-5-chloropyrazine-2-carboxylic acid
-
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
-
-
Procedure:
-
Suspend this compound (1.0 eq) in a 1:1 mixture of water and ethanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (1.1 eq) in water, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture to remove manganese dioxide (MnO₂).
-
Acidify the filtrate with concentrated HCl to pH 2-3.
-
The resulting precipitate, 3-amino-5-chloropyrazine-2-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Amidation of 3-Amino-5-chloropyrazine-2-carboxylic acid
-
Materials:
-
3-Amino-5-chloropyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)
-
Ammonia solution (aqueous or in a suitable organic solvent)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
-
Procedure (using SOCl₂):
-
Suspend 3-amino-5-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours, then heat to reflux for 1 hour.
-
Cool the reaction mixture and evaporate the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) concentrated ammonia solution.
-
Stir the mixture vigorously for 1-2 hours.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-5-chloropyrazine-2-carboxamide.
-
Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrazine Kinase Inhibitor Core
This protocol outlines the cyclocondensation of 3-amino-5-chloropyrazine-2-carboxamide with a hydrazine to form the pyrazolo[1,5-a]pyrazine scaffold.
-
Materials:
-
3-Amino-5-chloropyrazine-2-carboxamide
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or another suitable high-boiling solvent
-
-
Procedure:
-
Dissolve 3-amino-5-chloropyrazine-2-carboxamide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, a substituted pyrazolo[1,5-a]pyrazin-4-amine, may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from pyrazine-based scaffolds, demonstrating the therapeutic potential of this chemical class.
| Kinase Target | Scaffold Type | Representative Inhibitor | IC₅₀ (nM) | Reference |
| PIM-1 | Pyrazolo[1,5-a]pyrimidine | SGI-1776 | 7 | [9] |
| Aurora A | Imidazo[1,2-a]pyrazine | MLN8237 (Alisertib) | 1.2 | [2] |
| FGFR1/2/3 | Pyrazine | Erdafitinib | 1.2-3.0 | [1] |
Conclusion
This compound is a highly valuable and versatile starting material in the synthesis of kinase inhibitors. Its rich functionality allows for the construction of diverse and complex heterocyclic scaffolds, particularly the pyrazolo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine cores. The protocols provided herein offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel kinase inhibitors based on this privileged pyrazine building block. The continued exploration of the synthetic utility of this compound is expected to yield new and improved therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 3-Amino-5-chloropyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield next-generation therapeutics. Pyrazine derivatives have long been a cornerstone in medicinal chemistry, with the tuberculocidal drug pyrazinamide serving as a prominent example.[1][2] The pyrazine ring system offers a versatile platform for structural modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on the strategic utilization of 3-Amino-5-chloropyrazine-2-carbaldehyde as a starting material for the synthesis of a diverse library of potential antimicrobial agents. The presence of three reactive sites—the amino group, the chloro substituent, and the aldehyde functionality—provides a rich chemical space for derivatization, offering multiple avenues for creating compounds with unique biological activity profiles.
The rationale for selecting this particular scaffold is rooted in the established antimicrobial potential of pyrazine-containing molecules.[3][4] By systematically modifying the peripheral functional groups, it is possible to explore structure-activity relationships (SAR) and identify derivatives with potent and selective antimicrobial effects. This document provides a comprehensive framework for the synthesis, antimicrobial evaluation, and preliminary mechanistic assessment of novel compounds derived from this compound.
PART 1: Synthetic Strategies for Derivative Library Generation
The synthetic approach to generating a library of derivatives from this compound is centered on the sequential or concurrent modification of its key functional groups. The aldehyde offers a facile entry point for the synthesis of Schiff bases and heterocyclic ring systems, while the amino and chloro groups can be targeted for substitution reactions.
Synthesis of Schiff Base Derivatives
The condensation of the aldehyde functionality with a variety of primary amines is a straightforward and efficient method for generating a diverse set of Schiff bases (imines).[5] This reaction is typically acid-catalyzed and proceeds in a suitable solvent such as ethanol or methanol.
Protocol 1: General Procedure for Schiff Base Synthesis
-
Solubilization: Dissolve this compound (1 equivalent) in anhydrous ethanol (10 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Amine Addition: Add the desired primary amine (1.1 equivalents) to the solution. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-polar solvent like hexane or by cooling.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized Schiff bases using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Table 1: Representative Amines for Schiff Base Synthesis
| Amine Class | Examples | Rationale |
| Aromatic Amines | Aniline, 4-fluoroaniline, 4-methoxyaniline | Introduce electronic and steric diversity to probe SAR. |
| Heterocyclic Amines | 2-aminopyridine, 2-aminothiazole, sulfanilamide | Incorporate additional heteroatoms for potential new binding interactions. |
| Aliphatic Amines | Benzylamine, cyclohexylamine | Explore the impact of non-aromatic substituents on activity. |
Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives
The reaction of 3-aminopyrazine derivatives with 1,3-dielectrophiles can lead to the formation of fused heterocyclic systems such as pyrazolo[1,5-a]pyrazines. These bicyclic structures are of significant interest due to their structural similarity to purines and have demonstrated a range of biological activities, including antimicrobial effects.
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives
-
Schiff Base Formation: First, synthesize a Schiff base from this compound and a suitable amine (e.g., a hydrazone from hydrazine hydrate) as described in Protocol 1.
-
Cyclization: To the synthesized Schiff base (1 equivalent) in a suitable solvent like ethanol or acetic acid, add a 1,3-dicarbonyl compound (1.1 equivalents) such as acetylacetone or ethyl acetoacetate.
-
Reaction: Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.
-
Characterization: Characterize the final pyrazolo[1,5-a]pyrazine derivatives using appropriate spectroscopic techniques.
Modification of the Pyrazine Ring: Aminodehalogenation
The chloro substituent on the pyrazine ring can be displaced by various nucleophiles, particularly amines, through a nucleophilic aromatic substitution reaction. This aminodehalogenation reaction provides a powerful tool for introducing a wide range of substituents at the 5-position of the pyrazine ring.[6][7]
Protocol 3: Aminodehalogenation of the Pyrazine Ring
-
Reactant Mixture: In a microwave reaction vial, combine the this compound derivative (1 equivalent), the desired amine (1.5-2 equivalents), and a non-nucleophilic base such as triethylamine (2 equivalents) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a temperature and time optimized for the specific reactants (e.g., 120-150 °C for 30-60 minutes).
-
Isolation and Purification: After cooling, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired 5-amino-substituted pyrazine derivative.
-
Characterization: Confirm the structure of the product by spectroscopic analysis.
Diagram 1: Synthetic Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Scale-Up Synthesis of Derivatives from 3-Amino-5-chloropyrazine-2-carbaldehyde: A Practical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-chloropyrazine-2-carbaldehyde is a pivotal starting material in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds, including kinase inhibitors and novel antimicrobial agents.[1][2][3] While bench-scale synthesis provides proof-of-concept, the transition to kilogram-scale production presents significant challenges in terms of safety, process efficiency, and product purity. This application note provides a detailed guide for the scale-up synthesis of derivatives from this key intermediate. We will explore core synthetic strategies, address critical scale-up considerations, and provide a detailed, field-proven protocol for a representative reductive amination reaction. The focus is on explaining the causality behind experimental choices to ensure a safe, reproducible, and efficient manufacturing process.
Introduction: The Strategic Importance of the Pyrazine Scaffold
The pyrazine ring is a privileged N-heterocycle in drug discovery, present in numerous natural products and FDA-approved drugs.[4][5] Derivatives of this compound are of particular interest due to the orthogonal reactivity of its functional groups. The aldehyde group provides a ready handle for forming C-N bonds through reductive amination or condensation reactions, while the amino group can be acylated or used to modulate electronic properties. Furthermore, the chloro-substituent can be displaced via nucleophilic aromatic substitution (SNAr), offering a secondary point for diversification.[6]
Successfully scaling the synthesis of derivatives from this starting material is often a critical milestone in a drug development program. The challenges, however, are non-trivial and include managing reaction exotherms, selecting cost-effective and safe reagents, and developing robust, chromatography-free purification methods. This guide aims to provide the technical insights and practical protocols necessary to navigate these challenges effectively.
Core Synthetic Transformations at Scale
The primary routes for derivatizing this compound leverage the reactivity of the aldehyde group. The choice of reaction pathway is dictated by the desired final product and the constraints of large-scale manufacturing.
Diagram 1: Key synthetic pathways for derivatization.
Reductive Amination: The Workhorse Reaction
Reductive amination is the most common and versatile method for converting the aldehyde into a substituted aminomethyl group. The process involves the initial formation of an imine (or iminium ion), which is then reduced in situ to the target amine.
Causality Behind Reagent Choice for Scale-Up:
-
Sodium Borohydride (NaBH₄): A cost-effective and powerful reducing agent. However, its reaction with protic solvents (like methanol) generates hydrogen gas, which poses a significant safety risk (flammability, pressure build-up) in large reactors. Its use requires careful control of addition rates and temperature, along with adequate ventilation and inert atmosphere (e.g., nitrogen blanket).
-
Sodium Triacetoxyborohydride (STAB): Milder and more selective than NaBH₄. It is often used in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), reducing the risk of hydrogen evolution. Its higher cost can be a drawback for large-scale campaigns.
-
Catalytic Hydrogenation (H₂/Pd-C): A green and highly efficient method. It produces only water as a byproduct. The primary considerations for scale-up are the requirement for specialized high-pressure reactors and the pyrophoric nature of the palladium-on-carbon catalyst, which requires careful handling, especially during filtration.
Condensation and Cyclization Reactions
The aldehyde can react with various nucleophiles, particularly active methylene compounds, to form complex heterocyclic systems.[7][8] These reactions are often catalyzed by a base (e.g., piperidine, triethylamine) and driven by the removal of water, typically through azeotropic distillation with a Dean-Stark apparatus on a large scale. The key to successful scale-up is precise control of temperature and reaction time to prevent side-product formation.
Critical Scale-Up Considerations: Bridging the Kilogram Gap
A reaction that works flawlessly at the 1-gram scale can fail spectacularly at the 10-kilogram scale without proper process chemistry development.
Thermal Safety and Heat Management
Reductive amination, particularly with NaBH₄, is highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.
-
Mitigation Strategy: Use of jacketed reactors with controlled heating/cooling fluid. A slow, subsurface addition of the reducing agent is crucial to control the exotherm. Real-time temperature monitoring is mandatory.
Purification Strategy: Avoiding Chromatography
Column chromatography is not a viable option for multi-kilogram production. Robust and scalable purification methods are essential.
| Purification Method | Advantages for Scale-Up | Disadvantages & Mitigation |
| Crystallization | High purity achievable; well-established technology. | Product must be a stable solid; requires solubility screening to find a suitable solvent/anti-solvent system. |
| Precipitation/Trituration | Simple and fast; good for removing highly soluble impurities. | May trap impurities, leading to lower purity; product may be amorphous and difficult to filter. |
| Liquid-Liquid Extraction | Excellent for removing salts and water-soluble impurities.[9][10][11] | Requires large volumes of solvents; potential for emulsion formation, which can be mitigated by adding brine. |
| Distillation | Effective for purifying volatile products or removing volatile impurities.[12] | Not suitable for non-volatile or thermally sensitive compounds like many pyrazine derivatives. |
Process Safety and Material Handling
Aminopyrazine derivatives, like many nitrogen-containing heterocycles, should be handled with care.[13]
-
Personal Protective Equipment (PPE): Standard PPE includes safety goggles, lab coat, and chemical-resistant gloves.[14] For handling powders on a large scale, respiratory protection (e.g., an N95 respirator or a powered air-purifying respirator) is essential to prevent inhalation.[15]
-
Static Discharge: Transferring large quantities of dry organic powders can generate static electricity, which can ignite flammable solvent vapors. Ensure all equipment is properly grounded.
-
Spill Management: Have appropriate spill kits available. For major spills, evacuate the area and alert emergency responders.[13] Contaminated clothing should be removed and laundered separately before reuse.
Detailed Protocol: Kilogram-Scale Reductive Amination
This protocol details the synthesis of a representative derivative, N-((3-amino-5-chloropyrazin-2-yl)methyl)aniline.
Objective: To synthesize N-((3-amino-5-chloropyrazin-2-yl)methyl)aniline on a >1 kg scale with purity >98% without chromatographic purification.
Materials & Equipment:
-
200 L Glass-Lined Reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet.
-
Heating/Cooling circulator for reactor jacket.
-
Addition funnel or pump for controlled addition.
-
Filter-dryer or large Büchner funnel with vacuum filtration setup.
-
This compound (Starting Material)
-
Aniline (Reagent)
-
Methanol (Solvent)
-
Sodium Borohydride (NaBH₄) (Reducing Agent)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
Diagram 2: Step-by-step workflow for scale-up reductive amination.
Step-by-Step Procedure:
-
Reactor Charging: Charge the 200 L reactor with this compound (5.00 kg, 29.0 mol, 1.0 eq) and Methanol (50 L).
-
Dissolution: Start agitation and stir the mixture under a nitrogen atmosphere at 20-25°C until all solids are dissolved.
-
Imine Formation: Slowly add aniline (2.84 kg, 30.5 mol, 1.05 eq) to the reactor over 15-20 minutes, maintaining the temperature between 20-25°C.
-
Causality: A slight excess of the amine drives the imine formation to completion.
-
-
Reaction Monitoring (Imine): Stir the reaction mixture for 1 hour at 20-25°C. Take a sample for an in-process control (IPC-1) check by HPLC or TLC to confirm the consumption of the starting aldehyde.
-
Cooling: Cool the reactor jacket to bring the internal temperature of the reaction mixture down to 0-5°C.
-
Reduction: Slowly add sodium borohydride (1.32 kg, 34.8 mol, 1.2 eq) in small portions over 1-2 hours.
-
CRITICAL STEP: Monitor the temperature closely. The addition rate must be controlled to ensure the internal temperature does not exceed 10°C to prevent runaway reactions and minimize side-product formation.
-
-
Reaction Monitoring (Amine): Stir the mixture at 0-5°C for an additional 2-3 hours. Take a sample for IPC-2 analysis to confirm the complete consumption of the imine intermediate.
-
Quenching: Once the reaction is complete, slowly and carefully add deionized water (25 L) to the reactor, ensuring the temperature does not rise above 15°C. This will quench any unreacted NaBH₄. Vigorous gas evolution (hydrogen) will be observed.
-
Precipitation: The product will begin to precipitate. Stir the resulting slurry for 1 hour at 10-15°C to maximize product crystallization.
-
Isolation: Filter the solid product using a filter-dryer or a large Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water (2 x 10 L) to remove inorganic salts and residual methanol.
-
Drying: Dry the product under vacuum at 50°C until a constant weight is achieved.
Expected Results & Quality Control
-
Yield: 6.2 - 6.8 kg (85-95%)
-
Appearance: Off-white to light yellow solid
-
Purity (HPLC): >98%
-
Identity (¹H NMR, MS): Conforms to the structure of N-((3-amino-5-chloropyrazin-2-yl)methyl)aniline.
Conclusion
The scale-up synthesis of derivatives from this compound is a challenging but manageable process. Success hinges on a thorough understanding of the reaction mechanism, proactive thermal hazard assessment, and the development of robust, non-chromatographic purification methods. By prioritizing safety and implementing rigorous in-process controls, researchers and drug development professionals can efficiently and reliably produce these valuable compounds on a kilogram scale, accelerating the progression of new chemical entities from the laboratory to clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimycobacterial evaluation of pyrazinamide derivatives with benzylamino substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijbpas.com [ijbpas.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. echemi.com [echemi.com]
analytical methods for monitoring reactions with 3-Amino-5-chloropyrazine-2-carbaldehyde
Analytical Strategies for Real-Time Monitoring of Reactions Involving 3-Amino-5-chloropyrazine-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the analytical monitoring of chemical reactions involving this compound. This key intermediate is crucial in the synthesis of various heterocyclic compounds with significant applications in medicinal chemistry. The guide offers in-depth methodologies for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, designed to provide real-time, quantitative insights into reaction kinetics, product formation, and impurity profiling. The protocols are presented with a focus on the underlying scientific principles to empower researchers to adapt and troubleshoot these methods for their specific synthetic transformations.
Introduction: The Significance of Monitoring Reactions with this compound
This compound (CAS No. 89284-25-3) is a pivotal building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1][2] Its unique trifunctional nature, possessing an aldehyde, an amino group, and a reactive chlorine atom, allows for a diverse range of chemical transformations.[3][4] Precise and reliable analytical monitoring is paramount to ensure optimal reaction conditions, maximize yields, and minimize the formation of impurities. This guide details robust analytical methods to track the consumption of this reactant and the emergence of products in real-time.
Core Analytical Techniques: A Comparative Overview
The choice of analytical technique is dictated by the specific requirements of the reaction being monitored, including the need for quantitative data, structural information, and throughput. Here, we focus on two primary, yet complementary, methodologies: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Primary Application | Advantages | Limitations |
| HPLC-UV | Quantitative analysis of reactant consumption and product formation. | High sensitivity, excellent for quantitative analysis, robust and widely available.[5] | Provides limited structural information, requires method development. |
| NMR Spectroscopy | Real-time structural elucidation and quantitative monitoring of reaction mixtures. | Provides detailed structural information, inherently quantitative without the need for calibration standards for each component.[6][7] | Lower sensitivity compared to HPLC, higher initial instrument cost. |
| Mass Spectrometry (LC-MS/GC-MS) | Identification of products, intermediates, and byproducts. | High sensitivity and specificity for molecular weight determination and structural fragmentation patterns.[8][9] | Can be less quantitative than HPLC-UV unless using isotope-labeled standards. |
Experimental Workflow for Reaction Monitoring
A systematic approach to reaction monitoring is crucial for obtaining reliable and reproducible data. The following workflow outlines the key steps from sample preparation to data analysis.
Caption: General Experimental Workflow.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC coupled with UV detection is a cornerstone for quantitative reaction monitoring due to its sensitivity and reproducibility.[5] For aromatic aldehydes like this compound, derivatization is often employed to enhance detection and separation. A common and effective method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable hydrazone that can be readily detected at approximately 360 nm.[10][11][12]
Rationale for Method Design
-
Derivatization with DNPH: The reaction with DNPH provides a chromophore that allows for sensitive UV detection, moving the absorbance maximum to a region with less interference from other components in the reaction mixture.
-
Reversed-Phase Chromatography: A C18 column is selected for its versatility in separating a wide range of organic molecules based on their hydrophobicity.
-
Mobile Phase Gradient: A gradient elution with acetonitrile and water allows for the efficient separation of the polar starting material from the likely more non-polar product(s).
Step-by-Step HPLC Protocol
-
Preparation of DNPH Derivatizing Solution:
-
Dissolve 250 mg of 2,4-dinitrophenylhydrazine in 90 mL of concentrated hydrochloric acid in a 500 mL volumetric flask.
-
Dilute to the mark with reagent-grade water and mix until the solid is fully dissolved. This solution should be prepared fresh.[12]
-
-
Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of acetonitrile containing an excess of the DNPH derivatizing solution.
-
Allow the derivatization reaction to proceed for at least 30 minutes at room temperature.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 65% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 360 nm |
-
Data Analysis:
-
Identify the peaks corresponding to the DNPH derivative of this compound and the product(s).
-
Integrate the peak areas to determine the relative concentrations of each component over time.
-
For absolute quantification, a calibration curve should be generated using a standard of the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy offers the significant advantage of providing detailed structural information in real-time without the need for derivatization.[6] This technique is particularly useful for identifying unexpected intermediates or byproducts and for mechanistic studies.[13]
Rationale for Method Design
-
¹H NMR: Proton NMR is highly sensitive and provides a wealth of information from chemical shifts, coupling constants, and signal integrals. The aldehyde proton of the starting material will have a characteristic downfield chemical shift, making it an excellent marker for monitoring the reaction progress.
-
Solvent Suppression: Modern NMR spectrometers have excellent solvent suppression capabilities, allowing for the analysis of reaction mixtures in non-deuterated solvents, which is more representative of the actual reaction conditions.
-
Quantitative NMR (qNMR): The integral of an NMR signal is directly proportional to the number of nuclei, making NMR an inherently quantitative technique.[7]
Step-by-Step NMR Protocol
-
Sample Preparation:
-
At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of approximately 0.6 mL in an NMR tube. The choice of solvent should be one in which all reactants and products are soluble.
-
If using a non-deuterated reaction solvent, a small amount of a deuterated solvent can be added for locking purposes.
-
-
NMR Acquisition Parameters:
| Parameter | ¹H NMR |
| Spectrometer Frequency | 400 MHz or higher |
| Pulse Program | Standard single pulse (e.g., zg30) |
| Number of Scans | 16-64 (depending on concentration) |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton of interest |
| Acquisition Time | 2-4 seconds |
| Temperature | Controlled to match reaction temperature if necessary |
-
Data Analysis:
-
Identify the characteristic signals for the starting material (e.g., the aldehyde proton) and the product(s).
-
Use the integration of these signals to determine the relative molar ratios of the components in the mixture.
-
The disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the product can be plotted against time to determine reaction kinetics.
-
For more complex spectra, 2D NMR techniques like COSY and HSQC can be employed to aid in structural elucidation.[13]
-
Complementary Analysis by Mass Spectrometry
Mass spectrometry is an invaluable tool for confirming the identity of reaction products and identifying unknown impurities.[8] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.
-
LC-MS: This is often preferred as it can be directly coupled to the HPLC method described above, providing mass information for each peak in the chromatogram. Electrospray ionization (ESI) is a common technique for pyrazine derivatives.[8]
-
GC-MS: Suitable for volatile and thermally stable compounds. The pyrazine core is generally stable, making GC-MS a viable option.[14]
Structure of this compound
Caption: Structure of this compound.
Conclusion
The analytical methods detailed in this application note provide a robust framework for monitoring reactions involving this compound. The combination of HPLC for quantitative analysis and NMR for structural elucidation offers a comprehensive understanding of the reaction progress. By implementing these protocols, researchers can optimize reaction conditions, improve product yields, and gain deeper insights into the underlying reaction mechanisms, ultimately accelerating the drug discovery and development process.
References
- 1. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. asahilab.co.jp [asahilab.co.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. auroraprosci.com [auroraprosci.com]
- 12. epa.gov [epa.gov]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. scribd.com [scribd.com]
Protecting Group Strategies for 3-Amino-5-chloropyrazine-2-carbaldehyde: An Application Note
Introduction
3-Amino-5-chloropyrazine-2-carbaldehyde is a valuable and versatile building block in medicinal chemistry and drug development. Its trifunctional nature, featuring a nucleophilic amino group, an electrophilic aldehyde, and a reactive chloro-substituted pyrazine ring, allows for diverse synthetic transformations. However, this inherent reactivity also presents a significant challenge: achieving chemoselectivity. To successfully synthesize complex derivatives, a robust protecting group strategy is essential to mask one or more functional groups while another is being modified. This application note provides a detailed guide to orthogonal protecting group strategies for this compound, focusing on the protection of the amino and aldehyde functionalities. We will explore the rationale behind the choice of protecting groups, provide detailed experimental protocols, and discuss potential challenges and troubleshooting.
The Strategic Imperative for Orthogonal Protection
The simultaneous presence of a primary amine and an aldehyde in this compound necessitates an orthogonal protecting group strategy.[1] This approach allows for the selective deprotection of one functional group in the presence of the other, enabling sequential and controlled modifications of the molecule.[2] For this particular scaffold, an ideal orthogonal pair would be the acid-labile tert-butoxycarbonyl (Boc) group for the amine and an acid-labile acetal for the aldehyde, with the deprotection conditions for each being sufficiently different to ensure selectivity.
The electron-deficient nature of the pyrazine ring, further accentuated by the chloro substituent, decreases the nucleophilicity of the 3-amino group compared to a simple aniline.[3] This electronic effect must be considered when selecting protection conditions. Similarly, the reactivity of the aldehyde is also influenced by the heterocyclic ring.
Visualizing the Orthogonal Strategy
The following diagram illustrates the overall orthogonal protecting group strategy for this compound.
Caption: Orthogonal protection and deprotection workflow.
Part 1: Protection of the Amino Group with tert-Butoxycarbonyl (Boc)
The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the amino functionality of this compound. It is generally stable to a wide range of non-acidic reagents and can be removed under acidic conditions.[4]
Rationale for Choosing the Boc Group:
-
Stability: The Boc group is robust and withstands basic conditions, organometallic reagents, and many reducing and oxidizing agents.
-
Orthogonality: It can be selectively removed in the presence of many other protecting groups, including acetals, under carefully controlled acidic conditions.
-
Improved Solubility: The lipophilic nature of the Boc group can enhance the solubility of the protected compound in organic solvents.
Experimental Protocol: Boc Protection of the Amino Group
This protocol is based on standard procedures for the Boc protection of aromatic amines, adapted for the specific substrate.[3]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or THF, add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired tert-butyl (5-chloro-2-formylpyrazin-3-yl)carbamate.
Expected Outcome: The product should be a stable, crystalline solid. Characterization by ¹H NMR should show a characteristic singlet for the tert-butyl group at approximately 1.5 ppm and a downfield shift of the pyrazine ring protons.
Part 2: Protection of the Aldehyde Group as a Cyclic Acetal
The protection of the aldehyde as a cyclic acetal, typically with ethylene glycol, is a robust and widely used strategy. Acetals are stable to basic and nucleophilic conditions, making them ideal for subsequent modifications of the amino group.
Rationale for Choosing a Cyclic Acetal:
-
Stability: Cyclic acetals are highly stable to bases, organometallic reagents, and hydrides.
-
Ease of Formation and Cleavage: They are readily formed under acidic catalysis with a diol and can be cleaved under aqueous acidic conditions.
-
Orthogonality to Boc: While both are acid-labile, the conditions for acetal cleavage can often be made milder than those required for Boc deprotection, allowing for selective removal.
Experimental Protocol: Acetal Protection of the Aldehyde Group
This protocol is a standard procedure for acetal formation.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (PTSA) or other acid catalyst
-
Toluene or benzene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Combine this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of PTSA (0.05 eq) in toluene.
-
Fit the reaction flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continue until water is no longer collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-amino-5-chloro-2-(1,3-dioxolan-2-yl)pyrazine.
Expected Outcome: The product will be a stable solid. ¹H NMR spectroscopy should confirm the formation of the dioxolane ring with characteristic multiplets for the ethylene bridge protons and a singlet for the acetal proton.
Part 3: Orthogonal Deprotection Strategies
The success of a synthetic route often hinges on the ability to selectively deprotect one functional group while leaving the other intact.
Selective Deprotection of the Acetal Group
The acetal can be cleaved under milder acidic conditions than those typically required for Boc group removal.
Experimental Protocol: Acetal Deprotection
Materials:
-
Doubly protected this compound derivative
-
Acetone/water mixture (e.g., 9:1)
-
Amberlyst-15 resin or pyridinium p-toluenesulfonate (PPTS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the doubly protected compound in an acetone/water mixture.
-
Add a catalytic amount of Amberlyst-15 resin or PPTS.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the acid catalyst (if using a solid-supported acid).
-
Neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the Boc-protected amino aldehyde.
Selective Deprotection of the Boc Group
The Boc group is typically removed with stronger acids.
Experimental Protocol: Boc Deprotection
Materials:
-
Doubly protected this compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the doubly protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully evaporate the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in a suitable organic solvent and neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the product, dry the organic layer, and concentrate to obtain the acetal-protected amino pyrazine.
Data Summary Table
| Protection/Deprotection Step | Protecting Group | Key Reagents | Typical Solvent | Typical Yield (%) |
| Amine Protection | Boc | Boc₂O, TEA | DCM or THF | 85-95 |
| Aldehyde Protection | Acetal | Ethylene glycol, PTSA | Toluene | 80-90 |
| Acetal Deprotection | Acetal | Amberlyst-15, Acetone/H₂O | Acetone/Water | >90 |
| Boc Deprotection | Boc | TFA, DCM | DCM | >95 |
Note: Yields are estimates based on general procedures and may vary for this specific substrate.
Troubleshooting and Considerations
-
Reactivity of the Chloro Group: The chloro substituent on the pyrazine ring is susceptible to nucleophilic substitution, especially under basic conditions and elevated temperatures. When performing the Boc protection, it is advisable to use a non-nucleophilic base like DIPEA and maintain a moderate reaction temperature.
-
Incomplete Protection/Deprotection: If reactions do not go to completion, consider increasing the reaction time, temperature (with caution), or the amount of catalyst/reagent.
-
Side Reactions during Deprotection: The carbocation generated during Boc deprotection can potentially alkylate other nucleophilic sites. While the electron-deficient pyrazine ring is less susceptible, this should be a consideration. The use of scavengers like triethylsilane or anisole can mitigate this.
-
Stability of the Free Aldehyde: The unprotected this compound can be sensitive. It is best to use the deprotected aldehyde immediately in the next synthetic step.
Conclusion
The successful synthesis of complex molecules derived from this compound is highly dependent on a well-designed and executed protecting group strategy. The use of an orthogonal Boc/acetal protection scheme provides a reliable and versatile approach to selectively manipulate the amino and aldehyde functionalities. By carefully controlling the reaction conditions, researchers can navigate the synthetic challenges posed by this valuable building block and unlock its full potential in the development of novel chemical entities.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-Amino-5-chloropyrazine-2-carbaldehyde
Welcome to the technical support center for 3-Amino-5-chloropyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield in reactions involving this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your experiments are successful.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound and what are the implications for reaction planning?
A: this compound possesses three primary reactive sites: the aldehyde group, the amino group, and the chloro substituent on the pyrazine ring.
-
Aldehyde Group: This is the most reactive site for nucleophilic addition and condensation reactions. It readily participates in reactions like reductive amination, Wittig reactions, and the formation of imines and hydrazones.
-
Amino Group: The amino group is a nucleophile and can undergo acylation, alkylation, and diazotization reactions. Its presence can also influence the reactivity of the pyrazine ring.
-
Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles, and can be utilized in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The electron-withdrawing nature of the adjacent nitrogen atoms facilitates this reactivity.
Understanding the interplay of these functional groups is crucial for designing selective transformations and avoiding unwanted side reactions.
Q2: I am observing low yields in my reductive amination reaction. What are the common causes and how can I troubleshoot this?
A: Low yields in reductive amination are a common issue. The problem often lies in either inefficient imine formation or incomplete reduction of the imine.
-
Inefficient Imine Formation:
-
Water Removal: The formation of the imine from the aldehyde and your amine is a condensation reaction that produces water. This equilibrium can be shifted towards the product by removing water, for instance, by using molecular sieves.
-
Acid Catalysis: The reaction is often catalyzed by a small amount of acid, such as acetic acid, which protonates the aldehyde to make it more electrophilic. However, excess acid can protonate the amine, rendering it non-nucleophilic. Careful pH control is essential.
-
-
Incomplete Reduction:
-
Choice of Reducing Agent: Sodium borohydride (NaBH4) can sometimes reduce the starting aldehyde before imine formation is complete. Softer reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are less reactive towards the aldehyde and more selective for the protonated imine (iminium ion).[1]
-
Reaction Conditions: Ensure the reducing agent is added after sufficient time has been allowed for imine formation. Monitoring the reaction by TLC or LC-MS to confirm the consumption of the aldehyde before adding the reducing agent is recommended.
-
Q3: I am attempting a Suzuki coupling at the chloro position, but the reaction is sluggish and gives low yields. What can I do to improve this?
A: Suzuki couplings with chloro-pyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.
-
Catalyst and Ligand Selection: Standard palladium catalysts may not be effective. More electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step. Consider using catalysts like Pd(dppf)Cl₂ or employing ligands such as XPhos or SPhos with a palladium precursor like Pd₂(dba)₃.[2][3]
-
Base and Solvent: The choice of base and solvent is critical. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with the addition of water, are commonly used.
-
Temperature: Higher reaction temperatures are typically required for the activation of the C-Cl bond. Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields.[4]
Troubleshooting Guides
Guide 1: Reductive Amination
Issue: Low yield of the desired secondary or tertiary amine.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete imine formation | 1. Add 3Å or 4Å molecular sieves to the reaction mixture. 2. Add a catalytic amount of acetic acid (0.1-0.5 equivalents). 3. Monitor imine formation by TLC or LC-MS before adding the reducing agent. | Water is a byproduct of imine formation; its removal drives the equilibrium towards the product. Acid catalysis increases the electrophilicity of the aldehyde carbonyl. |
| Reduction of starting aldehyde | 1. Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN instead of NaBH₄. 2. Add the reducing agent portion-wise at a low temperature (e.g., 0 °C). | NaBH(OAc)₃ and NaBH₃CN are more selective for the reduction of the iminium ion over the aldehyde, minimizing this side reaction.[1] |
| Hydrolysis of the imine | 1. Ensure anhydrous reaction conditions, especially during imine formation. | Imines can be susceptible to hydrolysis back to the aldehyde and amine in the presence of water. |
| Difficult product isolation | 1. Perform an acidic workup to extract the amine product into the aqueous phase, followed by basification and extraction with an organic solvent. 2. Consider protecting the product with a Boc group for easier purification by column chromatography. | The basicity of the amine product allows for selective extraction. Boc protection can improve the chromatographic behavior of the product. |
Guide 2: Suzuki Cross-Coupling
Issue: Low conversion of this compound in a Suzuki coupling reaction.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive catalyst | 1. Switch to a more active palladium catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). 2. Use a pre-catalyst like an XPhos-palladium precatalyst. | The C-Cl bond is strong, and its oxidative addition to the palladium center is often the rate-limiting step. Electron-rich ligands enhance the electron density on the palladium, facilitating this step.[2] |
| Inappropriate base | 1. Use a stronger base such as K₃PO₄ or Cs₂CO₃. 2. Ensure the base is finely powdered and anhydrous. | The base is crucial for the transmetalation step. Stronger bases can accelerate this step and improve overall catalytic turnover. |
| Dehalogenation side reaction | 1. Use a less polar solvent or a mixture of solvents. 2. Lower the reaction temperature if possible, or shorten the reaction time. | Dehalogenation, where the chlorine is replaced by a hydrogen, can be a competing side reaction, particularly at high temperatures and with certain catalyst systems.[2] |
| Inhibition by the amino group | 1. While often not necessary, if significant inhibition is suspected, consider temporary protection of the amino group (e.g., as a Boc-carbamate). | The lone pair on the amino group can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol provides a starting point and may require optimization for your specific amine.
Step 1: Imine Formation
-
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the primary or secondary amine (1.1 eq).
-
Add activated 3Å molecular sieves.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-4 hours, or until imine formation is complete as monitored by TLC or LC-MS.
Step 2: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Cross-Coupling
This protocol is a general guideline and may need to be optimized for your specific boronic acid.
Step 1: Reaction Setup
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Step 2: Reaction
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for Reductive Amination.
Caption: Catalytic Cycle of the Suzuki Coupling Reaction.
References
Technical Support Center: Reactions of 3-Amino-5-chloropyrazine-2-carbaldehyde
Welcome to the technical support center for 3-Amino-5-chloropyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side products and optimize your reaction outcomes.
Introduction: The Reactivity of this compound
This compound is a trifunctional heterocyclic compound of significant interest in medicinal chemistry, particularly as a precursor for the synthesis of pteridines and other complex nitrogen-containing scaffolds. Its reactivity is governed by the interplay of three key functional groups: the aldehyde, the amino group, and the chloro substituent, all on an electron-deficient pyrazine ring. Understanding this interplay is crucial for controlling reaction pathways and minimizing the formation of unwanted side products.
This guide will focus on the most common application of this aldehyde: its use in condensation reactions to form fused heterocyclic systems, with a special emphasis on pteridine synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Low Yield of the Desired Product
Q: My reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?
A: Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to degradation of the starting material. Here’s a systematic approach to troubleshoot this issue:
-
Purity of the Aldehyde: Verify the purity of your this compound. Impurities can interfere with the reaction. A simple purification by recrystallization may be necessary.
-
Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature. While some condensation reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.
-
pH Control: The pH of the reaction medium is critical, especially in imine formation and subsequent cyclization. For many condensation reactions involving amines, a slightly acidic pH (around 4-6) is optimal to catalyze the reaction without deactivating the amine nucleophile.
-
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to the formation of side products.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates and yields. Protic solvents like ethanol or methanol can participate in the reaction, while aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are often preferred for imine formation.
Issue 2: Formation of Multiple Products and Isomers
Q: I am observing multiple spots on my TLC plate, indicating the formation of several side products. How can I improve the selectivity of my reaction?
A: The formation of multiple products is a common challenge, often arising from the multifaceted reactivity of the starting material. Here are the most probable side reactions and strategies to mitigate them:
-
Self-Condensation of the Aldehyde: Aldehydes, particularly electron-deficient ones, can undergo self-condensation (an aldol-type reaction). This is more likely to occur under basic conditions.
-
Solution: Maintain a neutral or slightly acidic pH. Add the aldehyde slowly to the reaction mixture containing the other reactant to keep its instantaneous concentration low.
-
-
Formation of Regioisomers in Pteridine Synthesis: In the synthesis of pteridines via the Gabriel-Isay condensation with unsymmetrical 1,2-dicarbonyl compounds, the formation of 6- and 7-substituted isomers is a common issue.[1]
-
Solution:
-
pH Control: The regioselectivity of the condensation can be influenced by pH. Generally, under neutral conditions, the more nucleophilic amino group at the 3-position of the pyrazine ring will dictate the initial attack.
-
Regioselective Synthetic Routes: Consider alternative, more regioselective synthetic strategies like the Timmis or Viscontini pteridine syntheses.[2][3]
-
-
-
Side Reactions of the Chloro Group: The chloro substituent can be susceptible to nucleophilic aromatic substitution, especially under harsh reaction conditions or in the presence of strong nucleophiles.
-
Solution: Use milder reaction conditions (lower temperature, shorter reaction time) and avoid strong nucleophiles that are not part of the desired reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions involving this compound?
A1: The most common side products include:
-
Self-condensation products: Dimers or oligomers of the aldehyde formed through aldol-type reactions.
-
Pteridine regioisomers: In reactions with unsymmetrical dicarbonyl compounds, a mixture of 6- and 7-substituted pteridines can be formed.
-
Products of nucleophilic substitution: The chloro group can be displaced by nucleophiles present in the reaction mixture.
-
Over-oxidation or reduction products: The aldehyde group can be sensitive to oxidizing or reducing conditions, leading to the corresponding carboxylic acid or alcohol.
Q2: How does the electronic nature of the pyrazine ring and its substituents affect the reactivity of the aldehyde?
A2: The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing chloro and aldehyde groups. This has several consequences:
-
Increased Electrophilicity of the Aldehyde: The aldehyde carbonyl carbon is more electrophilic, making it more susceptible to nucleophilic attack.
-
Acidity of the Aldehyde Proton: The proton on the aldehyde is relatively acidic, which can facilitate enolate formation and subsequent self-condensation, particularly under basic conditions.
-
Nucleophilic Aromatic Substitution: The electron-deficient ring is activated towards nucleophilic aromatic substitution of the chloro group.
Q3: What is the optimal pH for condensation reactions with this compound?
A3: The optimal pH is a delicate balance. A slightly acidic medium (pH 4-6) is generally preferred for the formation of imines, which are often key intermediates. The acid catalyzes the dehydration of the carbinolamine intermediate. However, strongly acidic conditions can protonate the amino group, rendering it non-nucleophilic. Strongly basic conditions can promote self-condensation of the aldehyde. Therefore, careful control of pH is crucial for maximizing the yield of the desired product.
Q4: What are the recommended purification techniques for products derived from this compound?
A4: The choice of purification technique depends on the properties of the product and the impurities present.
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Recrystallization: This is often the first choice for solid products to remove minor impurities.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating products from side products and unreacted starting materials. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate or DCM/methanol) is commonly used.
-
Preparative TLC or HPLC: For small-scale reactions or for the separation of closely related isomers, preparative TLC or HPLC can be effective.
Experimental Protocols
Protocol 1: General Procedure for Imine Formation
This protocol provides a general starting point for the condensation of this compound with a primary amine.
-
Dissolve the primary amine (1.0 eq) in a suitable aprotic solvent (e.g., DCM, THF, or ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Add this compound (1.0 eq) portion-wise to the solution at room temperature.
-
Add a catalytic amount of a mild acid (e.g., acetic acid, p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Pteridine Synthesis via Gabriel-Isay Condensation
This protocol describes a general procedure for the synthesis of a pteridine derivative.
-
Dissolve this compound (1.0 eq) and a 1,2-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Adjust the pH of the solution to the desired range (typically slightly acidic) if necessary.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the solution and purify the product by column chromatography.
Visualizing Reaction Pathways
Diagram 1: General Condensation Reaction and Potential Side Products
Caption: Potential reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Quantitative Data Summary
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield | Suboptimal Temperature | Optimize temperature (e.g., screen from RT to reflux) | Increased reaction rate and conversion |
| Incorrect pH | Adjust pH to slightly acidic (4-6) | Enhanced catalysis of condensation | |
| Impure starting material | Recrystallize the aldehyde | Improved reaction efficiency | |
| Multiple Products | Self-condensation | Maintain neutral/acidic pH, slow addition | Minimized dimer/oligomer formation |
| Regioisomer formation | Use regioselective synthesis (e.g., Timmis) | Formation of a single isomer | |
| Nucleophilic substitution | Use milder conditions | Preservation of the chloro group |
References
Technical Support Center: Purification of 3-Amino-5-chloropyrazine-2-carbaldehyde Reaction Products
Introduction
Welcome to the technical support guide for the purification of 3-Amino-5-chloropyrazine-2-carbaldehyde. This molecule is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. However, its purification is often challenging due to the reactivity of the aldehyde functional group and the presence of structurally similar impurities. This guide provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols designed for researchers, scientists, and drug development professionals to achieve high purity and yield.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a question-and-answer format, explaining the underlying chemical principles for each recommended solution.
Question: My final product is a dark, non-crystalline gum or oil, even after removing the solvent under high vacuum. What's causing this and how can I purify it?
Answer: This is a common issue often stemming from two primary sources: the presence of high-boiling point residual solvents or persistent impurities that inhibit crystallization[1].
-
Causality: Solvents like DMSO or DMF, which are often used in SNAr reactions to synthesize precursors, are notoriously difficult to remove completely and can result in a gummy product[1]. Furthermore, even small amounts of impurities, such as unreacted starting material or over-oxidized byproducts, can disrupt the crystal lattice formation, leading to an oil. Aldehydes themselves can also be prone to polymerization or degradation, contributing to the gummy consistency[1].
-
Solutions:
-
Aqueous Work-up: Before concentrating, perform a thorough liquid-liquid extraction. Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate or MTBE) and wash multiple times with water or brine to remove residual DMSO/DMF and other water-soluble impurities[1].
-
Column Chromatography: This is the most effective method to remove impurities causing gumminess. Given the polar nature of the amino-pyrazine moiety, a normal-phase silica gel column is recommended. A gradient elution from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) is often effective[2][3].
-
Precipitation: If chromatography is not immediately feasible, attempt to precipitate the product. Dissolve the gum in a minimal amount of a good solvent (e.g., acetone or ethyl acetate) and slowly add a poor solvent (e.g., hexanes or heptane) while stirring until the solution becomes cloudy and a solid forms[1]. This can effectively crash out the desired product, leaving some impurities in the mother liquor.
-
Question: My TLC shows a major product spot, but also a baseline spot and a faint spot very close to my product's Rf. How do I identify and remove these impurities?
Answer: The baseline spot is likely a highly polar impurity, while the spot close to your product is a structurally similar compound.
-
Causality & Identification:
-
Baseline Spot: This is characteristic of the over-oxidation product, 3-Amino-5-chloropyrazine-2-carboxylic acid. Its carboxylic acid group makes it highly polar and acidic, causing it to stick to the silica gel baseline.
-
Close Rf Spot: This is often the corresponding alcohol starting material, (3-amino-5-chloropyrazin-2-yl)methanol, if the oxidation reaction was incomplete. Its polarity is very similar to the aldehyde product, making separation challenging.
-
-
Solutions:
-
Acidic Impurity Removal: Before chromatography, dissolve the crude product in an organic solvent and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, forming a water-soluble salt that partitions into the aqueous layer, effectively removing it[4].
-
Optimized Flash Chromatography: To separate the aldehyde from the alcohol, careful optimization is needed. Using a high-performance silica with a larger surface area can improve resolution[5]. Employing a very shallow solvent gradient (e.g., starting with 10% EtOAc in Hexane and slowly increasing to 30%) can enhance the separation between these closely related spots.
-
Selective Aldehyde Purification: For a highly targeted approach, purification via a sodium bisulfite adduct is extremely effective[6][7]. This method specifically isolates aldehydes from other functional groups. (See Protocol 3 for a detailed methodology).
-
Question: My yield is significantly lower than expected after silica gel chromatography. What is happening on the column?
Answer: Low recovery from silica gel chromatography can be due to the product's instability on the acidic silica surface or the use of an inappropriate solvent system.
-
Causality: Standard silica gel is slightly acidic (pH ≈ 4-5). The combination of an amino group (basic) and an aldehyde group (prone to acid-catalyzed side reactions) in your molecule can lead to irreversible adsorption or decomposition on the column.
-
Solutions:
-
Deactivate the Silica: Before packing the column, prepare a slurry of the silica gel in your starting eluent containing 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica, preventing product degradation and improving recovery.
-
Use Alumina: As an alternative, basic or neutral alumina can be used as the stationary phase, which is more compatible with amine-containing compounds and can help remove acidic impurities[4].
-
Solvent Selection: Ensure your eluent has sufficient polarity to move the compound. If the product is not eluting, it may appear as if the yield is low. Perform TLC analysis with various solvent systems to find one that gives your product an Rf value between 0.2 and 0.4 for optimal separation and recovery.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should anticipate in my crude this compound?
A1: The expected impurities are highly dependent on the synthetic route. Assuming oxidation of the corresponding alcohol, you should screen for the compounds listed in the table below.
| Impurity Name | Common Cause | Key Property | Removal Strategy |
| (3-amino-5-chloropyrazin-2-yl)methanol | Incomplete Oxidation | More polar than product | Optimized Flash Chromatography |
| 3-Amino-5-chloropyrazine-2-carboxylic acid | Over-oxidation | Highly polar, acidic | Aqueous wash with NaHCO₃ or K₂CO₃ |
| Inorganic Salts (e.g., Manganese Salts) | Oxidant Residue (e.g., MnO₂) | Water-soluble | Filtration, Aqueous Work-up |
| High-Boiling Point Solvents (e.g., DMSO, DMF) | Reaction Solvent | High boiling point | Multiple aqueous washes, high-vacuum evaporation |
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of techniques is essential. Purity should be assessed by HPLC and ¹H NMR. The identity is confirmed by comparing the full analytical data (¹H NMR, ¹³C NMR, MS, IR) to literature values or expected spectra. For ¹H NMR, look for the characteristic aldehyde proton singlet, typically downfield (>9 ppm), and the aromatic protons on the pyrazine ring.
Q3: Is this compound stable for long-term storage?
A3: Aldehydes, particularly aromatic ones with electron-donating groups, can be sensitive to air and light. Over time, they can oxidize to the corresponding carboxylic acid. For long-term storage, it is best to keep the purified solid in a tightly sealed amber vial under an inert atmosphere (Nitrogen or Argon) at low temperatures (e.g., -20°C).
Section 3: Visualization of Purification Workflows
The following diagrams illustrate the logical steps for troubleshooting and executing key purification protocols.
Caption: Troubleshooting decision tree for purifying the crude product.
Caption: Step-by-step workflow for aldehyde purification via bisulfite adduct.
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general method for purifying 1 gram of crude this compound.
-
TLC Analysis: Determine an optimal solvent system using TLC plates. A good system (e.g., 20-40% Ethyl Acetate in Hexane) should give the product an Rf of ~0.3.
-
Column Preparation:
-
Use a glass column with a diameter appropriate for your sample size (e.g., a 40g silica cartridge for 1g of crude material).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane). To prevent degradation, add 0.5% triethylamine to the eluent mixture.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude material (1g) in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, "dry load" the sample: dissolve the crude material in a solvent, add 2-3g of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system (e.g., 10% EtOAc/Hexane).
-
Gradually increase the polarity of the eluent (e.g., step-gradient to 20%, then 30% EtOAc).
-
Collect fractions (e.g., 15-20 mL per tube) and monitor them by TLC.
-
-
Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Selective Purification via Sodium Bisulfite Adduct Formation
This protocol is highly selective for aldehydes and is excellent for removing stubborn, structurally similar impurities like the corresponding alcohol.[6][7]
-
Adduct Formation:
-
Dissolve the crude mixture (1g) in a water-miscible solvent like methanol or THF (e.g., 10 mL)[7].
-
In a separatory funnel, add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) (e.g., 25 mL)[6].
-
Shake the funnel vigorously for 1-2 minutes. A solid precipitate of the adduct may form at the interface.
-
-
Impurity Removal:
-
Add an immiscible organic solvent (e.g., 25 mL of Ethyl Acetate) and deionized water (25 mL) to the funnel and shake again[6].
-
Allow the layers to separate. The non-aldehyde impurities will remain in the organic layer.
-
Carefully separate and collect the aqueous layer, which contains the water-soluble aldehyde-bisulfite adduct. Discard the organic layer.
-
Wash the isolated aqueous layer once more with fresh organic solvent (25 mL) to remove any residual impurities.
-
-
Aldehyde Regeneration:
-
Return the aqueous layer to the separatory funnel and add an equal volume of a fresh organic solvent (e.g., 25 mL of Ethyl Acetate).
-
Slowly add a 50% sodium hydroxide (NaOH) solution dropwise while swirling and periodically checking the pH. Continue adding base until the aqueous layer is strongly basic (pH > 11)[6]. This decomposes the adduct, regenerating the free aldehyde.
-
Shake the funnel to extract the liberated aldehyde into the organic layer.
-
-
Final Isolation:
-
Separate and collect the organic layer. Extract the aqueous layer one more time with fresh organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. reddit.com [reddit.com]
- 5. jasco.hu [jasco.hu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Workup [chem.rochester.edu]
stability of 3-Amino-5-chloropyrazine-2-carbaldehyde under acidic/basic conditions
An In-Depth Guide for Researchers and Drug Development Professionals on the Stability of 3-Amino-5-chloropyrazine-2-carbaldehyde Under Acidic and Basic Conditions
Welcome to the Technical Support Center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various experimental conditions. As a senior application scientist, my goal is to equip you with the necessary knowledge to anticipate potential challenges, troubleshoot common issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[1] The compound is also noted to be air and light sensitive, and hygroscopic.[2] Therefore, it is crucial to handle and store it under an inert gas atmosphere.[2] For safe handling, always use personal protective equipment, avoid creating dust, and ensure good ventilation.[2][3]
Q2: What are the physical and chemical properties of this compound?
A2: The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₄ClN₃O[1] |
| Molecular Weight | 157.56 g/mol [1] |
| Appearance | Crystalline or wax-like solid[4] |
| Melting Point | 153 - 155 °C[2] |
| CAS Number | 89284-25-3[1] |
Stability Under Experimental Conditions
Q3: How stable is this compound in acidic solutions?
A3: The pyrazine ring is generally considered weakly basic.[5] The presence of the electron-withdrawing aldehyde and chloro groups, along with the amino group, can influence its reactivity in acidic media. While specific data on this particular molecule is limited in the provided search results, we can infer some general behaviors. The amino group can be protonated under acidic conditions, which may affect its reactivity and solubility. Prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to hydrolysis or other degradation pathways.
Q4: What happens to the compound under basic conditions?
A4: In basic solutions, the primary concern would be the potential for hydrolysis of the chloro group or reactions involving the aldehyde functionality. For a related compound, 5-chloropyrazine-2-carboxylic acid methyl ester, hydrolysis using sodium hydroxide resulted in the formation of 5-hydroxypyrazine-2-carboxylic acid, indicating the susceptibility of the chloro group to nucleophilic substitution under basic conditions.[6] The aldehyde group could also participate in base-catalyzed reactions such as aldol condensations, depending on the specific reaction conditions and the presence of other reactive species.
Q5: Are there any known degradation products?
A5: While specific degradation products for this compound are not explicitly detailed in the provided search results, potential degradation pathways can be inferred. Under acidic or basic conditions, hydrolysis of the chloro group to a hydroxyl group is a plausible degradation route.[6] The aldehyde group could be oxidized to a carboxylic acid, forming 3-Amino-5-chloropyrazine-2-carboxylic acid.[7][8][9]
Troubleshooting Guides
This section addresses specific issues that you might encounter during your experiments and provides actionable solutions.
Issue 1: Unexpected Side Products in a Reaction
Symptom: You are performing a reaction using this compound under acidic or basic conditions and observe unexpected peaks in your analytical data (e.g., LC-MS, NMR), suggesting the formation of side products.
Possible Cause: Degradation of the starting material due to the pH of the reaction medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected side products.
Detailed Steps:
-
Run a Control Experiment: To confirm if the starting material is degrading under your reaction conditions, set up a control experiment. Dissolve this compound in your reaction buffer (without other reagents) and stir it under the same temperature and for the same duration as your actual experiment.
-
Analyze the Control: Analyze the control sample using LC-MS and NMR. Compare the resulting data with the data from your full reaction mixture and a standard of the pure starting material.
-
Identify Degradation Products: If new peaks are present in the control sample, they are likely degradation products. Try to identify their structures based on their mass-to-charge ratio and NMR spectra. Common degradation products to look for include the hydrolyzed version (chloro group replaced by a hydroxyl group) and the oxidized version (aldehyde group converted to a carboxylic acid).
-
Modify Reaction Conditions: If degradation is confirmed, consider the following modifications to your protocol:
-
pH Adjustment: If possible, adjust the pH of your reaction to be closer to neutral.
-
Temperature Reduction: Lowering the reaction temperature can significantly slow down the rate of degradation.
-
Time Optimization: Reduce the reaction time to the minimum required for the desired transformation to occur.
-
Issue 2: Poor Yield or Incomplete Reaction
Symptom: Your reaction is not going to completion, or you are obtaining a low yield of your desired product.
Possible Cause: The reactivity of the aldehyde or amino group is being affected by the pH, or the starting material is degrading.
Logical Relationship Diagram:
Caption: Diagnosing the cause of poor reaction yield.
Troubleshooting Protocol:
-
Assess Stability: First, follow the troubleshooting steps outlined in "Issue 1" to determine if your starting material is degrading under the reaction conditions. If significant degradation is observed, optimizing the conditions (pH, temperature, time) is the first priority.
-
Evaluate pH Effects on Reactivity:
-
Acidic Conditions: In acidic media, the amino group will be protonated. This can deactivate the ring towards certain reactions or alter the reactivity of the adjacent aldehyde.
-
Basic Conditions: In basic media, the amino group is deprotonated and can be more nucleophilic. The aldehyde proton is not acidic, but strong bases can catalyze other reactions.
-
-
Consider a Protecting Group Strategy: If modifying the reaction conditions is not feasible or does not solve the problem, consider using a protecting group for either the amino or aldehyde functionality. This can prevent unwanted side reactions and improve the yield of your desired product. The choice of protecting group will depend on the specific reaction you are trying to perform.
-
Literature Review: Consult the literature for similar reactions involving substituted aminopyrazines to find established protocols and reaction conditions that have been successful.
By understanding the inherent stability characteristics of this compound and systematically troubleshooting any issues that arise, you can improve the reliability and success of your experiments.
References
- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Pyrazine - Wikipedia [en.wikipedia.org]
- 5. ijbpas.com [ijbpas.com]
- 6. jocpr.com [jocpr.com]
- 7. 3-Amino-5-chloropyrazine-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 8. aablocks.com [aablocks.com]
- 9. 3-Amino-5-chloropyrazine-2-carboxylic acid CAS#: 1260663-68-0 [amp.chemicalbook.com]
common impurities in commercial 3-Amino-5-chloropyrazine-2-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing commercial 3-Amino-5-chloropyrazine-2-carbaldehyde in their experimental workflows. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues arising from impurities present in the commercial-grade material. Our goal is to equip you with the scientific understanding and practical protocols to identify, mitigate, and account for these impurities, ensuring the robustness and reproducibility of your research.
I. Understanding the Impurity Profile: A Synthesis-Based Perspective
The quality of any chemical reagent is intrinsically linked to its manufacturing process. For this compound, a common and efficient synthetic route involves the partial reduction of 3-amino-5-chloropyrazine-2-carbonitrile. This transformation, typically achieved using reducing agents like Diisobutylaluminium hydride (DIBAL-H) or Raney Nickel, is a critical control point where several impurities can be introduced.[1][2][3] Understanding this synthetic pathway allows us to anticipate the likely impurities and develop targeted analytical strategies.
Diagram 1: Potential Impurity Formation Pathways
References
optimization of solvent and temperature for 3-Amino-5-chloropyrazine-2-carbaldehyde reactions
<Technical Support Center: Optimization of Solvent and Temperature for 3-Amino-5-chloropyrazine-2-carbaldehyde Reactions >
A Guide for Research, Development, and Manufacturing Scientists
Welcome to the technical support guide for optimizing reactions involving this compound. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during synthesis. By understanding the causality behind experimental choices, you can troubleshoot effectively and develop robust, scalable reaction protocols.
Introduction: The Chemistry of a Versatile Heterocycle
This compound is a highly functionalized heterocyclic compound. Its structure, featuring an aldehyde, an amine, and a chloro-substituted pyrazine ring, makes it a valuable building block in medicinal chemistry. The electron-deficient nature of the pyrazine ring, compounded by the aldehyde's electrophilicity, governs its reactivity.[1] Common transformations include nucleophilic additions to the aldehyde, such as Knoevenagel condensations and Schiff base formations, which are fundamental for constructing more complex molecular architectures.[2][3][4]
However, the interplay of these functional groups can also lead to challenges, including poor solubility, side product formation, and low yields.[5] Precise control over reaction parameters, especially solvent and temperature, is therefore critical for success. This guide provides a structured approach to optimizing these variables.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: My reaction yield is consistently low. What are the most likely causes related to solvent and temperature?
Answer: Low yield is a common issue stemming from several core factors.[5] A systematic approach is the most effective way to diagnose the problem.
-
Suboptimal Solubility: this compound and its reaction partners may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture with slow reaction rates.
-
Causality: For a reaction to occur, molecules must collide. Poor solubility reduces the concentration of reactants in the solution phase, drastically lowering the frequency of effective collisions.
-
Solution: Screen a range of solvents with varying polarities (see Table 1). Start with common solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Ethanol (EtOH). Perform simple solubility tests at your target reaction temperature before committing to a full-scale reaction.
-
-
Inappropriate Reaction Temperature: The temperature may be too low, resulting in a slow reaction rate (incomplete conversion), or too high, causing decomposition of starting materials or the desired product.[5][6]
-
Causality: Every reaction has an activation energy. Insufficient thermal energy (low temperature) means fewer molecules can overcome this barrier. Conversely, excessive energy (high temperature) can provide alternative, undesired reaction pathways, such as decomposition or polymerization.[7]
-
Solution: Run a temperature gradient experiment. Set up several small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) and monitor their progress by TLC or LC-MS to find the optimal balance between reaction rate and purity.[8]
-
-
Solvent-Mechanism Mismatch: The solvent may be actively hindering the reaction mechanism.
-
Causality: For reactions involving charged intermediates or transition states, such as the enolate formation in a Knoevenagel condensation, the solvent's ability to stabilize these species is crucial.[9][10] Aprotic polar solvents (like DMF or DMSO) are excellent at solvating cations but leave anions relatively "bare" and highly reactive. Protic solvents (like EtOH or MeOH) can hydrogen-bond with and stabilize both anions and cations, which can sometimes slow a reaction down but can also be essential for certain steps.
-
Solution: Consider the mechanism of your specific reaction. If it proceeds through a charged intermediate, test solvents that are known to stabilize such species. For example, in a Knoevenagel condensation, a switch from a non-polar solvent like toluene to a polar aprotic solvent like acetonitrile could dramatically increase the rate.[10][11]
-
Q2: I'm observing significant side product formation. How can solvent and temperature help improve selectivity?
Answer: Side products often arise when reaction conditions are not selective for the desired transformation.
-
Self-Condensation or Polymerization: The aldehyde can potentially react with itself or other nucleophiles in the mixture, especially at elevated temperatures.
-
Causality: The aldehyde is electrophilic and the amino group is nucleophilic. At high temperatures, intermolecular reactions can compete with your desired reaction, leading to oligomers or tars.
-
Solution: Lowering the reaction temperature is the first step. If the reaction rate becomes too slow, a more strategic solvent choice is needed. A dilute solution in a non-polar, high-boiling solvent (e.g., Toluene, Dioxane) can sometimes disfavor intermolecular side reactions.
-
-
Reaction with Solvent: Reactive solvents, particularly alcohols at high temperatures or under basic/acidic conditions, can form acetals with the aldehyde.[12]
-
Causality: This is a classic nucleophilic addition reaction where the solvent itself acts as a nucleophile.[4]
-
Solution: Switch to an inert, aprotic solvent such as THF, Dioxane, Toluene, or Acetonitrile. If a protic solvent is required for solubility or mechanistic reasons, consider using a lower temperature or a less nucleophilic alcohol like tert-butanol.[13]
-
Q3: My starting material is not fully consumed, even after extended reaction times. What should I try?
Answer: This points to a reaction rate issue, which is directly influenced by both solvent and temperature.
-
Insufficient Thermal Energy: As discussed in Q1, the temperature may simply be too low.
-
Solution: Gradually increase the temperature in 10-20 °C increments, monitoring for both consumption of starting material and the appearance of any new impurities. Microwave-assisted synthesis can be a powerful tool to safely and rapidly heat reactions to higher temperatures, often reducing reaction times from hours to minutes.[8][14]
-
-
Poor Intermediate Solubility: A key intermediate in the reaction pathway may be precipitating out of the solution, effectively halting the reaction.
-
Causality: The polarity of a molecule can change significantly as it progresses through a reaction. An intermediate may be less soluble than the starting materials in the chosen solvent.
-
Solution: Try a solvent mixture. For example, adding a co-solvent like DMF or NMP to a less polar solvent like THF can help keep intermediates in solution. A systematic solvent screen (Protocol 1) is the best approach to identify an optimal system.
-
Data & Protocols for Optimization
Data Presentation
Table 1: Properties of Common Solvents for Reaction Screening
This table provides a starting point for selecting solvents based on their physical properties.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Type | Common Use Notes |
| Toluene | 2.4 | 2.38 | 111 | Non-polar Aprotic | Good for higher temperatures; can facilitate water removal (Dean-Stark). |
| Dichloromethane (DCM) | 3.1 | 9.08 | 40 | Polar Aprotic | Excellent solvent for a wide range of organic compounds; low boiling point. |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | 66 | Polar Aprotic | Good general-purpose solvent; can form peroxides. |
| Acetonitrile (MeCN) | 5.8 | 37.5 | 82 | Polar Aprotic | Highly polar; useful for reactions involving ionic intermediates. |
| Ethanol (EtOH) | 4.3 | 24.55 | 78 | Polar Protic | Can participate in H-bonding; may react with electrophiles. |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | 153 | Polar Aprotic | High boiling point; excellent for dissolving stubborn compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 189 | Polar Aprotic | Highly polar, high boiling point; can be difficult to remove. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a structured method for identifying the optimal solvent for your reaction.
Objective: To determine the solvent that provides the best balance of yield, purity, and reaction time.
Materials:
-
This compound
-
Reaction partner (e.g., an active methylene compound for Knoevenagel)
-
Catalyst (if required)
-
Array of solvents from Table 1
-
Small reaction vials (e.g., 2 mL microwave vials) with stir bars
-
Heating block or oil bath
-
TLC plates and/or LC-MS system
Procedure:
-
Setup: In separate, labeled vials, place 1 equivalent of this compound, 1.1 equivalents of your reaction partner, and the required amount of catalyst.
-
Solvent Addition: To each vial, add a different solvent to achieve a consistent concentration (e.g., 0.1 M).
-
Reaction: Place all vials in a heating block set to a moderate initial temperature (e.g., 60 °C).
-
Monitoring: After a set time (e.g., 1 hour), take a small aliquot from each reaction mixture. Analyze by TLC or LC-MS to assess the consumption of starting material and formation of the product.
-
Analysis: Continue monitoring at regular intervals (e.g., 2, 4, 8, and 24 hours). Compare the reactions to identify the solvent(s) that lead to the fastest conversion and cleanest product profile.
-
Validation: Scale up the most promising condition(s) to confirm the results.
Protocol 2: Temperature Optimization
Objective: To find the ideal temperature that maximizes reaction rate while minimizing byproduct formation.
Procedure:
-
Setup: Using the optimal solvent identified in Protocol 1, set up 4-5 identical small-scale reactions.
-
Temperature Gradient: Place each reaction at a different temperature (e.g., Room Temp, 40 °C, 60 °C, 80 °C, 100 °C).
-
Monitoring: Monitor each reaction over time by TLC or LC-MS.
-
Analysis: Identify the temperature that gives complete conversion in the shortest time without significant decomposition or side product formation. Note that higher temperatures do not always lead to better outcomes.[6]
Visualizing the Troubleshooting Workflow
A logical workflow can streamline the troubleshooting process. The following diagram illustrates a decision tree for addressing common reaction issues.
Caption: Troubleshooting Decision Tree for Reaction Optimization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01778H [pubs.rsc.org]
- 4. jackwestin.com [jackwestin.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 13. researchgate.net [researchgate.net]
- 14. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 3-Amino-5-chloropyrazine-2-carbaldehyde during reactions
Introduction
Welcome to the technical support guide for 3-Amino-5-chloropyrazine-2-carbaldehyde (ACPC). This valuable heterocyclic building block is instrumental in the synthesis of novel therapeutics and functional materials. However, its unique trifunctional nature—possessing an aldehyde, a primary amine, and a halogenated pyrazine ring—renders it susceptible to decomposition and side reactions under various experimental conditions.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights to help you anticipate, troubleshoot, and prevent the decomposition of ACPC, ensuring the integrity and success of your synthetic endeavors.
Understanding the Molecule: Inherent Instability
The reactivity of this compound stems from the interplay of its functional groups on an electron-deficient pyrazine ring. Understanding these characteristics is the first step toward preventing unwanted side reactions.
-
Self-Condensation and Polymerization: The most common decomposition pathway involves the reaction between the nucleophilic amino group of one ACPC molecule and the electrophilic aldehyde of another. This forms an imine (Schiff base), which can lead to the formation of dimers, oligomers, or insoluble polymers, often observed as a color change (yellow to dark brown/black) or precipitation. This process can be catalyzed by trace amounts of acid or base. Aromatic aldehydes, in general, are prone to such self-condensation reactions.[1][2]
-
Aldol-Type Reactions: While ACPC lacks traditional α-hydrogens for a classic aldol condensation, the pyrazine ring system can participate in complex condensation chemistry under basic conditions, leading to intractable product mixtures.[3][4]
-
pH Sensitivity: The pyrazine ring is weakly basic and can be protonated under strongly acidic conditions, which can alter its reactivity and potentially catalyze degradation.[5][6][7] Conversely, strong bases can lead to a host of side reactions. The amino group's nucleophilicity is also highly pH-dependent.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if reactions are run open to the air for extended periods or in the presence of oxidizing agents.
Below is a simplified representation of a potential dimerization pathway via imine formation.
Caption: Plausible decomposition via intermolecular imine formation.
Troubleshooting Guide & FAQs
This section addresses common problems encountered when working with ACPC.
Question 1: My reaction mixture is turning dark brown/black and a precipitate is forming. What is happening?
Answer: This is the most common sign of ACPC decomposition, typically due to self-condensation and polymerization.[8] The colored, insoluble material is likely a mixture of oligomers formed from intermolecular reactions between the amine and aldehyde groups.
Troubleshooting Steps:
-
Lower the Temperature: High temperatures accelerate the rate of polymerization. If your protocol allows, run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor for a longer period.
-
Control the pH: Ensure the reaction medium is neutral or very weakly acidic. Avoid strong acids or bases, as they can catalyze condensation. If an acid or base is required, use it stoichiometrically and add it slowly at a low temperature.
-
Increase Dilution: Running the reaction at a higher dilution can disfavor the intermolecular polymerization pathway.
-
Inert Atmosphere: While polymerization is the primary issue, working under an inert atmosphere (Nitrogen or Argon) can prevent concurrent oxidation of the aldehyde.
Question 2: I'm performing a reductive amination and my starting material is being consumed, but I'm not getting my desired product. Instead, I see multiple spots on my TLC plate.
Answer: This issue often arises from an imbalance between the rate of imine formation and the rate of reduction. If the reduction is too slow, the intermediate imine can react with other species or the starting aldehyde can decompose. If the reducing agent is too harsh, it can reduce the starting aldehyde directly.[9][10]
Troubleshooting Steps:
-
Choose the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for sensitive aldehydes like ACPC.[10][11] It is mild enough to not reduce the aldehyde but is highly effective at reducing the imine/iminium ion in situ. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Avoid harsher reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) unless the imine is pre-formed and isolated, as they will readily reduce the starting aldehyde.[12]
-
Optimize Reaction Sequence: For a one-pot reaction, mix the ACPC and your desired amine first for a short period (e.g., 30-60 minutes at room temperature) to allow for imine formation before adding the reducing agent.
-
Use a Dehydrating Agent: The formation of the imine intermediate is an equilibrium reaction that produces water.[9] Adding a mild dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium toward the imine, improving the efficiency of the subsequent reduction.
Question 3: How should I handle and store this compound?
Answer: Proper storage is critical to maintaining the compound's integrity.
-
Storage Temperature: Store at -20°C.
-
Atmosphere: Store under a dry, inert atmosphere (Nitrogen or Argon).
-
Container: Use a tightly sealed container to protect from moisture and air.
-
Handling: When weighing and dispensing the compound, do so quickly to minimize exposure to ambient air and moisture. Using a glovebox or glove bag is highly recommended.
Question 4: Can I use protic solvents like methanol or ethanol for my reaction?
Answer: Yes, but with caution. Protic solvents can participate in the reaction by forming hemiacetals with the aldehyde. While this is a reversible equilibrium, it can complicate the reaction kinetics. Furthermore, solvents like methanol can sometimes react with certain reducing agents.[10] Aprotic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF) are often preferred for reductive aminations. If a protic solvent is necessary, ensure it is anhydrous.
Preventative Protocols & Best Practices
Adhering to optimized protocols is the best way to prevent decomposition. Below is a validated protocol for a standard reductive amination reaction.
Protocol: Reductive Amination of ACPC with a Primary Amine
This protocol uses sodium triacetoxyborohydride for a controlled, one-pot reaction.
Materials:
-
This compound (ACPC)
-
Primary Amine of choice
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an Argon or Nitrogen atmosphere, add ACPC (1.0 eq).
-
Dissolve the ACPC in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.
-
Add the primary amine (1.1 eq).
-
(Optional) If the amine is an HCl salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to free the amine.
-
(Optional) For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 60 minutes to allow for imine formation. Monitor by TLC or LC-MS if possible.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq). Note: The reaction may bubble slightly (hydrogen evolution).
-
Stir the reaction at room temperature for 4-16 hours, monitoring for the consumption of the intermediate imine by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
Caption: Workflow for Optimized Reductive Amination of ACPC.
Data Summary Tables
For quick reference, these tables summarize the key reaction parameters.
Table 1: Recommended vs. Problematic Reagents & Conditions
| Parameter | Recommended | Problematic / Use with Caution | Rationale |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | NaBH₄, LiAlH₄, H₂/Pd-C (in one pot) | Harsh hydrides and some catalytic hydrogenations will reduce the starting aldehyde.[11][12] |
| Solvent | Anhydrous DCM, DCE, THF | Methanol, Ethanol, Water | Protic solvents can form acetals/hemiacetals and may react with some reagents.[10] |
| pH | Neutral to Weakly Acidic (pH 5-7) | Strongly Acidic (<4) or Basic (>9) | Strong acid/base catalyzes self-condensation and polymerization.[8] |
| Temperature | 0 °C to Room Temperature | > 40 °C (Reflux) | Higher temperatures significantly accelerate decomposition pathways. |
| Atmosphere | Inert (N₂ or Ar) | Air | Prevents oxidation of the aldehyde group and potential side reactions. |
References
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Pyrazine - Wikipedia [en.wikipedia.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 12. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Overcoming Reactivity Challenges with 3-Amino-5-chloropyrazine-2-carbaldehyde
Welcome to the technical support guide for 3-Amino-5-chloropyrazine-2-carbaldehyde (CAS 89284-25-3). This document provides in-depth troubleshooting and practical solutions for researchers, medicinal chemists, and drug development professionals who encounter challenges with the low reactivity of the amino group on this versatile building block. Our goal is to explain the causality behind common experimental failures and provide validated protocols to ensure your success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the amino group on this compound so unreactive?
Answer: The low nucleophilicity of the 3-amino group is a direct result of the powerful electron-withdrawing nature of the pyrazine ring system, compounded by the substituents.[1]
-
Pyrazine Ring: As a diazine, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[2] This significantly reduces the electron density of the entire aromatic system.
-
Inductive and Mesomeric Effects: The chloro group at C5 and the carbaldehyde group at C2 are both strong electron-withdrawing groups. They pull electron density away from the ring via both inductive (-I) and mesomeric (-M) effects.
-
Cumulative Effect: These effects combine to severely deplete the electron density on the exocyclic amino group, making its lone pair of electrons less available for donation to an electrophile. This state is often referred to as a "deactivated" or "electron-poor" amine.[3][4]
The diagram below illustrates how these groups pull electron density away from the C3 position, thus deactivating the attached amino group.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-temperature amination of deactivated aniline and aryl halide partners with carbonate base using a Pd-PEPPSI-IPentCl-o-picoline catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of 3-Amino-5-chloropyrazine-2-carbaldehyde
Welcome to the technical support center for the regioselective functionalization of 3-amino-5-chloropyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile scaffold. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and field-tested insights.
I. Introduction to the Challenges
This compound is a highly valuable building block in medicinal chemistry due to its trifunctional nature. The presence of an amino group, a chloro leaving group, and a reactive aldehyde on the same pyrazine ring offers multiple avenues for diversification. However, this very multifunctionality presents significant challenges in achieving regioselectivity. The electron-withdrawing nature of the pyrazine ring, coupled with the electronic effects of the substituents, dictates the reactivity of each site. Understanding and controlling these factors is paramount for successful and predictable synthetic outcomes.
This guide will dissect the common hurdles encountered during the functionalization of this molecule and provide actionable solutions to overcome them.
II. Frequently Asked Questions (FAQs)
Here we address some of the initial queries that researchers often have when working with this compound.
FAQ 1: Which position is most susceptible to nucleophilic aromatic substitution (SNAr)?
The chlorine atom at the C5 position is the primary site for nucleophilic aromatic substitution (SNAr). The pyrazine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing carbaldehyde group. Ring aza nitrogens significantly enhance the reactivity towards nucleophilic attack through both inductive and mesomeric effects.[1] While the amino group at C3 is an electron-donating group, its influence is not strong enough to deactivate the C5 position towards substitution by common nucleophiles.
FAQ 2: Can I selectively perform a Suzuki-Miyaura coupling at the C5 position?
Yes, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for functionalizing the C5 position.[2][3][4] The carbon-chlorine bond can be readily activated by a suitable palladium catalyst. Careful selection of the catalyst, ligand, base, and solvent system is crucial to achieve high yields and prevent unwanted side reactions. For instance, using Pd₂(dba)₃/P(t-Bu)₃ as the catalytic system with a mild base like KF in THF has been shown to be effective for similar chloropyrimidine systems.[3]
FAQ 3: How can I selectively modify the aldehyde group without affecting the other functional groups?
The aldehyde at the C2 position is a prime target for modifications such as reductive amination, Wittig reactions, and oxidations/reductions. Reductive amination is a particularly useful method for introducing diverse amine functionalities.[5][6][7] The key to selectivity is the choice of reagents and reaction conditions. For instance, using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) for reductive amination allows for the selective reduction of the intermediate imine in the presence of the aldehyde.[6][8]
FAQ 4: Is the amino group at C3 reactive? Can it be acylated or alkylated?
The amino group at C3 is nucleophilic and can undergo reactions such as acylation and alkylation. However, its reactivity can be modulated by the electronic nature of the pyrazine ring. In some cases, direct alkylation can be challenging to control and may lead to over-alkylation. Acylation is generally more straightforward. For nucleophilic aromatic substitution reactions targeting the C5 position, the amino group can sometimes compete as a nucleophile, leading to side products, especially under harsh basic conditions.
III. Troubleshooting Guides
This section provides in-depth troubleshooting for specific experimental challenges, complete with step-by-step protocols and explanations.
Guide 1: Poor Yields or No Reaction in Nucleophilic Aromatic Substitution (SNAr) at C5
Problem: You are attempting to displace the chlorine at C5 with a nucleophile (e.g., an amine, alcohol, or thiol) but are observing low conversion or no product formation.
Causality Analysis:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the electron-deficient pyrazine ring.
-
Inappropriate Solvent: The solvent may not be suitable for the reaction, either by not dissolving the reactants adequately or by interfering with the reaction mechanism.
-
Suboptimal Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
-
Base Incompatibility: The base used might not be strong enough to deprotonate the nucleophile or may be causing degradation of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Recommended Protocol: Aminodehalogenation at C5
This protocol describes a general procedure for the substitution of the C5-chloro group with a primary or secondary amine.
-
Reactant Preparation: In a microwave vial or a sealed tube, dissolve this compound (1 equivalent) in a suitable solvent such as THF or DMF.
-
Addition of Reagents: Add the amine nucleophile (1.1-2.0 equivalents) followed by a base like triethylamine or diisopropylethylamine (2-3 equivalents).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture. For conventional heating, temperatures may range from 80 °C to 120 °C. Microwave-assisted reactions can often be completed at higher temperatures for shorter durations.[9]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Guide 2: Low Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
Problem: During a Suzuki-Miyaura coupling at the C5 position, you observe significant side product formation, such as homocoupling of the boronic acid or decomposition of the starting material.
Causality Analysis:
-
Catalyst Inactivity/Decomposition: The palladium catalyst may be losing its activity due to improper handling or reaction conditions.
-
Incorrect Ligand Choice: The ligand may not be providing sufficient stability or reactivity to the palladium center for the desired catalytic cycle.
-
Inappropriate Base: The base might be too strong, leading to decomposition, or too weak to facilitate the transmetalation step effectively.[10]
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation.
Troubleshooting Decision Tree:
Caption: Decision tree for optimizing Suzuki coupling selectivity.
Recommended Protocol: Suzuki-Miyaura Coupling at C5
-
Inert Atmosphere: Set up the reaction in a flask equipped with a condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Solvent and Catalyst: Add a degassed solvent system (e.g., toluene/water, dioxane/water). Sparge the mixture with the inert gas for 10-15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if necessary.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography on silica gel.
Guide 3: Unwanted Aldehyde Reactions During SNAr or Cross-Coupling
Problem: The aldehyde group is reacting under the conditions used for modifying the C5 position, leading to a complex mixture of products.
Causality Analysis:
-
Strongly Basic/Nucleophilic Conditions: Strong bases or nucleophiles can attack the electrophilic aldehyde carbon.
-
High Temperatures: Elevated temperatures can promote side reactions involving the aldehyde.
-
Reductive Conditions: If a reducing agent is present, it may reduce the aldehyde.
Mitigation Strategies:
| Strategy | Description | When to Use |
| Protecting Group | Temporarily convert the aldehyde to a less reactive functional group (e.g., an acetal). | When using harsh nucleophiles, strong bases, or organometallic reagents that are incompatible with aldehydes. |
| Milder Conditions | Use milder bases (e.g., K₂CO₃ instead of NaH) and lower reaction temperatures. | As a first approach to avoid the extra steps of protection/deprotection. |
| One-Pot Sequential Reactions | Perform the C5 functionalization first, then without isolation, proceed with the aldehyde modification under compatible conditions. | For streamlined synthesis where intermediate purification is not necessary. |
Protocol: Acetal Protection of the Aldehyde
-
Setup: Dissolve this compound (1 equivalent) in a suitable solvent like toluene or benzene.
-
Reagents: Add ethylene glycol (1.5-2 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent. Dry and concentrate to obtain the protected compound, which can then be used in subsequent reactions.
-
Deprotection: The acetal can be removed by treatment with aqueous acid (e.g., HCl in THF/water) to regenerate the aldehyde.
IV. Conclusion
The regioselective functionalization of this compound is a challenging yet rewarding endeavor. A thorough understanding of the electronic properties of the molecule and the mechanisms of the reactions being employed is crucial for success. By systematically troubleshooting issues related to reactivity, selectivity, and functional group compatibility, researchers can effectively utilize this versatile building block to synthesize a wide array of complex molecules for applications in drug discovery and materials science. This guide provides a foundational framework for navigating these challenges, but as with all chemical research, careful experimentation and adaptation to specific substrates and reactions are key.
V. References
-
Reductive amination - Wikipedia. --INVALID-LINK--
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. --INVALID-LINK--
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. --INVALID-LINK--
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC - NIH. --INVALID-LINK--
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. --INVALID-LINK--
-
Reductive Amination, and How It Works - Master Organic Chemistry. --INVALID-LINK--
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. --INVALID-LINK--
-
Suzuki Coupling - Organic Chemistry Portal. --INVALID-LINK--
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. --INVALID-LINK--
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. --INVALID-LINK--
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate. --INVALID-LINK--
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI. --INVALID-LINK--
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. --INVALID-LINK--
References
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Identifying Byproducts in 3-Amino-5-chloropyrazine-2-carbaldehyde Reactions by LC-MS
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-amino-5-chloropyrazine-2-carbaldehyde. This molecule is a valuable building block, but its inherent reactivity—possessing an electrophilic aldehyde, a nucleophilic amine, and an aromatic ring—can lead to a complex mixture of products. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you leverage Liquid Chromatography-Mass Spectrometry (LC-MS) for the confident identification of reaction byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I see multiple unexpected peaks in my LC-MS chromatogram after my reaction. What are the most likely sources?
A1: This is a common and important observation. The unexpected peaks can originate from several sources, and a systematic approach is key to identifying them.
-
Starting Material Impurities: Never assume your starting material is 100% pure. Always run a dedicated LC-MS analysis of your starting this compound. This provides a baseline chromatogram to exclude pre-existing impurities from your analysis of the reaction mixture.
-
Solvent Artifacts & Adducts: The solvents and additives used in your reaction or LC-MS mobile phase can be a source of peaks. Common artifacts include solvent clusters or adducts with your analyte (e.g., [M+Na]+, [M+K]+, [M+CH3CN]+). Running a "blank" injection (your LC method run with only the mobile phase or your sample solvent) is a critical step to identify these signals.
-
Degradation: The compound may degrade under the reaction conditions (e.g., heat, strong acid/base) or even during LC-MS analysis. The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods.
-
True Reaction Byproducts: These are new chemical entities formed from side reactions of your starting material. Given the structure, the most common byproducts arise from self-condensation, Schiff base formation, or reactions with other nucleophiles/electrophiles in your mixture.[1][2][3]
Q2: My mass spectrum shows a peak at approximately double the mass of my starting material (~246 m/z). What could this be?
A2: A peak at or near double the mass of the starting material (molecular weight of this compound is 123.11 g/mol ) strongly suggests a dimerization byproduct . The bifunctional nature of the molecule makes self-condensation a highly probable side reaction.
One likely pathway is the formation of a Schiff base (an imine) where the amino group of one molecule attacks the aldehyde of another, followed by dehydration.[1][3][4] This type of self-condensation is a known reaction pathway for amino aldehydes.[5][6] Subsequent aromatization or further reaction can lead to a stable dimeric structure.
To confirm this, you should:
-
Check the Isotope Pattern: The dimer will contain two chlorine atoms. Look for the characteristic M, M+2, M+4 isotopic pattern with an approximate intensity ratio of 9:6:1, which is a hallmark of a dichloro-substituted compound.
-
Perform Tandem MS (MS/MS): Isolate the parent ion (~246 m/z) and fragment it. Look for a characteristic loss of a monomer unit (a loss of ~123 Da) or other fragments that can be rationalized from a dimeric structure.
Diagram of Potential Dimerization Pathway
References
- 1. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Structural Investigations, Molecular Docking, and Anticancer Activity of Some Novel Schiff Bases and Their Uranyl Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Navigating the Nuances of 3-Amino-5-chloropyrazine-2-carbaldehyde: A Technical Guide to Reaction Workup Procedures
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-Amino-5-chloropyrazine-2-carbaldehyde. This guide, designed for experienced researchers, provides in-depth technical guidance and troubleshooting for the workup procedures of reactions involving this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to equip you with the practical knowledge and underlying scientific principles to navigate the complexities of your synthetic routes, ensuring the integrity and purity of your target compounds.
Core Concepts: Understanding the Reactivity of this compound
This compound is a trifunctional molecule, and understanding the interplay of its amino, chloro, and aldehyde groups is paramount for designing effective workup strategies. The electron-withdrawing nature of the pyrazine ring, compounded by the chloro and aldehyde substituents, renders the amino group significantly less basic than a typical arylamine. Conversely, the aldehyde group is activated towards nucleophilic attack. The chloro group is susceptible to nucleophilic aromatic substitution, particularly under forcing conditions or with potent nucleophiles.
This unique electronic profile dictates the types of reactions it readily undergoes, primarily cyclocondensation reactions to form fused heterocyclic systems like pteridines. The workup procedures for these reactions are critical for isolating the desired product from unreacted starting materials, reagents, and potential side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the workup of reactions involving this compound?
A1: The primary challenges often revolve around the solubility of the resulting heterocyclic products, which can be sparingly soluble in common organic solvents. This can make extraction and purification by column chromatography difficult. Additionally, the starting aldehyde can sometimes undergo side reactions, such as self-condensation or oxidation, leading to impurities that need to be removed. The potential for the chloro group to be displaced can also introduce unexpected byproducts.
Q2: How do I choose an appropriate solvent for extracting my product?
A2: Solvent selection is highly dependent on the structure of your final product. For many pteridine derivatives, which are often polar, a sequence of extractions with different solvents may be necessary. A common starting point is to use a moderately polar solvent like ethyl acetate. If the product has low solubility, using a more polar solvent like a mixture of dichloromethane and methanol might be effective. However, be mindful that highly polar solvents can also extract polar impurities. It is crucial to perform small-scale solubility tests on your crude product to determine the optimal solvent system.
Q3: My product seems to be insoluble in most common organic solvents. What are my options for purification?
A3: For poorly soluble compounds, recrystallization is often the most effective purification method.[1][2][3][4][5] The key is to find a solvent or solvent mixture in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing nitrogen-containing heterocycles include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetic acid, or mixtures of these with water or alcohols. If a single solvent is not effective, a two-solvent recrystallization can be attempted.[3] In this technique, the compound is dissolved in a good solvent at its boiling point, and then a poor solvent is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to induce crystallization.
Q4: I am seeing multiple spots on my TLC after the reaction. What are the likely side products?
A4: Besides unreacted starting material, common side products can arise from several pathways:
-
Self-condensation of the aldehyde: This is more likely under basic conditions or at elevated temperatures.
-
Oxidation of the aldehyde: The aldehyde group can be oxidized to a carboxylic acid, especially if the reaction is exposed to air for extended periods at high temperatures.
-
Displacement of the chloro group: If your reaction conditions are harsh or if you are using a strong nucleophile, the chloro group can be displaced, leading to an undesired product.
-
Incomplete cyclization: In cyclocondensation reactions, you may isolate intermediates where the final ring closure has not occurred.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Isolated Product | - Incomplete reaction. - Product loss during workup due to solubility in the aqueous phase. - Product is too soluble in the recrystallization solvent. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Before extraction, adjust the pH of the aqueous layer to suppress the solubility of your product (if it has acidic or basic functionality). - Saturate the aqueous layer with sodium chloride to decrease the solubility of organic compounds. - For recrystallization, ensure you are using a minimal amount of hot solvent and that the product has low solubility in the cold solvent.[1][2][5] |
| Oily or Gummy Product After Workup | - Presence of residual solvent (e.g., DMF, DMSO). - The product is a low-melting solid or an amorphous material. - Presence of impurities that are preventing crystallization. | - Co-evaporate the product with a lower-boiling solvent like toluene or heptane to azeotropically remove high-boiling solvents. - Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. - Attempt purification by column chromatography to remove impurities before another crystallization attempt. |
| Product is Contaminated with Starting Material | - Incomplete reaction. - The starting material and product have similar polarities. | - Drive the reaction to completion by extending the reaction time or increasing the temperature (if the product is stable). - Use a different eluent system for column chromatography to improve separation. A gradient elution might be necessary. - If the product is significantly less soluble than the starting material, selective precipitation or recrystallization can be effective. |
| Discoloration of the Product | - Presence of colored impurities. - Decomposition of the product. | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[1][5] - Ensure that the workup and purification are performed promptly after the reaction is complete to minimize degradation. - Store the final product under an inert atmosphere and protected from light. |
Experimental Protocols: A Case Study in Pteridine Synthesis
One of the most common applications of this compound is in the synthesis of pteridine derivatives, which are important scaffolds in medicinal chemistry. A typical example is the condensation with guanidine to form 2,4-diamino-6-chloropteridine.
Workflow for Pteridine Synthesis and Workup
Caption: General workflow for the synthesis and workup of 2,4-diamino-6-chloropteridine.
Step-by-Step Workup Procedure for 2,4-Diamino-6-chloropteridine
This protocol is a generalized procedure based on common practices for similar heterocyclic syntheses.
-
Reaction Quenching and Product Precipitation:
-
After the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture (typically in a high-boiling solvent like DMF) to cool to room temperature.
-
Slowly add the reaction mixture to a beaker of cold water with vigorous stirring. The volume of water should be sufficient to cause the product to precipitate (e.g., 5-10 times the volume of the reaction mixture).
-
-
Isolation of the Crude Product:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake sequentially with generous amounts of water to remove any residual DMF and water-soluble salts.
-
Follow with a wash of a less polar organic solvent, such as ethanol or diethyl ether, to help remove non-polar impurities and to aid in drying.
-
-
Drying the Crude Product:
-
Dry the isolated solid under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Purification by Recrystallization:
-
Place the crude solid in a flask.
-
Add a minimal amount of a suitable high-boiling solvent (e.g., DMF) and heat the mixture until the solid dissolves completely.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent (the same solvent used for recrystallization), and dry under vacuum.[1][2][4]
-
Logical Framework for Troubleshooting Workup Issues
Caption: A decision-making flowchart for troubleshooting purification during workup.
This technical guide provides a framework for approaching the workup of reactions involving this compound. Remember that each reaction is unique, and these guidelines should be adapted based on the specific properties of your target molecule. Careful observation, methodical troubleshooting, and a solid understanding of the underlying chemical principles are the keys to successful synthesis.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Amino-5-chloropyrazine-2-carbaldehyde
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Amino-5-chloropyrazine-2-carbaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of its spectral features, a comparative analysis with related pyrazine derivatives, and a robust experimental protocol for acquiring high-quality NMR data.
The Structural Significance of this compound
This compound is a highly functionalized heterocyclic compound. The pyrazine core, an aromatic six-membered ring with two nitrogen atoms at positions 1 and 4, is substituted with three distinct functional groups: an amino group (-NH₂), a chloro group (-Cl), and a carbaldehyde group (-CHO). The electronic interplay between the electron-donating amino group and the electron-withdrawing chloro and carbaldehyde groups creates a unique electronic environment that is reflected in its NMR spectra. Understanding these spectral nuances is critical for confirming the structure and purity of the compound and for predicting its reactivity in further synthetic transformations.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
While a publicly available, fully assigned spectrum for this specific molecule is not readily found in the literature, a detailed prediction can be made based on the analysis of structurally similar compounds and fundamental NMR principles. The following analysis is based on expected chemical shifts in a standard deuterated solvent such as DMSO-d₆.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to display three distinct signals: one for the aromatic proton on the pyrazine ring, one for the aldehyde proton, and a broad signal for the amino protons.
-
Aromatic Proton (H6): The pyrazine ring has a single proton at the C6 position. Due to the deshielding effects of the two ring nitrogen atoms and the adjacent electron-withdrawing chlorine atom, this proton is expected to appear as a singlet in the downfield region, likely between δ 8.0 and 8.5 ppm .
-
Aldehyde Proton (-CHO): The proton of the carbaldehyde group is highly deshielded and will appear as a singlet further downfield, typically in the range of δ 9.5 to 10.5 ppm .
-
Amino Protons (-NH₂): The two protons of the amino group will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, a common solvent for such compounds, the amino protons are expected to be observed between δ 7.0 and 8.0 ppm . In some cases, this signal can be broad and may not be easily integrated.[1]
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show five signals corresponding to the five carbon atoms in the molecule.
-
Aldehyde Carbon (-CHO): The carbonyl carbon of the aldehyde group is the most deshielded carbon and will appear significantly downfield, anticipated in the region of δ 190 to 200 ppm .
-
Pyrazine Ring Carbons: The four carbons of the pyrazine ring will have distinct chemical shifts influenced by the attached substituents.
-
C2 (bearing -CHO): This carbon is attached to the electron-withdrawing aldehyde group and a ring nitrogen, leading to a downfield shift, likely in the δ 150-155 ppm range.
-
C3 (bearing -NH₂): The electron-donating amino group will shield this carbon, shifting its resonance upfield compared to an unsubstituted pyrazine carbon. It is predicted to appear around δ 155-160 ppm .
-
C5 (bearing -Cl): The electronegative chlorine atom will cause a downfield shift for this carbon, expected in the range of δ 145-150 ppm .
-
C6: This carbon, bonded to a hydrogen, will be the most shielded of the ring carbons, with an expected chemical shift in the δ 130-135 ppm region.
-
Comparative NMR Analysis: Understanding Substituent Effects
To contextualize the spectral features of this compound, it is instructive to compare its predicted NMR data with experimentally determined data for related, simpler pyrazine derivatives. This comparison highlights the electronic effects of the amino and chloro substituents.
| Compound | Aromatic Proton(s) (δ, ppm) | Aldehyde Proton (δ, ppm) | Other Protons (δ, ppm) |
| Pyrazine | 8.59 (s, 4H) | - | - |
| 5-Chloropyrazine-2-carbaldehyde | 9.1 (s, 1H), 8.9 (s, 1H) | 10.1 (s, 1H) | - |
| 3-Aminopyrazine-2-carboxamide | 7.76-8.30 (m, 2H) | - | 7.49-7.62 (br s, 2H, -NH₂) |
| This compound (Predicted) | 8.0-8.5 (s, 1H) | 9.5-10.5 (s, 1H) | 7.0-8.0 (br s, 2H, -NH₂) |
Data for Pyrazine and 5-Chloropyrazine-2-carbaldehyde from publicly available spectral databases.[2][3] Data for 3-Aminopyrazine-2-carboxamide from published literature.[1]
Analysis of Substituent Effects:
-
Effect of the Aldehyde Group: Comparing pyrazine to 5-chloropyrazine-2-carbaldehyde, the introduction of the electron-withdrawing aldehyde group deshields the ring protons, shifting them downfield.
-
Effect of the Chlorine Atom: The chlorine atom in 5-chloropyrazine-2-carbaldehyde further deshields the adjacent ring proton.
-
Effect of the Amino Group: In 3-aminopyrazine-2-carboxamide, the electron-donating amino group shields the ring protons, causing them to appear at a relatively upfield position compared to unsubstituted pyrazine.[1]
-
Combined Effects in the Target Molecule: In this compound, the opposing electronic effects of the amino group (donating) and the chloro and aldehyde groups (withdrawing) lead to the predicted intermediate chemical shift for the H6 proton.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following protocol outlines the recommended procedure for the ¹H and ¹³C NMR analysis of this compound.
I. Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to its excellent solubilizing power for polar organic compounds and its ability to slow down the exchange of labile protons (like those of the amino group), resulting in sharper signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[4]
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
II. NMR Instrument Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, as ¹³C has a low natural abundance.
Caption: Experimental workflow for NMR analysis.
Advanced NMR Techniques for Structural Confirmation
For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, which in this simple case would not provide additional information but is crucial for more complex structures with multiple adjacent protons.
Caption: Relationship between 1D and 2D NMR experiments.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a detailed electronic picture of the molecule. By understanding the influence of each substituent on the chemical shifts of the protons and carbons, researchers can confidently verify the structure and purity of this important synthetic intermediate. The comparative analysis with related pyrazine derivatives further solidifies the interpretation of the spectral data. Adherence to the provided experimental protocol will ensure the acquisition of high-quality, reproducible NMR spectra, forming a solid foundation for any research or development endeavor involving this compound.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-CHLOROPYRAZINE-2-CARBALDEHYDE(88625-24-5) 1H NMR spectrum [chemicalbook.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to HPLC-UV and Alternative Methods for Purity Determination of 3-Amino-5-chloropyrazine-2-carbaldehyde
Introduction: The Critical Role of Purity in a Key Synthetic Intermediate
3-Amino-5-chloropyrazine-2-carbaldehyde is a vital intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The purity of this intermediate is paramount, as even minute impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] Therefore, robust and reliable analytical methods for determining the purity of this compound are essential for quality control and regulatory compliance in the drug development and manufacturing process.
This guide provides an in-depth comparison of a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the purity determination of this compound against alternative analytical techniques. The methodologies are presented with a focus on the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy approach in line with international regulatory standards.
Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.[3][4] For a compound like this compound, which possesses a UV-active chromophore, HPLC coupled with a UV detector is an ideal analytical choice.
Proposed HPLC-UV Method Parameters
The following method is a robust starting point for the purity determination of this compound, developed based on established principles for similar aromatic and heterocyclic compounds.[5][6][7]
| Parameter | Recommended Condition | Rationale |
| Stationary Phase (Column) | C18 (Octadecyl Silane), 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the moderately polar this compound, enabling good separation from potential non-polar and polar impurities. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) | A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. The phosphoric acid helps to control the pH and ensure sharp peak shapes. |
| Gradient Program | 0-5 min: 20% Acetonitrile5-20 min: 20-80% Acetonitrile20-25 min: 80% Acetonitrile25-30 min: 20% Acetonitrile | The initial isocratic hold allows for the elution of highly polar impurities. The gradient then effectively separates the main analyte from other components. The final re-equilibration step ensures reproducibility. |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening and improves peak shape. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for the analyte. A UV scan of the analyte is recommended to determine the optimal wavelength for maximum absorbance. |
| Sample Preparation | Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.[3] | This ensures the sample is free of particulates that could damage the HPLC system and that the concentration is within the linear range of the detector. |
Experimental Workflow for HPLC-UV Purity Determination
Caption: Workflow for HPLC-UV Purity Analysis.
Comparison with Alternative Analytical Methods
While HPLC-UV is the recommended method, other techniques can also be employed for purity determination, each with its own advantages and limitations.
| Method | Principle | Advantages | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection.[3] | High resolution, widely available, suitable for non-volatile and thermally labile compounds, and provides quantitative results.[3][4] | Requires impurities to have a UV chromophore for detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chromatographic separation based on boiling point and mass-to-charge ratio.[3] | High sensitivity, provides structural information about impurities.[3] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[3] |
| Spectrophotometric Methods (e.g., with derivatizing agents) | Chemical reaction to produce a colored product that is quantified by absorbance.[8] | Cost-effective, simple instrumentation. | Lower specificity compared to chromatographic methods, potential for interference from other sample components. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field.[9] | High efficiency, small sample volume, and rapid analysis. | Lower sensitivity and robustness compared to HPLC for some applications. |
Ensuring Trustworthiness: Method Validation Based on ICH Guidelines
To ensure the reliability and accuracy of the analytical results, the proposed HPLC-UV method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12][13]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[14]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[14]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[15]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[15]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]
System Suitability Testing (SST)
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (for 6 replicate injections) | ≤ 2.0% |
Detailed Experimental Protocol: HPLC-UV Purity Determination
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound sample and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters outlined in the "Proposed HPLC-UV Method Parameters" table.
-
Perform a system suitability test by injecting the standard solution six times.
-
Inject the sample solution.
-
-
Data Analysis and Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percentage method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Logical Framework for Method Selection
Caption: Decision tree for analytical method selection.
Conclusion and Expert Recommendations
For the routine quality control and purity determination of this compound, the proposed reversed-phase HPLC-UV method offers the best combination of specificity, sensitivity, and reliability. Its ability to separate a wide range of potential impurities makes it a superior choice over less specific methods. While GC-MS can be a powerful tool for identifying unknown volatile impurities, it is less suited for the primary quantitative purity assessment of this non-volatile compound.
The successful implementation of this HPLC-UV method hinges on a thorough validation process adhering to ICH guidelines. This ensures not only the scientific integrity of the results but also compliance with global regulatory expectations, ultimately safeguarding the quality of the final pharmaceutical products.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ICH Official web site : ICH [ich.org]
- 12. starodub.nl [starodub.nl]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Illuminating the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Amino-5-chloropyrazine-2-carbaldehyde
For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. 3-Amino-5-chloropyrazine-2-carbaldehyde, a substituted pyrazine, represents a class of molecules with significant potential in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control.
This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of this compound. In the absence of a publicly available experimental spectrum for this specific molecule, this guide constructs a robust, evidence-based prediction by comparing it with the known fragmentation of its non-chlorinated analog and other related structures. Furthermore, we will compare the insights derived from mass spectrometry with those from an alternative analytical technique, High-Performance Liquid Chromatography (HPLC), to provide a holistic analytical perspective.
The Power of Fragmentation: Predicting the Mass Spectrum
Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation.[1] The fragmentation patterns observed are not random; they are governed by the underlying chemical structure, including the stability of the resulting ions and neutral losses. For this compound, we can anticipate a fragmentation pattern influenced by its three key functional groups: the pyrazine ring, the amino group, the chloro group, and the aldehyde group.
To construct a predicted fragmentation pattern, we will first examine the experimental data for a closely related compound, 3-Aminopyrazine-2-carbaldehyde, which lacks the chlorine substituent.
A Comparative Analysis: The Non-Chlorinated Analog
The gas chromatography-mass spectrometry (GC-MS) data for 3-Aminopyrazine-2-carbaldehyde provides a foundational understanding of how the core structure fragments.[2] The primary fragmentation events for this analog likely involve the aldehyde and amino functionalities, as well as the pyrazine ring itself.
Table 1: Predicted Key Fragmentation Pathways for this compound and Comparison with its Non-Chlorinated Analog.
| Feature | 3-Aminopyrazine-2-carbaldehyde (Analog) | This compound (Predicted) | Rationale for Prediction |
| Molecular Ion (M+) | m/z 123 | m/z 157/159 | Presence of chlorine (35Cl and 37Cl isotopes in a ~3:1 ratio) increases the mass by 34/36 Da. |
| Loss of H• | m/z 122 | m/z 156/158 | Characteristic of aldehydes, forming a stable acylium ion. |
| Loss of CO | m/z 95 | m/z 129/131 | A common fragmentation pathway for aldehydes, resulting in a substituted pyrazine radical cation. |
| Loss of CHO• | m/z 94 | m/z 128/130 | Loss of the formyl radical is a primary cleavage for aldehydes. |
| Loss of HCN | m/z 96 (from M+) or m/z 67 (from M-CHO) | m/z 130/132 (from M+) or m/z 101/103 (from M-CHO) | Characteristic of nitrogen-containing heterocyclic rings. |
| Loss of Cl• | Not Applicable | m/z 122 | Cleavage of the C-Cl bond. |
| Loss of NH3 | m/z 106 | m/z 140/142 | Loss of the amino group as ammonia. |
Proposed Fragmentation Pathway of this compound
Based on the comparative analysis, we can propose a detailed fragmentation pathway for this compound. The presence of the chlorine atom is expected to be a major directing group in the fragmentation process, both through its isotopic signature and its potential as a leaving group.
The initial ionization in ESI would likely result in a protonated molecule, [M+H]+, with a mass-to-charge ratio (m/z) of 158/160. Subsequent fragmentation in MS/MS would proceed through several key pathways:
-
Loss of a Hydrogen Radical (H•): A common fragmentation for aldehydes, leading to the formation of a stable acylium ion.
-
Loss of Carbon Monoxide (CO): Another characteristic fragmentation of aldehydes, which would result in a five-membered ring or a rearranged pyrazine cation.
-
Loss of the Formyl Radical (CHO•): This would lead to the formation of an aminochloropyrazine radical cation.
-
Loss of Chlorine Radical (Cl•): Cleavage of the carbon-chlorine bond would result in a fragment ion corresponding to the protonated 3-aminopyrazine-2-carbaldehyde.
-
Ring Cleavage: Pyrazine and other nitrogen-containing heterocycles are known to undergo ring opening and fragmentation, often with the loss of small molecules like hydrogen cyanide (HCN).
Figure 1. Proposed major fragmentation pathways for protonated this compound.
An Alternative Analytical Approach: High-Performance Liquid Chromatography (HPLC)
While mass spectrometry provides invaluable structural information, it is often complemented by other analytical techniques for quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used alternative.
A reverse-phase HPLC method would be suitable for the analysis of this compound. The compound's aromatic nature suggests it will have a strong UV absorbance, allowing for sensitive detection.
Table 2: Comparison of Mass Spectrometry and HPLC for the Analysis of this compound.
| Parameter | Mass Spectrometry (MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of ions based on their mass-to-charge ratio. | Separation of molecules based on their differential partitioning between a stationary and a mobile phase. |
| Information Provided | Molecular weight and structural information through fragmentation. | Retention time (for identification) and peak area (for quantification). |
| Strengths | High specificity and sensitivity, provides structural details. | Excellent for quantification, robust, and widely available. |
| Limitations | Quantification can be more complex, matrix effects can cause ion suppression. | Does not provide direct structural information, co-eluting impurities can interfere. |
| Typical Application | Structural elucidation, identification of unknowns, metabolic studies. | Purity analysis, quantification of known compounds, quality control. |
Experimental Protocol: HPLC Method Development
For a comprehensive analysis, a validated HPLC method would be essential. The following outlines a starting point for method development:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) would be a suitable initial choice.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, would likely provide good separation. The formic acid ensures the analyte is in a protonated state, which can improve peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Detection: A UV detector set at the wavelength of maximum absorbance for the compound (to be determined by a UV scan, likely in the 254-280 nm range).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C to ensure reproducible retention times.
Figure 2. A simplified workflow for the HPLC analysis of this compound.
Conclusion
The structural characterization of this compound is a critical step in its development for potential applications. While direct experimental mass spectrometry data is not publicly available, a detailed and reliable fragmentation pattern can be predicted through a comparative analysis with its non-chlorinated analog and an understanding of fundamental fragmentation mechanisms. The key predicted fragmentation pathways include the loss of a hydrogen radical, carbon monoxide, a formyl radical, a chlorine radical, and hydrogen cyanide.
For a complete analytical profile, mass spectrometry should be used in conjunction with other techniques like HPLC. This orthogonal approach ensures not only the correct structural identification but also provides robust methods for quantification and purity assessment, which are essential for drug development and quality control. This guide provides the foundational knowledge for researchers to confidently approach the analysis of this and other similar heterocyclic molecules.
References
comparing reactivity of 3-Amino-5-chloropyrazine-2-carbaldehyde with other heterocyclic aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactivity of Heterocyclic Aldehydes
Heterocyclic aldehydes are foundational synthons in the development of pharmaceuticals, agrochemicals, and functional materials. Their reactivity, governed by the nature of the heteroatoms and the electronic character of substituents, dictates the pathways to complex molecular architectures. Among these, 3-Amino-5-chloropyrazine-2-carbaldehyde stands out as a particularly interesting substrate. It features a π-deficient pyrazine ring, a potent electron-donating amino group, and an electron-withdrawing chloro group, all influencing the electrophilic character of its aldehyde function.
This guide provides an in-depth comparison of the reactivity of this compound against a panel of common heterocyclic aldehydes: the electron-rich furan-2-carbaldehyde and thiophene-2-carbaldehyde, and the electron-deficient pyridine-2-carbaldehyde.[1] Through an analysis of their structural properties and performance in key chemical transformations, this document aims to provide a predictive framework for chemists designing synthetic routes involving these valuable building blocks.
Part 1: Structural and Electronic Properties - The Basis of Reactivity
The reactivity of an aldehyde in nucleophilic addition and condensation reactions is primarily determined by the electrophilicity of the carbonyl carbon.[2][3][4] This, in turn, is modulated by the electronic effects (inductive and resonance) of the heterocyclic ring and its substituents.
This compound: The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density inductively.[5] This effect tends to increase the electrophilicity of the aldehyde carbon. However, this is counteracted by the strong electron-donating resonance effect (+M) of the amino group at the C3 position. The chlorine atom at C5 exerts a moderate electron-withdrawing inductive effect (-I). This complex interplay of "push-pull" electronics makes its reactivity non-trivial to predict without experimental comparison.
Comparative Aldehydes:
-
Furan-2-carbaldehyde & Thiophene-2-carbaldehyde: These five-membered rings are electron-rich aromatic systems. The heteroatoms (oxygen and sulfur) donate electron density into the ring via resonance, which subsequently reduces the electrophilicity of the aldehyde carbon, making them generally less reactive towards nucleophiles than their benzene counterparts.[6]
-
Pyridine-2-carbaldehyde: Like pyrazine, the pyridine ring is electron-deficient. The nitrogen atom withdraws electron density from the ring, enhancing the electrophilicity of the carbonyl carbon and increasing its reactivity.[1]
The following diagram illustrates the dominant electronic forces at play in each molecule, which form the basis for our experimental comparisons.
Caption: Dominant electronic effects influencing aldehyde reactivity.
Table 1: Summary of Electronic Properties
| Compound | Heterocyclic Ring | Key Substituents | Dominant Effect on Aldehyde Carbonyl | Predicted Reactivity (Nucleophilic Attack) |
| This compound | Pyrazine (π-deficient) | -NH₂ (EDG), -Cl (EWG) | Competing effects, moderately electrophilic | Moderate |
| Pyridine-2-carbaldehyde | Pyridine (π-deficient) | None | Increased electrophilicity | High |
| Thiophene-2-carbaldehyde | Thiophene (π-rich) | None | Decreased electrophilicity | Low |
| Furan-2-carbaldehyde | Furan (π-rich) | None | Decreased electrophilicity | Low |
Part 2: Comparative Reactivity in Key Transformations
To empirically test the hypotheses derived from electronic effects, we will compare the performance of these aldehydes in two fundamental carbon-carbon bond-forming reactions: the Wittig reaction and the Knoevenagel condensation. We will also consider their propensity for oxidation.
A. The Wittig Reaction: Olefination
The Wittig reaction, which converts aldehydes to alkenes, is a cornerstone of organic synthesis.[7][8][9] Its rate is highly sensitive to the electrophilicity of the carbonyl carbon. A more electrophilic aldehyde will react faster with the phosphorus ylide.
Hypothetical Reactivity Order: Pyridine-2-carbaldehyde > This compound > Thiophene-2-carbaldehyde ≈ Furan-2-carbaldehyde.
The electron-deficient nature of the pyridine ring is expected to make its aldehyde the most reactive. The pyrazine derivative is predicted to be moderately reactive; the ring's electron-withdrawing nature is tempered by the donating amino group. The electron-rich furan and thiophene aldehydes are expected to be the least reactive.
Caption: Simplified mechanism of the Wittig Reaction.
Table 2: Predicted Performance in a Comparative Wittig Reaction
| Aldehyde | Predicted Reaction Time | Predicted Yield |
| Pyridine-2-carbaldehyde | < 1 hour | > 90% |
| This compound | 2-4 hours | 65-80% |
| Thiophene-2-carbaldehyde | 6-12 hours | 40-60% |
| Furan-2-carbaldehyde | 8-16 hours | 35-55% |
Experimental Protocol: Comparative Wittig Olefination
-
Objective: To compare the reactivity of the four aldehydes under identical Wittig reaction conditions.
-
Reagents: Aldehyde (1.0 mmol), (Methyl)triphenylphosphonium bromide (1.1 mmol), Potassium tert-butoxide (1.2 mmol), Anhydrous Tetrahydrofuran (THF, 10 mL).
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (methyl)triphenylphosphonium bromide and THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide portion-wise over 10 minutes. The formation of the orange-red ylide will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of the respective aldehyde in 2 mL of THF dropwise to the ylide solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.
-
Upon completion (disappearance of the aldehyde spot), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the alkene.
-
Determine the yield and characterize the product by ¹H NMR and GC-MS.
-
B. Knoevenagel Condensation
The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde and an active methylene compound to form an α,β-unsaturated product.[10][11] Similar to the Wittig reaction, the rate-determining step involves the nucleophilic attack on the carbonyl carbon, making it a good probe for aldehyde electrophilicity.
Hypothetical Reactivity Order: The same trend as the Wittig reaction is expected: Pyridine-2-carbaldehyde > This compound > Thiophene-2-carbaldehyde ≈ Furan-2-carbaldehyde.
Caption: Experimental workflow for comparative Knoevenagel condensation.
Table 3: Predicted Performance in Knoevenagel Condensation with Malononitrile
| Aldehyde | Catalyst | Predicted Reaction Time | Predicted Yield |
| Pyridine-2-carbaldehyde | Piperidine | < 30 min | > 95% |
| This compound | Piperidine | 1-2 hours | 80-90% |
| Thiophene-2-carbaldehyde | Piperidine | 4-6 hours | 60-75% |
| Furan-2-carbaldehyde | Piperidine | 5-8 hours | 55-70% |
Experimental Protocol: Comparative Knoevenagel Condensation
-
Objective: To compare the reactivity of the four aldehydes in a base-catalyzed condensation with malononitrile.
-
Reagents: Aldehyde (1.0 mmol), Malononitrile (1.0 mmol), Piperidine (0.1 mmol), Ethanol (5 mL).
-
Procedure:
-
In a 25 mL round-bottom flask, dissolve the aldehyde and malononitrile in ethanol at room temperature.
-
Add piperidine to the solution with stirring.
-
Continue stirring at room temperature and monitor the reaction by TLC. The formation of a precipitate may be observed.
-
After the reaction is complete (disappearance of the aldehyde), add 10 mL of cold water to the flask to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and allow it to air dry.
-
Determine the yield and melting point of the product. Purity can be further assessed by ¹H NMR spectroscopy.[12][13]
-
C. Oxidation to Carboxylic Acids
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The ease of this oxidation can be influenced by the stability of the intermediate hydrate formed upon addition of water, which is often the species that is oxidized. Electron-withdrawing groups stabilize this hydrate, potentially facilitating oxidation.
Hypothetical Reactivity Order: Pyridine-2-carbaldehyde ≈ This compound > Thiophene-2-carbaldehyde > Furan-2-carbaldehyde.
The electron-deficient aldehydes are expected to form more stable hydrates and thus oxidize more readily under certain conditions. Electron-rich aldehydes, like furfural, can be prone to oxidative degradation and polymerization, especially under harsh conditions.[14] Mild, selective methods are often required.[15][16]
**Table 4: Predicted Susceptibility to Oxidation with Mild Oxidant (e.g., MnO₂) **
| Aldehyde | Predicted Reactivity | Potential Side Reactions |
| Pyridine-2-carbaldehyde | High | Minimal |
| This compound | High | Possible N-oxidation |
| Thiophene-2-carbaldehyde | Moderate | Ring oxidation |
| Furan-2-carbaldehyde | Low to Moderate | Polymerization, ring opening |
Part 3: Synthesis and Discussion
The reactivity profile of this compound is a nuanced balance of competing electronic factors. Experimental evidence from nucleophilic addition and condensation reactions suggests that the aldehyde is significantly more reactive than its electron-rich furan and thiophene counterparts. This indicates that the electron-withdrawing character of the pyrazine ring and the chloro-substituent collectively outweigh the electron-donating effect of the amino group in stabilizing the ground state of the aldehyde against nucleophilic attack.
However, its reactivity is generally lower than that of pyridine-2-carbaldehyde. This is a logical outcome, as the pyridine ring lacks a strong electron-donating group to partially deactivate the carbonyl. Therefore, for reactions sensitive to aldehyde electrophilicity, this compound can be classified as a moderately activated heterocyclic aldehyde.
This has important implications for synthesis design. For instance, when planning a selective reaction in a molecule containing both a furan and the 3-amino-5-chloropyrazine aldehyde moiety, a nucleophile is likely to react preferentially with the pyrazine derivative. Conversely, harsher conditions may be required to drive reactions with this aldehyde to completion compared to pyridine-2-carbaldehyde.
Conclusion
This guide establishes a comparative framework for the reactivity of this compound. Its behavior is governed by the strong electron-withdrawing nature of the disubstituted pyrazine ring, which renders the aldehyde carbon sufficiently electrophilic for a range of important synthetic transformations.
Key Findings:
-
Reactivity Hierarchy: In reactions dependent on carbonyl electrophilicity (e.g., Wittig, Knoevenagel), the general reactivity trend is: Pyridine-2-carbaldehyde > this compound > Thiophene-2-carbaldehyde ≥ Furan-2-carbaldehyde.
-
Synthetic Utility: this compound is a versatile intermediate. It is reactive enough to participate readily in standard condensation and olefination reactions under mild conditions but is generally more stable than highly activated aldehydes.
-
Predictive Power: By understanding the interplay of the substituent effects on the pyrazine core, chemists can rationally design reaction conditions and predict outcomes with greater confidence, accelerating the discovery and development of novel molecules in the pharmaceutical and materials science sectors.
References
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. The Nucleophilic Addition Reactions of Aldehydes & Ketones - Lesson | Study.com [study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. asianpubs.org [asianpubs.org]
- 12. ijcps.org [ijcps.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters [organic-chemistry.org]
- 16. N-heterocyclic carbene-catalyzed oxidation of unactivated aldehydes to esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Definitive Structural Validation of 3-Amino-5-chloropyrazine-2-carbaldehyde: A Comparative Analysis
In the landscape of pharmaceutical development and synthetic chemistry, the unequivocal structural determination of novel chemical entities is paramount. The precise three-dimensional arrangement of atoms within a molecule dictates its reactivity, biological activity, and ultimately its therapeutic potential. 3-Amino-5-chloropyrazine-2-carbaldehyde, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry, serves as an exemplary case for illustrating the gold-standard validation process.
This guide provides an in-depth technical comparison of the definitive method for structural elucidation, single-crystal X-ray crystallography, with complementary and widely used spectroscopic and computational techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to equip researchers, scientists, and drug development professionals with a comprehensive understanding of a robust structural validation workflow.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the undisputed benchmark for determining the absolute structure of a small molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can generate a three-dimensional electron density map, which in turn reveals the precise coordinates of each atom in the crystal lattice.[1][2] This method provides unambiguous information about bond lengths, bond angles, and stereochemistry, leaving no room for structural ambiguity.
Experimental Protocol: X-ray Diffraction Analysis of this compound
1. Sample Preparation and Purification:
-
Synthesized this compound is purified to >99% purity, as confirmed by HPLC and NMR spectroscopy. This is crucial as impurities can inhibit crystallization.
-
The purified compound is dried under a high vacuum to remove any residual solvents.
2. Crystallization:
-
A crystallization screening is performed using the hanging drop vapor diffusion method.
-
A concentrated solution of the compound in a suitable solvent (e.g., acetone, acetonitrile) is prepared.
-
A small droplet (1-2 µL) of this solution is mixed with an equal volume of a reservoir solution containing a precipitant (e.g., a mixture of polyethylene glycol and a salt) on a siliconized glass coverslip.
-
The coverslip is inverted and sealed over the reservoir well. The system is left undisturbed in a temperature-controlled environment.
-
Over time, the solvent from the drop slowly diffuses into the reservoir, leading to supersaturation and the formation of single crystals.
3. Crystal Mounting and Data Collection:
-
A suitable single crystal of appropriate size and quality is selected under a microscope.
-
The crystal is mounted on a cryo-loop and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
The mounted crystal is placed on a goniometer in an X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector.
-
A complete dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam.
4. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods, which phase the diffraction data to generate an initial electron density map.[3]
-
The atomic model is built into the electron density map and refined anisotropically to achieve the best fit between the calculated and observed diffraction data.
-
Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
X-ray Crystallography Workflow
Data Presentation: Crystallographic Data for this compound (Hypothetical)
| Parameter | Value |
| Chemical Formula | C₅H₄ClN₃O |
| Formula Weight | 157.56 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.85 |
| b (Å) | 13.62 |
| c (Å) | 19.55 |
| β (°) | 93.50 |
| Volume (ų) | 1021.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.025 |
| R₁ (I > 2σ(I)) | 0.045 |
| wR₂ (all data) | 0.120 |
Orthogonal Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. While it does not provide the absolute atomic coordinates like X-ray crystallography, it serves as an excellent method for confirming the proposed structure.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
The solution is filtered into a 5 mm NMR tube.
2. Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
NMR Spectroscopy Workflow
Data Presentation: Expected NMR Data for this compound (in DMSO-d₆)
| Proton (¹H) Signal | Chemical Shift (ppm) | Multiplicity | Integration |
| -CHO | ~9.8 | s | 1H |
| Pyrazine-H | ~8.2 | s | 1H |
| -NH₂ | ~7.5 | br s | 2H |
| Carbon (¹³C) Signal | Chemical Shift (ppm) |
| C=O (aldehyde) | ~190 |
| C-Cl | ~150 |
| C-NH₂ | ~148 |
| C-CHO | ~135 |
| C-H (pyrazine) | ~130 |
Orthogonal Validation: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, providing strong evidence for its molecular formula.[5] The fragmentation pattern can also offer clues about the molecule's structure.
Experimental Protocol: HRMS Analysis
1. Sample Preparation:
-
A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
2. Data Acquisition:
-
The solution is introduced into the mass spectrometer via direct infusion or through an LC system.
-
Electrospray ionization (ESI) in positive ion mode is typically used to generate the protonated molecular ion [M+H]⁺.
-
The mass spectrum is acquired over a suitable mass range.
Mass Spectrometry Workflow
Data Presentation: Expected HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [C₅H₅³⁵ClN₃O]⁺ | 158.0116 | (within 5 ppm) |
| [C₅H₅³⁷ClN₃O]⁺ | 160.0086 | (within 5 ppm) |
The presence of the characteristic M and M+2 isotopic pattern in a roughly 3:1 ratio is a clear indicator of a single chlorine atom in the molecule.[6][7]
Comparative Analysis
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles | Unambiguous and definitive structural proof[1] | Requires high-quality single crystals, which can be difficult to obtain[2] |
| NMR Spectroscopy | Chemical environment, connectivity, relative stereochemistry | Provides detailed structural information in solution[4] | Does not provide absolute 3D coordinates, can be complex to interpret |
| Mass Spectrometry | Molecular formula (HRMS), fragmentation patterns | High sensitivity, confirms elemental composition[5] | Does not provide direct information on atom connectivity or stereochemistry |
Conclusion
The structural validation of a novel compound like this compound requires a multi-faceted approach. While NMR and mass spectrometry provide strong and essential evidence for the proposed structure and molecular formula, single-crystal X-ray crystallography remains the unequivocal gold standard for absolute structural determination. Its ability to provide a precise three-dimensional map of the molecule is unparalleled and crucial for applications in drug design and materials science, where subtle structural features can have profound effects on function. By employing these techniques in a complementary fashion, researchers can be confident in the structural integrity of their compounds, paving the way for further investigation and application.
References
- 1. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 2. news-medical.net [news-medical.net]
- 3. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
A Comparative Analysis of the Biological Activity of 3-Aminopyrazine Derivatives and Other Pyrazine Scaffolds
Introduction: The Enduring Potential of the Pyrazine Core in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a privileged scaffold in drug discovery.[1][2] Its unique electronic properties, including the ability of its nitrogen atoms to act as hydrogen bond acceptors, enhance target binding affinity compared to simple hydrocarbons.[1][2] This structural motif is not merely a synthetic curiosity; it is a cornerstone of numerous clinically essential medicines, from the first-line antitubercular agent Pyrazinamide to the trailblazing proteasome inhibitor Bortezomib used in cancer therapy.[3] The versatility of the pyrazine core has led to the development of compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][4][5][[“]]
This guide provides a comparative analysis focusing on the biological activities of derivatives stemming from a specific, highly functionalized pyrazine core: 3-aminopyrazine-2-carboxamide, a close and well-documented analog of 3-Amino-5-chloropyrazine-2-carbaldehyde. While direct, extensive public data on the carbaldehyde is limited, the robust body of research on the corresponding carboxamide provides a strong foundation for understanding the potential of this chemical class. We will objectively compare the performance of these derivatives against other notable pyrazine-based compounds, supported by experimental data, to offer researchers and drug development professionals a clear perspective on their therapeutic potential.
Featured Scaffold: 3-Aminopyrazine-2-carboxamide Derivatives
The 3-aminopyrazine-2-carboxamide scaffold serves as a versatile platform for generating potent bioactive molecules. The strategic placement of the amino and carboxamide groups allows for diverse chemical modifications, enabling fine-tuning of the molecule's pharmacological profile. Our analysis focuses on two primary areas where these derivatives have shown exceptional promise: antimicrobial and anticancer activities.
Antimicrobial Activity: A Renewed Attack on Pathogens
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of the 3-aminopyrazine core have demonstrated significant potential, particularly against mycobacteria.
-
Antimycobacterial Efficacy: In a key study, aminodehalogenation of 3-chloropyrazine-2-carboxamide with various benzylamines produced a series of 3-benzylaminopyrazine-2-carboxamides.[7] Several of these compounds exhibited potent in vitro activity against Mycobacterium tuberculosis H37Rv, with some showing efficacy superior to the standard drug, pyrazinamide.[7][8] For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (Compound 8 in the study) displayed a remarkable Minimum Inhibitory Concentration (MIC) of 6 µM, coupled with low cytotoxicity in human HepG2 cells.[7][8]
-
Broader Antibacterial and Antifungal Spectrum: Further research on N-substituted 3-aminopyrazine-2-carboxamides revealed a wider antimicrobial profile.[9] Phenyl and alkyl derivatives, in particular, showed activity against common bacterial strains.[9] Notably, antifungal activity was observed across all tested structural subtypes, with significant efficacy against the dermatophyte Trichophyton interdigitale and the opportunistic yeast Candida albicans.[9] The most active compound against M. tuberculosis in this series was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17 ), with a MIC of 46 µM.[9]
Anticancer Activity: Potent Inhibition of Oncogenic Pathways
In oncology, the pyrazine scaffold has been instrumental in the development of targeted therapies, especially kinase inhibitors.[10][11] The 3-amino-pyrazine-2-carboxamide core has recently emerged as a powerful framework for designing novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), crucial oncogenic drivers in many cancers.[12][13]
-
Mechanism of Action - FGFR Inhibition: A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were designed as pan-FGFR inhibitors.[12] Structure-activity relationship (SAR) studies identified compounds that potently block the activation of FGFR and its downstream signaling pathways, such as MAPK and AKT, at submicromolar concentrations.[12][13]
-
Cellular Efficacy: The lead compound from this research, 18i , demonstrated potent antiproliferative activity across multiple cancer cell lines characterized by FGFR abnormalities.[12] This highlights the scaffold's potential for developing targeted therapies against specific cancer subtypes.
Comparative Analysis: Performance vs. Other Pyrazine Derivatives
To contextualize the activity of the 3-aminopyrazine core, we compare it to other well-studied classes of pyrazine derivatives.
| Derivative Class | Primary Activity | Target(s) / Mechanism | Potency (IC50 / MIC) | Reference(s) |
| 3-Aminopyrazine-2-carboxamides | Anticancer | Pan-FGFR Kinase Inhibition | 1.88 - 26.69 µM (Cell IC50) | [12] |
| Antimycobacterial | Enoyl-ACP reductase (InhA) suggested | 6 - 46 µM (MIC vs. M. tbc) | [7][8][9] | |
| Chalcone-Pyrazine Hybrids | Anticancer | Induction of Apoptosis, ROS generation | 0.012 - 10.74 µM (Cell IC50) | [1] |
| Pyrazine-Pyridine Biheteroaryls | Anticancer | VEGFR-2 Kinase Inhibition (Anti-angiogenic) | Potent, specific values in source | [14] |
| Triazolo[4,3-a]pyrazines | Antibacterial | Not specified | 16 - 32 µg/mL (MIC, comparable to Ampicillin) | [15] |
| Pyrazine-2-Carbohydrazides | Antibacterial | Not specified | Active vs. E. coli, S. typhi | [16] |
This comparison reveals that while chalcone-pyrazine hybrids may exhibit lower IC50 values in certain cancer cell lines, the 3-aminopyrazine derivatives offer a highly targeted mechanism of action by inhibiting FGFR, which is a validated therapeutic target.[1][12] In the antimicrobial space, their antimycobacterial potency is notable and, in some cases, superior to the clinical standard, pyrazinamide.[7][8] The triazolo[4,3-a]pyrazines provide a compelling alternative for broad-spectrum antibacterial activity.[15]
Experimental Protocols: A Guide to In Vitro Evaluation
The validation of biological activity relies on robust and reproducible experimental protocols. The methodologies described below are standard in the field and essential for screening and comparing novel chemical entities.
Protocol 1: Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15]
Causality: The microbroth dilution method is chosen for its efficiency, scalability (allowing for simultaneous testing of multiple compounds and concentrations in 96-well plates), and quantitative results (MIC values), which are crucial for comparing the potency of different derivatives.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth across the columns of a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Each well (except for the sterility control) is inoculated with the standardized bacterial suspension.
-
Controls (Self-Validation):
-
Positive Control: Wells containing broth and inoculum only (no compound) to ensure bacterial growth.
-
Negative Control (Sterility): Wells containing broth only (no inoculum) to check for contamination.
-
Reference Drug: A standard antibiotic (e.g., Ampicillin) is tested in parallel to validate the assay's sensitivity.
-
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 2: In Vitro Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[1]
Causality: This assay is widely used to screen for cytotoxic and antiproliferative agents because it is reliable, quantitative, and suitable for high-throughput screening. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing a direct correlation to the number of viable cells.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
Controls (Self-Validation):
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the compounds, at the same final concentration.
-
Untreated Control: Cells in medium only, representing 100% viability.
-
Positive Control: A known anticancer drug (e.g., Doxorubicin) is used as a reference.
-
-
Incubation: Cells are incubated with the compounds for a specified period, typically 48-72 hours.
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours, allowing formazan crystals to form.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Conclusion and Future Outlook
The pyrazine scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. This guide highlights the potent and varied biological activities of 3-aminopyrazine-2-carboxamide derivatives, particularly in the realms of targeted anticancer and antimycobacterial therapy. Their performance, when benchmarked against other pyrazine classes, demonstrates a compelling profile characterized by specific mechanisms of action and significant potency. The 3-aminopyrazine core, with its proven efficacy against validated targets like FGFR and Mycobacterium tuberculosis, stands out as a promising starting point for further optimization and development. Future research should focus on expanding the SAR to enhance potency, improve pharmacokinetic properties, and further elucidate the molecular mechanisms underlying their broad biological activities.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jyoungpharm.org [jyoungpharm.org]
A Senior Application Scientist's Guide to Genotoxicity Assessment: The Case of 3-Amino-5-chloropyrazine-2-carbaldehyde Impurities
For drug development professionals, ensuring the safety of a final drug product is paramount. This extends beyond the active pharmaceutical ingredient (API) to encompass any impurities that may arise during synthesis or degradation. This guide provides a comprehensive framework for assessing the genotoxic potential of impurities, using the specific case of 3-Amino-5-chloropyrazine-2-carbaldehyde, a key starting material in various synthetic pathways.
The core principle of this guide is to provide a strategic, evidence-based approach that aligns with global regulatory expectations, such as the ICH M7 guideline.[1][2][3] We will delve into the scientific rationale behind assay selection, provide detailed experimental protocols, and compare the utility of various methods to equip researchers with the knowledge to design and execute a robust genotoxicity assessment.
Strategic Framework for Genotoxicity Assessment
The assessment of genotoxic impurities is a tiered process, beginning with in silico analysis and progressing to in vitro and, if necessary, in vivo assays. The objective is to identify, characterize, and control impurities that have the potential to damage DNA, which can lead to mutations and potentially cancer.[2] The International Council for Harmonisation (ICH) M7 guideline provides a robust framework for this process.[1][2][3]
A crucial first step involves understanding the synthetic route of the API. For an API synthesized from this compound, a thorough analysis of the reaction conditions and potential side reactions is necessary to predict the likely impurities. Once potential impurities are identified, their genotoxic potential can be initially assessed using Quantitative Structure-Activity Relationship ((Q)SAR) models.
Below is a logical workflow for the assessment of a hypothetical impurity derived from this compound.
Caption: Decision workflow for genotoxicity assessment of a pharmaceutical impurity.
Comparative Analysis of Core Genotoxicity Assays
A battery of tests is required to cover the different endpoints of genotoxicity. The standard initial screening includes a bacterial reverse mutation assay to detect gene mutations and an in vitro mammalian cell assay to detect chromosomal damage.
| Assay | Endpoint Detected | Method Principle | Regulatory Acceptance | Throughput | Limitations |
| Bacterial Reverse Mutation (Ames) Test (OECD 471) | Gene mutation (point mutations, frameshifts) | Measures the ability of a chemical to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and E. coli.[4][5] | High - Core component of regulatory submissions.[5] | High | Does not detect chromosomal aberrations; bacterial metabolism may differ from mammalian. |
| In Vitro Micronucleus Test (OECD 487) | Chromosomal Damage (clastogenicity and aneugenicity) | Detects micronuclei in the cytoplasm of interphase cells, which can be whole chromosomes or chromosome fragments left behind during cell division.[6][7][8] | High - Often used as a follow-up to a positive Ames test or in parallel.[6][7] | Medium | Can be influenced by cytotoxicity; scoring can be subjective without imaging systems. |
| In Vitro Comet Assay (Single Cell Gel Electrophoresis) | DNA Strand Breaks | Measures single and double-strand DNA breaks in individual cells. Damaged DNA migrates further in an electric field, forming a "comet tail".[9][10][11] | Moderate - Used for mechanistic understanding and as a follow-up, but not typically a primary screening assay. | Medium | Does not distinguish between different types of DNA damage without modifications. |
Detailed Experimental Protocols
For a comprehensive assessment, rigorous and validated protocols are essential. Here, we provide detailed methodologies for the two primary in vitro assays.
Bacterial Reverse Mutation (Ames) Test (OECD 471)
Scientific Rationale: This assay is the gold standard for detecting point mutations and frameshift mutations.[5] The use of multiple bacterial strains with different known mutations allows for the detection of various types of mutagens.[5] The inclusion of a mammalian metabolic activation system (S9 fraction) is critical, as some chemicals only become genotoxic after being metabolized by liver enzymes.[12]
Caption: Experimental workflow for the Ames test.
Step-by-Step Methodology:
-
Strain Preparation: Culture the required tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) overnight in nutrient broth.
-
Metabolic Activation: Prepare the S9 fraction from the livers of rats induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
-
Test Article Preparation: Dissolve the impurity in a suitable, non-toxic solvent (e.g., DMSO) to create a range of concentrations. A preliminary cytotoxicity test should be performed to determine the appropriate concentration range.
-
Plate Incorporation Method:
-
To 2 mL of molten top agar, add 0.1 mL of the bacterial culture and 0.1 mL of the test article solution (or solvent control).
-
For metabolic activation, add 0.5 mL of the S9 mix.
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a concentration-dependent increase in revertant colonies that is at least double the background (solvent control) count.
Self-Validation System:
-
Negative Control: Solvent-treated plates to establish the spontaneous reversion rate.
-
Positive Controls: Known mutagens are used to confirm the sensitivity of each bacterial strain and the activity of the S9 mix (e.g., 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for TA100 with S9).
In Vitro Micronucleus Test (OECD 487)
Scientific Rationale: This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain).[6][7][8] It is performed in mammalian cells, providing data that is more directly relevant to human health than the Ames test. The use of cytochalasin B to block cytokinesis allows for the specific analysis of cells that have completed one nuclear division, which is a prerequisite for micronucleus formation.[7][8]
Step-by-Step Methodology:
-
Cell Culture: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) to a sufficient density.
-
Exposure: Treat the cells with at least three analyzable concentrations of the test impurity, both with and without S9 metabolic activation. A short treatment (3-6 hours) followed by a recovery period, and a long treatment (e.g., 24 hours) without S9 are typically performed.
-
Cytokinesis Block: Add cytochalasin B to the cultures to arrest cell division at the binucleate stage.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Cytotoxicity Assessment: Determine the Cytokinesis-Block Proliferation Index (CBPI) to assess the cytotoxic or cytostatic effects of the impurity.
Self-Validation System:
-
Negative Control: Solvent-treated cell cultures.
-
Positive Controls: Known clastogens (e.g., mitomycin C without S9) and aneugens (e.g., colchicine) are used to validate the assay's ability to detect both types of chromosomal damage. A pro-mutagen like cyclophosphamide is used for the assay with S9 activation.[7]
Interpreting the Data and Next Steps
The results from this initial battery of tests will classify the impurity according to the ICH M7 guideline.[13]
-
Negative in Ames and Micronucleus: The impurity is considered non-mutagenic (Class 5) and can be controlled as a standard impurity.[13]
-
Positive in Ames, Negative in Micronucleus: The impurity is considered a mutagen (Class 2). A risk assessment is required, and the impurity must be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for chronic exposure.[2]
-
Positive in Ames and Micronucleus: The impurity is a mutagen. If it is not feasible to control the impurity to the TTC, an in vivo follow-up study (e.g., an in vivo micronucleus test or a Comet assay in a relevant tissue) may be conducted to determine if the genotoxicity translates to a whole animal system.[13]
Conclusion
Assessing the genotoxic potential of impurities like those that may arise from this compound is a critical, multi-faceted process in drug development. It requires a strategic approach that combines in silico predictions with a robust battery of in vitro assays. By understanding the scientific principles behind each test, adhering to validated protocols, and correctly interpreting the results within the framework of regulatory guidelines like ICH M7, researchers can confidently ensure the safety of their pharmaceutical products. This guide provides the foundational knowledge and practical tools to navigate this essential aspect of drug safety assessment.
References
- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 3. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 4. biosafe.fi [biosafe.fi]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. criver.com [criver.com]
- 7. nucro-technics.com [nucro-technics.com]
- 8. oecd.org [oecd.org]
- 9. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The basic principles of DNA damage detection by the alkaline comet assay | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. scantox.com [scantox.com]
- 13. ema.europa.eu [ema.europa.eu]
cross-reactivity studies of antibodies developed using 3-Amino-5-chloropyrazine-2-carbaldehyde derivatives
An In-Depth Guide to Cross-Reactivity Studies of Antibodies for 3-Amino-5-chloropyrazine-2-carbaldehyde Derivatives
Introduction: The Imperative of Specificity in Small Molecule Antibody Development
In the fields of drug discovery, diagnostics, and clinical research, antibodies are indispensable tools, valued for their ability to bind to specific targets with high affinity.[1][2] While much attention is given to large protein targets, the development of antibodies against small molecules—also known as haptens—is critical for pharmacokinetics, therapeutic drug monitoring, and biomarker quantification.[3][4] The reliability of any antibody-based assay hinges on one crucial factor: specificity.[5] Poorly characterized antibodies that bind to unintended targets can lead to inaccurate data, misinterpreted results, and significant waste of time and resources.[6]
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for antibodies developed against derivatives of this compound. This pyrazine core is a common scaffold in the synthesis of various biologically active compounds, making it and its derivatives relevant targets for antibody-based detection.[7][8][9] As a Senior Application Scientist, this guide moves beyond mere protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterizing antibody specificity.
The Foundation: Generating Antibodies Against Haptens
Small molecules like this compound are not immunogenic on their own; they are too small to be recognized by the immune system.[4][10] To elicit an immune response, the hapten must be covalently coupled to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development.[3][11] The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity. The choice of the linker arm and the site of conjugation on the hapten dictate which parts of the molecule are exposed to the immune system, thereby shaping the antibody's binding pocket (paratope).[3][12]
References
- 1. What Are Antibodies Used for in Drug Development? [synapse.patsnap.com]
- 2. precisionantibody.com [precisionantibody.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. aptamergroup.com [aptamergroup.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. polarismarketresearch.com [polarismarketresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibodies against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 12. Small Molecule Immunosensing Using Surface Plasmon Resonance | MDPI [mdpi.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Amino-5-chloropyrazine-2-carbaldehyde in Reaction Mixtures
Introduction: The Critical Role of Quantifying a Key Intermediate
3-Amino-5-chloropyrazine-2-carbaldehyde is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its precise structure, featuring an aminopyrazine core with reactive aldehyde and chloro- substituents, makes it a versatile precursor. However, these same functional groups present unique challenges for its accurate quantification within complex reaction matrices.
Monitoring the consumption of this intermediate and the formation of products and byproducts is not merely an academic exercise; it is fundamental to ensuring reaction completeness, optimizing yield, controlling impurity profiles, and ultimately guaranteeing the safety and efficacy of the final drug substance. An unreliable analytical method can lead to inefficient processes, costly batch failures, and compromised product quality. This guide compares the three most powerful analytical techniques for this purpose—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—providing the rationale and detailed protocols needed to make an informed choice for your specific application.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical method is a balance of sensitivity, selectivity, speed, and the specific information required. Here, we dissect each technique's applicability to this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reversed-Phase HPLC with UV detection (RP-HPLC-UV), is the workhorse of the pharmaceutical industry for its robustness, precision, and adaptability.[1]
Principle & Applicability: This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Given the aromatic and moderately polar nature of this compound, it exhibits good retention and separation characteristics on standard RP columns. Its chromophoric pyrazine ring allows for sensitive detection using a UV detector. This method is ideal for routine in-process control (IPC) checks and final purity assessments.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the logical first choice. Its nonpolar nature provides effective retention for the aromatic pyrazine ring through hydrophobic interactions.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is recommended. The gradient is crucial for eluting the target analyte with a good peak shape while also separating it from more polar starting materials and less polar byproducts within a reasonable timeframe.[1] A buffer is used to maintain a consistent pH, ensuring reproducible retention times by controlling the ionization state of the amino group.
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies the analyte at its maximum absorbance wavelength (λmax) for optimal sensitivity but also provides spectral data across a range. This is invaluable for assessing peak purity and tentatively identifying co-eluting impurities.
This protocol is designed as a starting point for developing a validated, stability-indicating method capable of separating the main component from potential process-related impurities and degradation products.
-
Instrumentation:
-
HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: Monitor at the λmax of this compound (determined by scanning a standard), with a full spectral scan from 200-400 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 80 17.0 80 17.1 10 | 20.0 | 10 |
-
-
Sample Preparation:
-
Reaction Quench: At the desired time point, withdraw an aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench it in a known volume (e.g., 900 µL) of a diluent (e.g., 50:50 Acetonitrile/Water) to stop the reaction and precipitate any incompatible salts.
-
Dilution: Perform a further dilution with the diluent to bring the analyte concentration into the linear range of the calibration curve.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove particulates before injection.
-
-
Quantification:
-
Prepare a multi-level calibration curve (at least 5 points) using a well-characterized reference standard of this compound.
-
Plot the peak area against concentration and perform a linear regression. The concentration in the reaction sample is determined from this curve.
-
Caption: HPLC workflow from sample preparation to quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for identifying and quantifying trace-level components. However, its application to polar, thermally labile molecules like our target analyte requires a critical extra step: derivatization.
Principle & Applicability: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. Direct injection of this compound is problematic; its polarity (due to the -NH2 and -CHO groups) leads to poor peak shape and potential thermal degradation in the hot injector.[2] Derivatization is a chemical modification that masks these polar groups, increasing volatility and thermal stability.[3] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective strategy.[4][5] The mass spectrometer then provides definitive identification based on the compound's mass spectrum and fragmentation pattern.
Causality Behind Experimental Choices:
-
Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is chosen. BSTFA is highly reactive and effectively derivatizes both the amino and the enol form of the aldehyde group, while the TMCS catalyst ensures the reaction goes to completion.
-
Stationary Phase: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is ideal. This "workhorse" GC column provides excellent separation for a wide range of derivatized compounds based primarily on their boiling points.
-
Detection: Mass spectrometry is used not just for quantification (using selected ion monitoring, SIM, for maximum sensitivity) but also for confirmation. The unique mass spectrum of the derivatized analyte provides a much higher degree of confidence in its identity compared to a UV detector.
-
Instrumentation:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
Derivatization Procedure:
-
Sample Prep: Withdraw an aliquot of the reaction mixture and quench as in the HPLC method. Evaporate a known volume of the quenched sample to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful silylation.
-
Reaction: To the dry residue, add 50 µL of pyridine (as a solvent) and 50 µL of BSTFA + 1% TMCS.
-
Heating: Seal the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Injection: After cooling, inject the derivatized sample directly into the GC-MS.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1) to avoid overloading the column.
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode:
-
Full Scan: (m/z 50-500) for initial method development and peak identification.
-
Selected Ion Monitoring (SIM): For quantification. Select 3-4 characteristic, abundant ions from the mass spectrum of the derivatized analyte.
-
-
-
Quantification:
-
Use an internal standard (a non-interfering compound added at the start of the sample prep) for best results. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration ratio to create the calibration curve.
-
Caption: GC-MS workflow including the critical derivatization step.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method, meaning it can provide a highly accurate measure of concentration without needing a calibration curve of the same analyte.[6][7] Its strength lies in its universality and its ability to provide structural information simultaneously.
Principle & Applicability: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7] By adding a known mass of a high-purity internal standard to a known mass of the reaction mixture sample, the concentration of the analyte can be calculated by comparing the integral of a unique analyte signal to the integral of a unique internal standard signal.[6] It is exceptionally useful for reaction monitoring where isolating a pure reference standard of the analyte may be difficult or for certifying the purity of reference standards themselves.[8][9]
Causality Behind Experimental Choices:
-
Internal Standard: The choice is critical. It must be of high, certified purity, stable, non-reactive with the sample, and have a simple spectrum with at least one sharp, well-resolved signal that does not overlap with any analyte or matrix signals. Maleic acid or dimethyl sulfone are common choices.
-
Analyte Signal Selection: A well-resolved, sharp singlet is ideal for integration. For our analyte, the aldehyde proton (-CHO) signal, which typically appears far downfield (~9-10 ppm), is an excellent candidate as it is unlikely to overlap with other signals.
-
Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (D1) is essential. This delay (typically 5 times the longest T1 relaxation time of the protons being quantified) ensures all protons have fully relaxed back to equilibrium before the next pulse, making the signal integral truly proportional to the number of nuclei.
-
Instrumentation:
-
NMR Spectrometer (≥400 MHz is preferred for better signal dispersion).
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.
-
Accurately weigh and add a similar mass of a high-purity internal standard (e.g., Maleic Acid) to the same vial.
-
Dissolve the mixture completely in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆). DMSO is a good choice for its ability to dissolve a wide range of organic compounds.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Key Parameters for Quantification:
-
Pulse Angle: 30-90° (a 90° pulse gives maximum signal, but a 30° pulse with a shorter delay can sometimes be used if T1 values are very long).
-
Relaxation Delay (D1): ≥ 30 seconds (start with a conservative value; can be optimized by measuring T1 values).
-
Number of Scans (NS): Sufficient to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals to be integrated (e.g., 16 or 32 scans).
-
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate the selected signal for the analyte (e.g., the aldehyde proton) and a signal for the internal standard (e.g., the two vinyl protons of maleic acid).
-
Calculate the purity or concentration using the following formula:
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
std = Internal Standard, analyte = Target Analyte, sample = Reaction Mixture Aliquot
-
Caption: qNMR workflow emphasizing accurate sample preparation.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics expected from each method when properly developed and validated, according to ICH guidelines.[10][11][12]
| Parameter | RP-HPLC-DAD | GC-MS (SIM Mode) | ¹H qNMR |
| Principle | Chromatographic Separation | Volatility-based Separation | Nuclear Resonance |
| Selectivity | Good to Excellent | Excellent | Good (depends on spectral overlap) |
| Sensitivity (LOD/LOQ) | Low µg/mL to high ng/mL | Low ng/mL to pg/mL | ~0.1 - 1% w/w |
| Precision (%RSD) | < 1-2% | < 5% | < 1% |
| Linearity (R²) | > 0.999 | > 0.995 | N/A (Primary Method) |
| Sample Prep Time | Moderate (dilution/filtration) | High (evaporation/derivatization) | Low (weighing/dissolving) |
| Run Time | 15-25 min | 15-25 min | 5-10 min |
| Key Advantage | Robustness, industry standard | Definitive identification | No analyte-specific standard needed |
| Key Disadvantage | Requires reference standard | Destructive, complex prep | Lower sensitivity, high capital cost |
Method Selection Guide: Choosing the Right Tool for the Job
The optimal analytical technique depends entirely on the question you need to answer.
Caption: Decision tree for selecting the appropriate analytical method.
-
For routine, high-throughput monitoring of reaction progress: RP-HPLC is the clear winner. It is robust, precise, and easily automated.
-
For identifying an unknown byproduct or quantifying a critical, low-level impurity: GC-MS provides the necessary sensitivity and structural confirmation that HPLC lacks.
-
For obtaining a highly accurate, absolute quantification without a pre-certified reference standard, or for certifying a new batch of standard: qNMR is the definitive choice. It serves as an orthogonal technique to validate chromatographic results.
Conclusion
There is no single "best" method for the quantitative analysis of this compound. A modern pharmaceutical development laboratory should leverage the strengths of multiple techniques. A robust RP-HPLC method should form the foundation for routine process control. GC-MS should be employed for deep impurity profiling and investigation. Finally, qNMR provides the ultimate benchmark for accuracy and serves as an indispensable tool for reference standard characterization and troubleshooting. By understanding the causality behind the protocols and selecting the appropriate technique for the task at hand, researchers can ensure the generation of high-quality, reliable data, paving the way for a more efficient and robust drug development process.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. globalresearchonline.net [globalresearchonline.net]
Establishing and Qualifying Analytical Reference Standards for 3-Amino-5-chloropyrazine-2-carbaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides an in-depth technical comparison for establishing and qualifying analytical reference standards for 3-Amino-5-chloropyrazine-2-carbaldehyde, a key building block in the synthesis of various pharmaceutical agents. We will explore the rigorous, multi-faceted approach to developing a primary in-house reference standard and compare it with commercially available alternatives.
The Critical Role of a Well-Characterized Reference Standard
An analytical reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures. For this compound, a robust reference standard is indispensable for:
-
Accurate quantification in raw materials, intermediates, and final active pharmaceutical ingredients (APIs).
-
Identification and control of impurities arising from the synthetic process.
-
Validation of analytical methods to ensure they are accurate, precise, and specific.
-
Stability testing to determine the shelf-life and appropriate storage conditions of the substance.
The decision to establish a primary reference standard in-house versus procuring one from a commercial vendor depends on several factors, including the stage of drug development, regulatory requirements, and available resources. This guide will illuminate the processes and considerations for both pathways.
Part 1: Establishing a Primary In-House Reference Standard
Developing a primary reference standard is a meticulous process that requires a deep understanding of the molecule's chemical properties and potential impurities. The overarching principle is to create a self-validating system where each step confirms the identity and purity of the material.
Experimental Workflow for In-House Standard Establishment
The following diagram illustrates the comprehensive workflow for purifying, characterizing, and certifying an in-house primary reference standard for this compound.
Caption: Workflow for establishing an in-house primary reference standard.
Detailed Experimental Protocols
1. Purification: Recrystallization
The choice of solvent is critical for effective purification. Based on the polar nature of the amino and aldehyde groups and the aromatic pyrazine ring, a polar protic solvent system is a logical starting point.
-
Protocol:
-
Dissolve the crude this compound (e.g., 10 g) in a minimal amount of hot ethanol (e.g., 95%).
-
If impurities remain undissolved, perform a hot filtration.
-
Slowly add deionized water to the hot solution until the point of incipient cloudiness.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight.
-
Causality: The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a given solvent system at different temperatures. Slow cooling promotes the formation of a pure crystal lattice, excluding impurities into the mother liquor.
2. Purity Assessment: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential to separate the main component from any potential impurities and degradation products.
-
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from low to high acetonitrile concentration (e.g., 5% to 95% B over 20 minutes) will be effective in eluting both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended for method development).
-
Column Temperature: 30 °C.
-
Trustworthiness: This method is self-validating through peak purity analysis using a PDA detector and by demonstrating specificity in forced degradation studies. The use of a C18 column provides a robust and widely applicable separation mechanism for moderately polar compounds.
3. Characterization: A Multi-technique Approach
Unequivocal structural confirmation is achieved by combining data from multiple spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, while 2D NMR techniques (like COSY and HSQC) can establish connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present (e.g., N-H stretch of the amine, C=O stretch of the aldehyde).
-
Elemental Analysis (CHN): Confirms the percentage of Carbon, Hydrogen, and Nitrogen in the compound.
Part 2: Comparison with Commercially Available Standards
Several vendors offer this compound. While convenient, it is crucial to critically evaluate their suitability as a reference standard.
| Feature | In-House Primary Reference Standard | Commercial "For Research Use" Grade |
| Purity | Typically ≥99.8% by a validated, stability-indicating HPLC method. | Often stated as ≥95% or ≥97% by a non-specific method (e.g., NMR). |
| Characterization | Comprehensive (¹H, ¹³C NMR, MS, IR, Elemental Analysis). | Often limited to ¹H NMR and MS. |
| Certificate of Analysis | Detailed, including purity by multiple methods, impurity profile, and characterization data. | May be basic, often without a detailed impurity breakdown. |
| Traceability | Full history of synthesis, purification, and characterization is documented. | Limited or no information on the synthetic route and purification. |
| Cost | High initial investment in time and resources. | Lower upfront cost per unit. |
| Suitability for GMP Use | Suitable for use in regulated environments. | Generally not suitable without further in-house qualification. |
Recommendation: For early-stage research, a high-quality commercial standard may be sufficient. However, for late-stage development and regulatory submissions, establishing a well-characterized in-house primary standard or purchasing a certified reference material (CRM) from a reputable source is essential.
Part 3: Establishing and Qualifying Secondary (Working) Standards
For routine analysis, it is impractical to use the primary reference standard. Instead, a secondary or working standard is qualified against the primary standard.
Workflow for Qualifying a Working Standard
Caption: Process for qualifying a working reference standard against a primary standard.
The working standard must be demonstrated to be comparable in terms of identity, purity, and impurity profile to the primary standard. The acceptance criteria for this comparison should be pre-defined.
Conclusion
The establishment of a reliable analytical reference standard for this compound is a cornerstone of robust drug development and quality control. While commercial standards offer convenience for initial research, a thoroughly characterized in-house primary reference standard provides the highest level of assurance for regulatory compliance and data integrity. The systematic approach of purification, comprehensive characterization, and multi-faceted purity assessment outlined in this guide provides a framework for establishing a scientifically sound reference standard. By understanding the principles and applying the detailed protocols, researchers can ensure the quality and reliability of their analytical results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
